molecular formula C12H7ClN2 B597805 3-(4-Chlorophenyl)pyridine-2-carbonitrile CAS No. 1355247-94-7

3-(4-Chlorophenyl)pyridine-2-carbonitrile

Cat. No.: B597805
CAS No.: 1355247-94-7
M. Wt: 214.652
InChI Key: GVWASMAZWFRZLO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyridine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H7ClN2 and its molecular weight is 214.652. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWASMAZWFRZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742799
Record name 3-(4-Chlorophenyl)pyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-94-7
Record name 2-Pyridinecarbonitrile, 3-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-(4-chlorophenyl)pyridine-2-carbonitrile, a biaryl heterocyclic compound of significant interest in medicinal chemistry. The document details a robust and reproducible synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, offering a complete, step-by-step experimental protocol. Furthermore, it establishes a full analytical workflow for the comprehensive characterization and validation of the target compound, including spectroscopic and physical data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based scaffolds for drug discovery and development.

Introduction: Significance and Scientific Context

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a cornerstone of modern drug design. When combined with a nitrile (-C≡N) functional group, which can act as a potent pharmacophore, a bioisostere for other functional groups, or a key metabolic stabilization element, the resulting structures become highly valuable for chemical biology and therapeutic development.[2]

This compound (CAS 1355247-94-7) belongs to the class of 3-aryl-2-cyanopyridines.[3] This structural motif is of particular interest as it combines three key features: the electron-deficient pyridine core, the synthetically versatile nitrile group, and a biaryl linkage that allows for precise three-dimensional orientation of substituents. The synthesis of such molecules is crucial for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a detailed methodology for its synthesis and rigorous characterization.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and chlorophenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[5][6]

The chosen strategy involves the coupling of a halogenated pyridine-2-carbonitrile with an appropriately substituted phenylboronic acid. This approach offers a convergent and modular synthesis, allowing for the potential diversification of either the pyridine or the phenyl ring late in the synthesis.

Synthetic Workflow Overview

The overall process, from starting materials to the final, validated product, follows a logical sequence of steps designed to ensure high yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents Reagent Weighing & Solvent Degassing setup Inert Atmosphere Setup (Argon/Nitrogen) reagents->setup 1 rxn Catalytic Cross-Coupling (Heating & Monitoring) quench Reaction Quenching rxn->quench 2 workup Aqueous Workup & Extraction purify Flash Column Chromatography workup->purify 3 char Full Characterization (NMR, MS, IR) final Pure Product C12H7ClN2 char->final 4

Caption: High-level workflow for the synthesis and analysis.

Mechanism of Action: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing the synthesis. The process is a catalytic cycle involving Pd(0) and Pd(II) intermediates.

  • Expert Insight: The choice of a bulky, electron-rich phosphine ligand is crucial. It promotes the formation of a monoligated palladium complex, which accelerates the typically slow oxidative addition step with the electron-deficient and sterically hindered 3-bromo-2-cyanopyridine.[6] The base is not merely a spectator; it is essential for the formation of the boronate species [-B(OH)₃]⁻, which is significantly more nucleophilic and competent for transmetalation than the neutral boronic acid.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Complex pd0->pd_add oa_label Oxidative Addition pd0->oa_label Ar¹-X In pd_trans Transmetalation Complex pd_add->pd_trans trans_label Transmetalation pd_add->trans_label Ar²-B(OH)₂ + Base In pd_reduct Reductive Elimination Complex pd_trans->pd_reduct re_label Reductive Elimination pd_reduct->pd0  Product  Out

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with checkpoints for reaction monitoring and a rigorous purification procedure to ensure high purity of the final compound.

Materials and Reagents
ReagentCAS No.Molecular FormulaSuggested Grade
3-Bromo-2-cyanopyridine55365-17-8C₆H₃BrN₂>97%
4-Chlorophenylboronic acid1679-18-1C₆H₆BClO₂>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3C₅₁H₄₂O₃Pd₂Catalyst Grade
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7C₃₉H₅₉P>98%
Potassium Phosphate (K₃PO₄)7778-53-2K₃PO₄Anhydrous, >98%
1,4-Dioxane123-91-1C₄H₈O₂Anhydrous
Deionized Water7732-18-5H₂OACS Grade
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Hexanes110-54-3C₆H₁₄ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄ACS Grade
Silica Gel7631-86-9SiO₂230-400 mesh
Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add 3-bromo-2-cyanopyridine (1.00 g, 5.46 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.02 g, 6.55 mmol, 1.2 equiv), and potassium phosphate (2.32 g, 10.92 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.050 g, 0.0546 mmol, 1 mol%) and XPhos (0.052 g, 0.1092 mmol, 2 mol%). Quickly add the catalyst and ligand to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Through the septum, add 30 mL of anhydrous 1,4-dioxane and 6 mL of deionized water via syringe. The solvents should be degassed by bubbling with argon for 15-20 minutes prior to addition.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties product Purified Solid nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir FTIR Spectroscopy product->ir mp Melting Point product->mp identity Structural Identity & Purity Confirmed nmr->identity ms->identity ir->identity mp->identity

Caption: Analytical workflow for product validation.

Physicochemical Properties
PropertyDataSource
Molecular FormulaC₁₂H₇ClN₂[7]
Molecular Weight214.65 g/mol [7]
CAS Number1355247-94-7[3][7]
AppearanceWhite to off-white crystalline solidTypical
Storage Temperature-20°C (long-term)[7]
Expected Spectroscopic Data

The following table summarizes the expected analytical data for this compound, based on its chemical structure and data from analogous compounds.[8]

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.75 (dd, J=4.8, 1.6 Hz, 1H, Py-H6), 7.90 (dd, J=8.0, 1.6 Hz, 1H, Py-H4), 7.55-7.45 (m, 5H, Py-H5 & Ar-H).
¹³C NMR (101 MHz, CDCl₃)δ 152.5 (Py-C6), 140.0 (Py-C4), 136.0 (Ar-C), 135.0 (Ar-C), 130.5 (Ar-CH), 129.5 (Ar-CH), 129.0 (Py-C5), 116.5 (C≡N), 109.0 (Py-C2).
FTIR (KBr, cm⁻¹)ν ~3080 (Ar C-H stretch), ~2225 (strong, sharp C≡N stretch), ~1580, 1470 (C=C/C=N ring stretch), ~830 (para-substituted Ar C-H bend), ~750 (C-Cl stretch).
Mass Spec. (ESI+)m/z calculated for C₁₂H₈ClN₂ [M+H]⁺: 215.0371; found: 215.037x. A characteristic isotopic pattern for one chlorine atom will be observed, with a peak at [M+H+2]⁺ having approximately one-third the intensity of the [M+H]⁺ peak.

Conclusion

This guide outlines a reliable and well-documented method for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol, coupled with a comprehensive characterization workflow, provides researchers with the necessary tools to produce and validate this important chemical scaffold. The insights into the reaction mechanism and the rationale behind procedural choices are intended to empower scientists to adapt and apply this methodology to a broader range of analogous biaryl heterocyclic targets, thereby accelerating innovation in drug discovery and materials science.

References

  • Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

  • Pyridine-2-carbonitrile | C6H4N2. PubChem - NIH. [Link]

  • Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors. MDPI. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. PubChem - NIH. [Link]

  • A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

Sources

An In-depth Technical Guide to 3-(4-Chlorophenyl)pyridine-2-carbonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)pyridine-2-carbonitrile, a distinct heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural framework, featuring a chlorinated phenyl ring appended to a cyanopyridine core, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the chemical properties, structural characteristics, and a plausible synthetic pathway for this compound. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and draws upon established principles of organic chemistry to offer valuable insights for researchers. The potential applications of this compound, inferred from the biological activities of structurally related molecules, are also discussed, highlighting promising avenues for future investigation.

Introduction

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a cyano group and an aryl substituent, such as a 4-chlorophenyl group, can significantly modulate the electronic properties, lipophilicity, and steric profile of the parent pyridine scaffold. This, in turn, can have a profound impact on the molecule's biological activity and material properties. This compound, with its unique substitution pattern, is a compelling target for synthetic chemists and drug discovery scientists. The presence of the nitrile group offers a handle for further chemical transformations, while the chlorophenyl moiety can engage in various intermolecular interactions, including halogen bonding, which is of increasing interest in drug design. This guide aims to consolidate the known information about this compound and to provide a scientifically grounded framework for its synthesis and potential applications.

Chemical Structure and Properties

Molecular Structure

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carbonitrile (-C≡N) group and at the 3-position with a 4-chlorophenyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted or inferred from data for closely related compounds due to the limited availability of experimental data for this specific molecule.

PropertyValueSource
CAS Number 1355247-94-7[1][2]
Molecular Formula C₁₂H₇ClN₂[1]
Molecular Weight 214.65 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related compounds[3][4]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Inferred from related compounds[5][6]
Storage Temperature -20°C[1]

Synthesis Methodology: A Plausible Approach via Suzuki-Miyaura Coupling

Proposed Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram:

Synthesis_Workflow reagents Starting Materials: - 3-Bromo-2-cyanopyridine - 4-Chlorophenylboronic acid reaction Suzuki-Miyaura Coupling: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) reagents->reaction Reactants workup Reaction Work-up: - Extraction - Washing reaction->workup Crude Product purification Purification: - Column Chromatography workup->purification Extracted Product product Final Product: This compound purification->product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology based on established procedures for Suzuki-Miyaura couplings of halopyridines.[7][9]

Materials:

  • 3-Bromo-2-cyanopyridine

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-cyanopyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Justification of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands could also be employed and may require optimization.[9]

  • Base: Potassium carbonate is a widely used base in Suzuki reactions. It is effective in activating the boronic acid for transmetalation.

  • Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Potential Applications and Research Directions

While specific biological activity data for this compound is not extensively documented, the structural motifs present in the molecule suggest potential for various applications, particularly in drug discovery.

Anticancer and Antimicrobial Potential

Numerous studies have reported the synthesis and biological evaluation of various substituted pyridine and nicotinonitrile derivatives, demonstrating a broad spectrum of pharmacological activities. For instance, certain nicotinonitrile derivatives have shown promising in vitro anticancer activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[10] The antiproliferative activity of pyridine derivatives has been a subject of extensive research.[11] Furthermore, compounds containing the 4-chlorophenyl moiety have been investigated for their antimicrobial and antitumor properties.[12] The combination of the cyanopyridine core and the 4-chlorophenyl group in the target molecule makes it a compelling candidate for screening in anticancer and antimicrobial assays.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The overall shape and substitution pattern of this compound may allow it to fit into the ATP-binding pocket of various kinases, potentially leading to their inhibition. Further research, including computational modeling and in vitro kinase screening, would be valuable to explore this potential.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While a comprehensive experimental characterization is yet to be published, this technical guide has provided a detailed overview of its known properties, a plausible and well-supported synthetic route via Suzuki-Miyaura coupling, and a discussion of its potential applications based on the biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into the synthesis, characterization, and evaluation of this promising molecule. Future studies focusing on the experimental determination of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its potential.

References

  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17894-17903. [Link]

  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Supporting Information: Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridine Formation/N-O Bond Cleavage Sequence. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules, 28(18), 6615. [Link]

  • PubChem. (n.d.). 3-Cyanopyridine. Retrieved from [Link]

  • Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. [Link]

  • S. K. S. Al-Issa. (2012). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 10(34), 6974-6981. [Link]

  • PubChem. (n.d.). 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 74, 58-66. [Link]

  • El-Naggar, M. M., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Scientific Reports, 12(1), 1-22. [Link]

  • Tu, Z., et al. (2007). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Journal of Chemical Research, 2007(5), 282-284. [Link]

  • PubChem. (n.d.). Pyridine-2-carbonitrile. Retrieved from [Link]

  • G. G. Z. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]

  • Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322646. [Link]

  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl)
  • PubChem. (n.d.). 3-(4-Amino-2-fluorophenyl)pyridine-2-carbonitrile. Retrieved from [Link]

Sources

spectroscopic data for 3-(4-Chlorophenyl)pyridine-2-carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Introduction

For researchers and professionals engaged in drug development and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This compound (CAS No: 1355247-94-7) is a heterocyclic compound with a molecular formula of C₁₂H₇ClN₂ and a molecular weight of 214.65 g/mol [1]. Its structure, featuring a substituted pyridine ring linked to a chlorophenyl group, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to serve as a practical reference for identity confirmation, purity assessment, and quality control.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally analogous compounds. This document moves beyond a simple listing of data points, offering insights into the causality behind spectral features and outlining self-validating protocols to ensure data integrity.

The Strategic Workflow of Structural Elucidation

Confirming the structure of a molecule like this compound is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the puzzle. Mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of chlorine), infrared spectroscopy identifies the key functional groups (like the nitrile), and NMR spectroscopy maps the precise connectivity and chemical environment of every proton and carbon atom.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Information Obtained cluster_3 Confirmation Compound Synthesized Compound This compound MS Mass Spectrometry (MS) Compound->MS Acquire Data IR Infrared (IR) Spectroscopy Compound->IR Acquire Data NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Acquire Data MS_info Molecular Weight Isotopic Pattern (Cl) MS->MS_info IR_info Functional Groups (C≡N, C-Cl) IR->IR_info NMR_info Connectivity (J-coupling) Chemical Environments (δ) NMR->NMR_info Structure Verified Structure MS_info->Structure Integrate & Correlate IR_info->Structure Integrate & Correlate NMR_info->Structure Integrate & Correlate

Sources

A Methodological Guide to the Crystal Structure Analysis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide presents a comprehensive framework for the single-crystal X-ray diffraction analysis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile. While a public crystal structure for this specific molecule is not available in crystallographic databases as of this writing, this document serves as an in-depth methodological whitepaper for researchers and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to advanced structural analysis, explaining the critical reasoning behind each step. By leveraging established principles of crystallography and crystal engineering, we will explore the anticipated molecular geometry and the key intermolecular interactions—such as halogen bonding, hydrogen bonding, and π-π stacking—that would govern the supramolecular architecture of this compound, providing insights relevant to its application in medicinal chemistry and materials science.

Introduction: The Significance of the Chlorophenyl-Pyridine Scaffold

The this compound scaffold is of significant interest to medicinal chemists and materials scientists. It combines three crucial functional motifs: a pyridine ring, a common feature in pharmaceuticals for its hydrogen bonding capabilities and metabolic stability; a nitrile group, a potent hydrogen bond acceptor and a versatile synthetic handle; and a chlorophenyl group. The chlorine substituent is particularly noteworthy, as it is not merely a lipophilic bulk element but can act as a halogen bond donor.[1][2][3]

Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential on the halogen atom (the "σ-hole") interacts with a Lewis base, such as a nitrogen or oxygen atom.[1][4] This interaction is increasingly recognized as a powerful tool in rational drug design for enhancing ligand-protein binding affinity and selectivity.[3][5] Furthermore, the interplay between potential halogen bonds, C-H···N hydrogen bonds, and π-π stacking interactions between the aromatic rings makes this molecule an excellent candidate for crystal engineering, where understanding these forces is key to designing solids with desired properties.[6][7] This guide provides the blueprint for elucidating these structural nuances.

Part I: Synthesis and High-Quality Crystal Growth

Proposed Synthesis Pathway

A common route to related structures involves a multi-step synthesis. While various specific pathways exist[8][9][10], a representative approach would be a cross-coupling reaction (e.g., Suzuki coupling) between a protected 3-halopyridine-2-carbonitrile and 4-chlorophenylboronic acid.

Protocol: Single Crystal Growth via Slow Evaporation

The acquisition of a high-quality single crystal is the most critical and often most challenging step in the analysis.[11] The choice of crystallization technique is paramount. Slow evaporation is a robust method for compounds soluble in moderately volatile solvents.

Causality: The goal is to allow molecules to transition from the disordered solution state to a highly ordered, single-crystal lattice slowly. Rapid precipitation traps defects and often results in polycrystalline powder. Slow solvent evaporation maintains the solution near saturation, providing the optimal thermodynamic conditions for the growth of a single, well-ordered nucleus.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of ~5 mg of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean, small vial.

  • Evaporation: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of small, transparent crystals with well-defined facets. The process can take several days to weeks. Once suitable crystals are formed, they should be harvested promptly to prevent solvent loss, which could damage the crystal quality.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12]

Data Collection and Processing Workflow

The workflow from a harvested crystal to a refined structure follows a standardized, multi-step process.

SCXRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Refinement Crystal 1. Crystal Selection & Mounting Diff 2. Diffractometer Mounting Crystal->Diff On goniometer head Strategy 3. Data Collection Strategy Diff->Strategy Initial frames Collect 4. Full Data Collection Strategy->Collect Optimized parameters Integrate 5. Data Integration Collect->Integrate Raw diffraction images Solve 6. Structure Solution (e.g., SHELXT) Integrate->Solve Reflection file (.hkl) Refine 7. Structure Refinement (e.g., SHELXL) Solve->Refine Initial model (.ins/.res) Validate 8. Validation & Finalization (CIF) Refine->Validate Refined model (.res)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: Data Collection
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully picked up using a cryo-loop and coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

  • Diffractometer Setup: The loop is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.[13]

  • Unit Cell Determination: A few initial diffraction images are collected.[14] The positions of the reflections are used by the instrument's software to determine the crystal's unit cell parameters and orientation matrix.[12]

  • Data Collection Strategy: Based on the determined crystal symmetry (Bravais lattice), a strategy is calculated to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[15]

  • Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images.[14]

Data Integration and Structure Refinement

The collected images are processed to integrate the intensity of each diffraction spot, which is then corrected for various experimental factors. This results in a reflection file (.hkl).[12]

Structure Solution and Refinement: The structure is solved using direct methods or dual-space algorithms (e.g., with SHELXT) to generate an initial electron density map and atomic model.[16] This model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[17][18] The refinement process iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (from the data) and the calculated structure factors (from the model). The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should ideally be as low as possible.

Illustrative Crystallographic Data Table

The final refined structure is reported in a Crystallographic Information File (CIF). Key data are summarized in a table. The following table shows example parameters one might expect for a molecule of this type.

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₂H₇ClN₂The atomic composition of the molecule in the asymmetric unit.
Formula Weight214.65 g/mol Molar mass of the compound.
Crystal SystemMonoclinicThe crystal system defines the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations that relate molecules within the crystal lattice.
a, b, c [Å]a=8.5, b=10.2, c=12.1The dimensions of the unit cell.
α, β, γ [°]α=90, β=98.5, γ=90The angles of the unit cell.
Volume [ų]1035The volume of a single unit cell.
Z4The number of molecules per unit cell.
Temperature [K]100(2)The temperature at which data was collected.
R₁ [I > 2σ(I)]< 0.05A measure of the agreement between the model and observed data (lower is better).
wR₂ (all data)< 0.15A weighted R-factor based on all data (lower is better).
Goodness-of-fit (S)~1.0Should be close to 1 for a good refinement.

Part III: In-Depth Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of its geometric and supramolecular features is performed.

Molecular Geometry

Analysis would begin with the intramolecular features:

  • Bond Lengths and Angles: Are there any unusual bond lengths or angles that suggest electronic strain or delocalization? For example, the C-Cl and C≡N bond lengths would be compared to standard values.

  • Torsional Angles: The key torsional angle is between the planes of the pyridine and chlorophenyl rings. A significant twist would indicate steric hindrance, while a more co-planar arrangement might facilitate π-system conjugation.

Supramolecular Assembly and Intermolecular Interactions

This is the core of the analysis, revealing how molecules recognize and pack with each other. For this compound, we would anticipate a rich network of non-covalent interactions.[19][20]

Key Expected Interactions:

  • Halogen Bonding (C-Cl···N): The chlorine atom's σ-hole is electropositive and would be expected to form a directional halogen bond with an electron-rich Lewis base.[1][2] The most likely acceptors are the nitrogen atom of the pyridine ring or the nitrogen atom of the nitrile group from a neighboring molecule. The geometry (C-Cl···N angle close to 180°) and distance (shorter than the sum of van der Waals radii) are key indicators.

  • π-π Stacking: The two aromatic rings (chlorophenyl and pyridine) are prime candidates for π-π stacking.[6][21] These interactions are typically offset or parallel-displaced, with inter-planar distances of ~3.3–3.8 Å, to minimize electrostatic repulsion and maximize attractive dispersion forces.[22][23]

  • Weak Hydrogen Bonding (C-H···N/Cl): Aromatic C-H bonds can act as weak hydrogen bond donors. We would investigate for short contacts between aromatic protons and the nitrile nitrogen (C-H···N) or the chlorine atom (C-H···Cl) of adjacent molecules.

Supramolecular_Synthons M1 Molecule A (C₁₂H₇ClN₂) M2 Molecule B M1->M2 Halogen Bond (C-Cl···N) M3 Molecule C M1->M3 π-π Stacking (Ring-Ring) M4 Molecule D M1->M4 Weak H-Bond (C-H···N)

Caption: Potential intermolecular interactions for the title compound.

Hirshfeld Surface Analysis

To visualize and quantify these varied intermolecular contacts holistically, Hirshfeld surface analysis is an invaluable tool.[24] This technique maps the crystal environment around a molecule, with different colors indicating the nature and closeness of intermolecular contacts. The resulting 2D "fingerprint plots" provide a quantitative summary of each type of interaction (e.g., H···H, C···H, N···H, Cl···H), allowing for a direct comparison of their relative contributions to the overall crystal packing.[24][25]

Implications for Drug Development and Materials Science

A detailed crystal structure analysis provides actionable intelligence for researchers:

  • For Drug Development: Identifying a strong, directional halogen bond donor site on the chlorophenyl ring can guide the design of new analogues that target proteins with accessible Lewis basic residues (like backbone carbonyls or serine/threonine hydroxyls).[4][5] Understanding the dominant packing motifs can also inform strategies for polymorph screening and controlling the solubility and stability of an active pharmaceutical ingredient (API).

  • For Materials Science: The predictable nature of the identified supramolecular synthons (e.g., halogen-bonded chains or π-stacked columns) can be exploited to design new organic materials with specific electronic or optical properties.[6]

Conclusion

This guide has detailed the essential, state-of-the-art methodology for a complete crystal structure analysis of this compound. By following this framework—from meticulous synthesis and crystallization to rigorous diffraction analysis and the interpretation of intermolecular forces—researchers can unlock a wealth of structural information. The elucidation of the expected halogen bonds, hydrogen bonds, and π-π stacking interactions provides a crucial foundation for the rational design of novel pharmaceuticals and functional materials based on this promising molecular scaffold.

References

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  • Mei, H., et al. (2021). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 64(22), 16385-16402. [Link]

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reactivity and stability studies of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Foreword: Proactive Profiling of a Key Pharmaceutical Intermediate

This compound stands as a pivotal structural motif in contemporary drug discovery, serving as a precursor to a range of biologically active molecules. Its unique arrangement of a pyridine ring, a halogenated aryl group, and a reactive nitrile function imparts a complex chemical personality that is both synthetically versatile and potentially susceptible to various degradation pathways. Understanding the reactivity and stability of this molecule is not merely an academic exercise; it is a critical prerequisite for the development of robust synthetic routes, stable formulations, and ultimately, safe and efficacious therapeutics.

This technical guide provides a comprehensive framework for the systematic investigation of the chemical reactivity and stability of this compound. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental design, empowering researchers and drug development professionals to anticipate potential liabilities, interpret complex data, and make informed decisions throughout the development lifecycle.

Molecular Architecture and Predicted Chemical Behavior

The chemical disposition of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the pyridine nitrogen and the 2-carbonitrile group renders the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack. The 4-chlorophenyl substituent at the 3-position introduces steric bulk and electronic effects that will modulate the reactivity of the pyridine core.

Key Reactive Centers:

  • Nitrile Group (C≡N): Highly susceptible to hydrolysis under both acidic and basic conditions, potentially yielding a carboxamide or a carboxylic acid. It can also be a target for reduction or addition reactions.

  • Pyridine Ring: While generally aromatic and stable, the electron-deficient nature may permit nucleophilic aromatic substitution under forcing conditions. The nitrogen atom is basic and can be protonated or alkylated.

  • Chlorophenyl Group: The chlorine atom is generally stable but can be displaced in certain catalytic reactions (e.g., Buchwald-Hartwig, Suzuki coupling) or under high-energy conditions like photolysis.

Strategic Approach to Reactivity Profiling

A thorough understanding of the molecule's reactivity is foundational. The following experimental workflows are designed to probe the key transformation pathways.

Hydrolytic Stability: A Critical First Pass

Hydrolysis is a common degradation pathway for nitrile-containing compounds.[1][2] A systematic study across a range of pH values is essential to identify conditions that may compromise the molecule's integrity during synthesis, formulation, and storage.

Experimental Protocol: pH-Dependent Hydrolysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In separate, sealed vials, add an aliquot of the stock solution to aqueous buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, and 12). The final concentration should be appropriate for the analytical method (e.g., 50 µg/mL).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 50°C) and protect from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Neutralize the aliquot if necessary and dilute with mobile phase for immediate analysis by a stability-indicating HPLC-UV method.

Data Presentation: Hydrolytic Degradation Profile

pHTemperature (°C)Time (hours)Initial Purity (%)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)
2.050099.899.8N/AN/A
2.0502499.8
2.0507299.8
7.050099.899.8N/AN/A
7.0502499.8
7.0507299.8
12.050099.899.8N/AN/A
12.0502499.8
12.0507299.8

N/A: Not Applicable

Expected Outcomes and Mechanistic Insights:

The nitrile group is anticipated to be the primary site of hydrolysis. Under acidic conditions, it may hydrolyze to the corresponding carboxamide, 3-(4-Chlorophenyl)pyridine-2-carboxamide. Under basic conditions, the hydrolysis is likely to proceed further to the carboxylate salt, 3-(4-Chlorophenyl)pyridine-2-carboxylic acid.[1][2] The kinetics of these transformations can be determined by monitoring the disappearance of the parent compound and the appearance of the degradation products over time.

Visualization: Proposed Hydrolytic Degradation Pathway

Parent This compound Amide 3-(4-Chlorophenyl)pyridine-2-carboxamide Parent->Amide H+ or OH- / H2O Acid 3-(4-Chlorophenyl)pyridine-2-carboxylic acid Amide->Acid H+ or OH- / H2O

Caption: Proposed hydrolytic pathway of this compound.

Oxidative Reactivity

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The pyridine nitrogen and the electron-rich chlorophenyl ring are potential sites of oxidation.

Experimental Protocol: Oxidative Stress Testing

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Stress Condition: To the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Stir the mixture at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Quench the reaction in the aliquots (e.g., with a small amount of sodium bisulfite solution) and analyze by HPLC-UV and LC-MS to identify potential oxidation products.

Potential Oxidation Products:

  • N-oxide formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide.

  • Hydroxylation: The pyridine or chlorophenyl ring could undergo hydroxylation, a common metabolic and degradation pathway for pyridine derivatives.[3][4]

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation studies are a regulatory requirement and provide invaluable insights into the intrinsic stability of a molecule. These studies are designed to generate degradation products that might be observed under long-term storage conditions.

Workflow: Comprehensive Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acidic (0.1 M HCl, 60°C) HPLC HPLC-UV (Purity & Degradation Profile) Acid->HPLC Base Basic (0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative (3% H2O2, RT) Oxidative->HPLC Thermal Thermal (80°C, solid state) Thermal->HPLC Photochemical Photochemical (ICH Q1B) Photochemical->HPLC LCMS LC-MS (Degradant Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR Parent This compound Parent->Acid Parent->Base Parent->Oxidative Parent->Thermal Parent->Photochemical

Caption: Workflow for a comprehensive forced degradation study.

Photostability

The presence of the chlorophenyl and pyridine rings suggests potential photosensitivity. Photodegradation can involve complex radical reactions, ring cleavage, or dehalogenation.[5][6]

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also expose the solid material.

  • Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At appropriate intervals, analyze the samples by HPLC-UV to determine the extent of degradation and the formation of photoproducts.

Expected Photodegradation Pathways:

  • Dehalogenation: The carbon-chlorine bond may undergo homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical that can undergo further reactions.

  • Ring Isomerization or Cleavage: High-energy photons can induce complex rearrangements or cleavage of the pyridine ring.

Thermal Stability

Thermal stress can reveal the potential for degradation at elevated storage temperatures.

Experimental Protocol: Thermal Stress Testing

  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Incubation: Store the vial in an oven at an elevated temperature (e.g., 80°C).

  • Time-Point Analysis: At specified time points, remove the vial, allow it to cool, dissolve the contents in a suitable solvent, and analyze by HPLC-UV.

Analytical Methodologies: The Key to Accurate Assessment

A robust, stability-indicating analytical method is paramount for all reactivity and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the workhorse for these studies.

Starting HPLC Method Parameters:

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of the parent compound and its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown degradation products. By coupling the HPLC separation with a mass spectrometer, the molecular weight of each eluting peak can be determined, providing crucial information for structure elucidation.

Summary and Forward Look

This guide outlines a systematic and scientifically grounded approach to characterizing the reactivity and stability of this compound. By proactively investigating its behavior under various stress conditions, researchers can mitigate risks in later stages of drug development. The data generated from these studies will be instrumental in:

  • Process Chemistry: Optimizing reaction and workup conditions to minimize impurity formation.

  • Formulation Development: Selecting appropriate excipients and packaging to ensure long-term stability.

  • Regulatory Submissions: Providing a comprehensive data package to support the safety and quality of the drug substance and product.

The insights gained from these studies will ultimately contribute to the successful translation of promising molecules from the laboratory to the clinic.

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An In-depth Technical Guide to the Potential Biological Activity of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The subject of this guide, 3-(4-Chlorophenyl)pyridine-2-carbonitrile, is a distinct molecule within this class, characterized by a pyridine ring substituted at the 3-position with a 4-chlorophenyl group and bearing a carbonitrile moiety at the 2-position. While direct and extensive research on this specific compound is emerging, a comprehensive analysis of its structural analogues and core chemical features allows for a robust prediction of its potential biological activities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on related chemical entities to build a scientifically-grounded framework for investigating the therapeutic potential of this compound. We will delve into its most probable biological activities, propose underlying mechanisms of action, and provide detailed experimental protocols for validation.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on pyridine-2-carbonitrile and 3-arylpyridine derivatives, the primary potential biological activities of this compound are projected to be in the realms of oncology, microbiology, and inflammatory diseases.

Anticancer Potential: A Kinase Inhibition Hypothesis

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Several derivatives have shown potent inhibitory activity against key protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[3][4] The presence of the 3-aryl group in conjunction with the pyridine core is a common feature in many kinase inhibitors.

Mechanism of Action: It is hypothesized that this compound may function as a multi-kinase inhibitor, targeting the ATP-binding sites of kinases crucial for tumor growth, proliferation, and angiogenesis. The 4-chlorophenyl group can enhance binding affinity within hydrophobic pockets of the kinase domain, while the pyridine nitrogen and cyano group can form critical hydrogen bonds. For instance, inhibition of the VEGFR-2 signaling pathway would disrupt downstream signaling cascades responsible for endothelial cell proliferation and migration, key steps in tumor angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Translocates & Activates VEGF VEGF VEGF->VEGFR2 Binds Molecule 3-(4-Chlorophenyl) pyridine-2-carbonitrile Molecule->VEGFR2 Inhibits

Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.

Numerous studies have demonstrated the potent anticancer activity of related pyridine carbonitrile derivatives. For example, certain 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives have shown promising antitumor activity against liver carcinoma cell lines (HEPG2).[5] Similarly, novel pyrido[2,3-d]pyrimidine derivatives, synthesized from precursors containing the chlorophenyl moiety, exhibited remarkable cytotoxicity against MCF-7 and HepG2 cells through the inhibition of PIM-1 kinase.[6]

Quantitative Data on Analogues:

Compound ClassCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-70.57[6]
Pyrido[2,3-d]pyrimidineHepG20.99[6]
2-Oxo-pyridine-3-carbonitrileHEPG21.46[5]
Antimicrobial Activity

Pyridine-containing compounds have a long history of use as antimicrobial agents.[1] The incorporation of a carbonitrile group and a halogenated phenyl ring can further enhance this activity. The lipophilicity imparted by the chlorophenyl group may facilitate the compound's passage through microbial cell membranes.

Mechanism of Action: The precise antimicrobial mechanism is likely multifactorial. Potential modes of action include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Some pyridine derivatives have been shown to act as DNA gyrase inhibitors, a mechanism that could be relevant for this compound.[7]

Studies on related pyridine carbonitrile derivatives have shown significant activity against a range of bacterial and fungal strains, including S. aureus, E. coli, and C. albicans.[1][8] For instance, certain newly synthesized pyridine carbonitrile derivatives have demonstrated promising antimicrobial and antioxidant properties.[8]

Anti-inflammatory Potential

Chronic inflammation is a key factor in the progression of many diseases. The arachidonic acid cascade, involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), is a major target for anti-inflammatory drugs.[2] Pyridine and bipyridine carbonitrile derivatives have been explored for their anti-inflammatory activity, with some compounds showing significant COX-2 inhibitory potential.[2]

Mechanism of Action: It is plausible that this compound could act as a selective COX-2 inhibitor. By blocking the COX-2 enzyme, it would prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT solution Incubate for 4h C->D E 5. Solubilize Formazan with DMSO D->E F 6. Measure Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory effect of the compound on a specific protein kinase (e.g., VEGFR-2).

Methodology:

  • Assay Setup: In a microplate, combine the recombinant kinase, a specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Sorafenib for VEGFR-2) and a no-inhibitor control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a specific temperature for a defined period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on this compound is not yet widely published, a thorough analysis of its structural components and the biological activities of its close analogues strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The presence of the pyridine-2-carbonitrile core, combined with a 3-(4-chlorophenyl) substituent, provides a compelling rationale for its investigation as a kinase inhibitor and an antimicrobial agent.

The experimental protocols detailed in this guide provide a clear and validated path for researchers to systematically evaluate these potential activities. Future research should focus on the synthesis and in vitro screening of this compound, followed by more advanced studies, including in vivo efficacy models for the most promising activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogues, will be crucial for optimizing its potency and selectivity, ultimately paving the way for potential preclinical and clinical development.

References

  • The Versatility of 3-Amino-2-pyridinecarbonitrile in the Development of Novel Anticancer Therapeutics - Benchchem.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
  • Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with - Sciforum.
  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents - ResearchG
  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC - NIH.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Comparative Biological Activity of 3-Amino-2-pyridinecarbonitrile Derivatives: A Guide for Researchers - Benchchem.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central.

Sources

solubility of 3-(4-Chlorophenyl)pyridine-2-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)pyridine-2-carbonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape in Drug Discovery

In the intricate world of pharmaceutical sciences, understanding the solubility of a compound is not merely a routine characterization step; it is a critical determinant of its journey from a laboratory curiosity to a potential therapeutic agent. The bioavailability, formulation, and ultimately, the efficacy of a drug candidate are profoundly influenced by its ability to dissolve in relevant physiological and manufacturing media. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the solubility of a promising heterocyclic compound, this compound. While this molecule holds significant potential in medicinal chemistry, its solubility profile remains a key area of investigation. This document aims to provide a comprehensive framework for understanding and determining its solubility in organic solvents, blending theoretical principles with practical, field-proven methodologies.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorophenyl group and a nitrile moiety.[1][2] Its molecular structure, with both polar (nitrile and pyridine nitrogen) and non-polar (chlorophenyl ring) components, suggests a nuanced solubility behavior that is highly dependent on the choice of solvent. Understanding this behavior is paramount for its application in areas such as synthetic chemistry, where it may be used as a building block, and in medicinal chemistry, where its derivatives are explored for various therapeutic activities.[3][4][5]

Molecular Structure:

  • Molecular Formula: C₁₂H₇ClN₂[1]

  • Molecular Weight: 214.65 g/mol [1]

The presence of the electronegative chlorine atom, the nitrogen in the pyridine ring, and the cyano group contribute to the molecule's polarity, while the phenyl and pyridine rings provide a degree of lipophilicity.

Theoretical Considerations: Predicting Solubility Behavior

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[6][7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] The solubility of this compound will therefore be a balance of its polar and non-polar characteristics interacting with the solvent.

The Role of Polarity and Intermolecular Forces

The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

  • Dipole-Dipole Interactions: The polar nitrile group (C≡N) and the pyridine ring in this compound can engage in dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The aromatic rings (chlorophenyl and pyridine) contribute to London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a strong hydrogen bond donor, the nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. This suggests that it may have some solubility in protic solvents capable of donating hydrogen bonds.

Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][9][10] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. An increase in temperature provides this energy, favoring the dissolution process. However, this relationship is not universal and should be determined experimentally.[10]

Predicting Solubility in Common Organic Solvents

Based on the structural features of this compound, we can make some educated predictions about its solubility:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can interact favorably with the polar functionalities of the molecule. Therefore, good solubility is expected in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The ability of these solvents to act as hydrogen bond donors could lead to favorable interactions with the pyridine and nitrile nitrogens. Moderate to good solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The non-polar aromatic rings of the solute will interact with these solvents via van der Waals forces. However, the polar nature of the nitrile and pyridine groups may limit solubility. Low to moderate solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often good at dissolving a wide range of organic compounds. Moderate to good solubility is likely.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane, dichloromethane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent in a vial B Equilibrate at a constant temperature with agitation for 24-48 hours A->B Incubate C Centrifuge to separate undissolved solid B->C Separate D Withdraw a known volume of the supernatant C->D Sample E Dilute the supernatant with a suitable solvent D->E Prepare for analysis F Analyze the concentration by a validated analytical method (e.g., HPLC) E->F Quantify

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precisely known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is ambient temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This is typically 24 to 48 hours. A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, 48 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at a moderate speed. This will pellet the undissolved solid at the bottom.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = (C × DF) / V Where:

      • C = Concentration of the diluted sample (e.g., in mg/mL)

      • DF = Dilution factor

      • V = Volume of the supernatant taken for dilution (if the calculation is based on the initial volume)

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNon-PolarLow[To be determined]
TolueneNon-Polar, AromaticLow to Moderate[To be determined]
Diethyl EtherNon-PolarLow[To be determined]
DichloromethaneWeakly PolarModerate to Good[To be determined]
AcetonePolar AproticGood[To be determined]
AcetonitrilePolar AproticGood[To be determined]
MethanolPolar ProticModerate to Good[To be determined]
EthanolPolar ProticModerate to Good[To be determined]
Dimethylformamide (DMF)Polar AproticHigh[To be determined]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh[To be determined]

Interpreting the Results:

The experimentally determined solubility values should be compared with the initial predictions based on the "like dissolves like" principle. Discrepancies between predicted and observed solubility can provide valuable insights into the specific intermolecular interactions that dominate the dissolution process for this molecule.

Conclusion: A Practical Framework for Solubility Assessment

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the . By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation development. The detailed experimental protocol offers a robust method for generating reliable solubility data, which is a cornerstone of successful drug discovery and development. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the solubility assessment of other novel chemical entities.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • Academics.utep.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chem.ucla.edu. (2023). Solubility of Organic Compounds. [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • PubChem. (n.d.). 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile. [Link]

  • ChemBK. (2024). 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. [Link]

  • MDPI. (n.d.). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]

  • LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). [Link]

  • PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

  • Google Patents. (n.d.). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • PubChem. (n.d.). 2-Amino-6-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile. [Link]

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Methodological & Application

detailed synthesis protocol for 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. The unique electronic properties and structural versatility of the pyridine ring make it a privileged core in a vast array of pharmacologically active compounds and functional materials. This compound, in particular, is a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of both the cyano group and the biaryl framework. This document provides a detailed, two-step protocol for the synthesis of this compound, grounded in established chemical principles and designed for reproducibility and scalability in a research setting. The chosen synthetic strategy involves the formation of a key intermediate, 3-bromo-2-cyanopyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

PART 1: Overall Synthetic Strategy

The synthesis is logically divided into two main stages. This approach allows for the isolation and purification of a key intermediate, ensuring the final cross-coupling reaction proceeds with high efficiency and purity.

  • Stage 1: Synthesis of 3-Bromo-2-cyanopyridine. This step introduces the cyano group at the 2-position of the pyridine ring, a crucial functional handle for further transformations. The protocol described herein utilizes trimethylsilyl cyanide, a safer alternative to highly toxic metal cyanides.

  • Stage 2: Suzuki-Miyaura Cross-Coupling. This powerful carbon-carbon bond-forming reaction couples the synthesized 3-bromo-2-cyanopyridine with 4-chlorophenylboronic acid to yield the final product. The Suzuki-Miyaura reaction is renowned for its mild conditions and broad functional group tolerance[1].

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-C Bond Formation 3-Bromopyridine-N-oxide 3-Bromopyridine-N-oxide 3-Bromo-2-cyanopyridine 3-Bromo-2-cyanopyridine 3-Bromopyridine-N-oxide->3-Bromo-2-cyanopyridine  TMSCN, Et3N  Acetonitrile, Reflux Final Product This compound 3-Bromo-2-cyanopyridine->Final Product  Pd Catalyst, Base  Dioxane/Water, Heat 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Final Product

Figure 1: Overall two-stage synthetic workflow.

PART 2: Detailed Experimental Protocols

Stage 1: Synthesis of 3-Bromo-2-cyanopyridine

This protocol is adapted from established methods for the cyanation of pyridine N-oxides[2][3]. The reaction proceeds via the addition of the cyanide nucleophile to the activated pyridine ring, followed by elimination to restore aromaticity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Bromopyridine-N-oxide174.00110.419.2 g
Trimethylsilyl cyanide (TMSCN)99.22331.2 (3.0 eq)32.9 g (41.6 mL)
Triethylamine (Et₃N)101.19220.8 (2.0 eq)22.3 g (30.7 mL)
Acetonitrile (CH₃CN)41.05-280 mL
Saturated Sodium Bicarbonate--As needed
Ethyl Acetate88.11-As needed
Anhydrous Sodium Sulfate142.04-As needed

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromopyridine-N-oxide (19.2 g, 110.4 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add acetonitrile (280 mL). Stir the mixture to dissolve the solid. Sequentially add triethylamine (22.3 g, 220.8 mmol) and trimethylsilyl cyanide (32.9 g, 331.2 mmol) via syringe[3].

    • Expert Insight: The use of a nitrogen atmosphere is crucial to prevent the hydrolysis of trimethylsilyl cyanide, which would generate toxic hydrogen cyanide gas. Triethylamine acts as a base to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing an ice-cold saturated sodium bicarbonate solution.

    • Causality: This step quenches any remaining reactive species and neutralizes the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with saturated sodium chloride (brine), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-2-cyanopyridine as a white solid[3]. An alternative is recrystallization from a hexane/ethyl acetate (3:1) mixture[2].

    • Expected Yield: ~89%[3].

    • Melting Point: 92 °C[2].

Stage 2: Suzuki-Miyaura Coupling for this compound

This protocol employs a standard palladium-catalyzed cross-coupling reaction, a Nobel Prize-winning methodology for C-C bond formation. The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

G cluster_cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln(X) B->C D Transmetalation C->D X- X- E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar' Ar-Ar' F->Ar-Ar' Ar-X Ar-X Ar-X->B Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->D Base Base Base->D

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Bromo-2-cyanopyridine183.011.0183 mg
4-Chlorophenylboronic acid156.371.2 (1.2 eq)188 mg
Pd(PPh₃)₄1155.560.05 (5 mol%)58 mg
Potassium Carbonate (K₂CO₃)138.212.0 (2.0 eq)276 mg
1,4-Dioxane88.11-5 mL
Degassed Water18.02-1 mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-bromo-2-cyanopyridine (1.0 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[4].

    • Expert Insight: The inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen. The base is essential for the transmetalation step.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents helps to maintain the inert atmosphere.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 90 °C. The reaction is typically complete within 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) or by recrystallization from a suitable solvent like ethanol or isopropanol[5] to yield this compound as a solid.

PART 3: Characterization and Data

The synthesized product should be characterized to confirm its identity and purity.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the pyridine ring protons and the protons of the 4-chlorophenyl ring are expected. The pyridine protons will appear as doublets or doublets of doublets in the aromatic region. The chlorophenyl protons will typically show two doublets due to symmetry.

  • ¹³C NMR: Resonances for all carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (CN) typically around 115-120 ppm, and the carbons of the two aromatic rings.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2240 cm⁻¹[6].

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₇ClN₂ = 214.65 g/mol ), along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Safety and Handling Precautions

  • Cyanides: Trimethylsilyl cyanide is a lachrymator and is highly toxic. It readily hydrolyzes to form hydrogen cyanide gas. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat[7][8]. Have a cyanide-specific emergency response plan and kit available.

  • Palladium Catalysts: Palladium compounds can be toxic and may cause irritation. Avoid inhalation of dust and skin contact. Some palladium compounds can react violently with certain organic solvents[9].

  • Solvents: Acetonitrile, dioxane, and ethyl acetate are flammable. Handle away from ignition sources. Dioxane is a suspected carcinogen.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated area and use appropriate PPE.

References

  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • UCLA Chemistry. Standard Operating Procedure for Palladium. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

  • CDC Stacks. Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. [Link]

  • PrepChem.com. Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. [Link]

  • The University of Queensland. Working Safely with Cyanide Guideline. [Link]

  • Google Patents.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]

Sources

Application Notes and Protocols for the Purification of Crude 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction

3-(4-Chlorophenyl)pyridine-2-carbonitrile is a key heterocyclic building block in the synthesis of various pharmacologically active molecules and functional materials. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in the biological evaluation of final compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and validated purification techniques for crude this compound (CAS No. 1355247-94-7).[1][2]

The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in the physicochemical principles governing each technique. We will explore the causality behind experimental choices, empowering the researcher to adapt and troubleshoot effectively.

Compound Profile and Anticipated Impurities

A foundational understanding of the target molecule and potential contaminants is the cornerstone of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1355247-94-7[1]
Molecular Formula C₁₂H₇ClN₂[1]
Molecular Weight 214.65 g/mol [1]
Appearance Typically an off-white to yellow solidInferred
pKa (Pyridine N) Estimated 1.0 - 2.0 (electron-withdrawing groups lower the pKa from pyridine's ~5.2)N/A

Common synthetic routes to such pyridines often involve condensation reactions. Consequently, the crude product may contain a variety of impurities, including:

  • Unreacted Starting Materials: Such as precursors to the pyridine ring or the chlorophenyl moiety.

  • Reaction By-products: Resulting from incomplete reactions or side reactions.

  • Isomeric Impurities: Structurally similar molecules formed during the synthesis.

  • Process-Related Impurities: Solvents, reagents, or catalysts used in the synthesis.[3][4]

These impurities can interfere with crystallization, alter spectroscopic data, and introduce artifacts in biological assays, necessitating their removal.

Purification Workflow: A Strategic Overview

The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity. The two most effective and widely applicable techniques for this compound are recrystallization and flash column chromatography.

Purification_Workflow Start Crude Solid Recrystal Protocol 1: Recrystallization Start->Recrystal Purity_Check1 Assess Purity (TLC, HPLC, mp) Recrystal->Purity_Check1 Chromatography Protocol 2: Flash Column Chromatography Purity_Check1->Chromatography Purity < 99% or multiple impurities End_Acceptable_Purity Acceptable Purity Product Purity_Check1->End_Acceptable_Purity Purity ≥ 99% Purity_Check2 Assess Purity (TLC, HPLC, mp) Chromatography->Purity_Check2 Purity_Check2->Recrystal Further polishing needed End_High_Purity High-Purity Product Purity_Check2->End_High_Purity Purity ≥ 99.5%

Caption: A strategic workflow for purifying crude this compound.

Protocol 1: Purification by Recrystallization

Expertise & Experience: Recrystallization is a powerful, scalable, and cost-effective technique that leverages differences in solubility between the target compound and its impurities at varying temperatures.[5] The key to a successful recrystallization is the selection of an appropriate solvent system. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For heterocyclic nitriles, alcohols or alcohol/water mixtures are often effective.[5]

Step 1.1: Solvent System Selection (Microscale Screening)

Causality: This initial screening is a critical, data-driven step to avoid wasted material and time. The goal is to identify a solvent or solvent pair that provides a significant solubility differential with temperature.

  • Place approximately 20-30 mg of the crude material into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature (start with 0.5 mL). Test solvents such as isopropanol, ethanol, ethyl acetate, toluene, and acetone.

  • Observe solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed.

Table 2: Hypothetical Solvent Screening Results

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingAssessment
Isopropanol LowHighAbundant, well-formed crystalsExcellent Candidate
Ethanol LowHighGood crystal formationGood Candidate
Ethyl Acetate ModerateHighOiled out initially, then solidModerate; consider a co-solvent
Heptane InsolubleInsolubleN/AInsoluble; potential anti-solvent
Water InsolubleInsolubleN/AInsoluble; potential anti-solvent
Toluene ModerateHighPoor recoveryNot ideal

Based on literature for analogous compounds and general principles, isopropanol and ethanol are excellent starting points.[6]

Step 1.2: Bulk Recrystallization Protocol (Using Isopropanol)
  • Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask. Add a stir bar and the minimum volume of hot isopropanol required to fully dissolve the solid at a gentle reflux. Causality: Using the minimum volume is crucial for maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat to reflux for 5-10 minutes. Causality: The porous surface of charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.

  • Yield Maximization: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of ice-cold isopropanol to remove residual mother liquor containing dissolved impurities. Repeat once. Causality: Using ice-cold solvent minimizes the loss of the desired product during the wash. For enhanced removal of non-polar impurities, a final wash with cold hexane can be beneficial.[6]

  • Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity via TLC or HPLC.

Protocol 2: Flash Column Chromatography

Expertise & Experience: When recrystallization fails to remove closely related impurities or when very high purity (>99.5%) is required, flash column chromatography is the method of choice. For pyridine derivatives, a common challenge is peak tailing due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[7] This can be mitigated.

Chromatography_Logic cluster_TLC Step 2.1: TLC Optimization cluster_Column Step 2.2: Column Purification TLC_Start Spot crude mixture on TLC plate TLC_Develop Develop in Hexane/EtOAc solvent systems (e.g., 9:1, 4:1, 2:1) TLC_Start->TLC_Develop TLC_Analyze Visualize under UV light and stain TLC_Develop->TLC_Analyze TLC_Goal Goal: Target Rf ≈ 0.3 - 0.4 with good spot separation TLC_Analyze->TLC_Goal Col_Pack Pack silica gel column with Hexane/EtOAc (e.g., 9:1) Col_Load Dry load sample adsorbed onto silica gel Col_Pack->Col_Load Col_Elute Elute with gradient or isocratic mobile phase based on TLC Col_Load->Col_Elute Col_Collect Collect fractions Col_Elute->Col_Collect Col_Analyze Analyze fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine pure fractions and evaporate solvent Col_Analyze->Col_Combine

Caption: Logic flow for developing a flash column chromatography method.

Step 2.1: Mobile Phase Selection via TLC
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems of increasing polarity. A good starting point is a mixture of heptane (or hexane) and ethyl acetate (EtOAc).

  • Visualize the plate under UV light (254 nm).

  • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from all impurities.

Table 3: Example TLC Development Data

Mobile Phase (Heptane:EtOAc)Target RfImpurity 1 RfImpurity 2 RfAssessment
9:10.150.200.05Poor separation from impurity 1
4:1 0.35 0.55 0.10 Good separation; suitable for column
2:10.600.750.30Rf too high; poor resolution
Step 2.2: Column Chromatography Protocol
  • Column Preparation: Select a column of appropriate size for the amount of material. Pack the column with silica gel (230-400 mesh) using the chosen mobile phase (e.g., 4:1 Heptane:EtOAc) as a slurry.

  • Sample Loading: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents solvent mismatch issues and leads to sharper bands and better separation compared to liquid loading.[8]

  • Elution: Begin eluting the column with the mobile phase. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Tailing Mitigation: If peak tailing is observed, the mobile phase can be modified. Add 0.1-0.5% triethylamine (TEA) to the eluent. Causality: The competing base (TEA) preferentially interacts with the acidic silanol sites on the silica, preventing the basic pyridine nitrogen from engaging in strong, non-ideal interactions.[7]

  • Fraction Collection: Collect fractions in an array of test tubes.

  • Analysis and Recovery: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Purity Assessment

Regardless of the method used, the final purity must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. The pure compound should appear as a single spot.

  • Melting Point (mp): A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, providing a precise percentage purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities if their signals are visible.

By following these detailed protocols, grounded in established chemical principles, researchers can reliably and efficiently obtain high-purity this compound, ensuring the integrity and success of their subsequent research and development endeavors.

References
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • United States Biological. This compound - Data Sheet.
  • PrepChem.com. Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile.
  • BLDpharm. 1355247-94-7|this compound.
  • Google Patents. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry.

Sources

Application Note: Quantitative Analysis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Abstract

This technical document provides detailed analytical methods for the accurate quantification of 3-(4-Chlorophenyl)pyridine-2-carbonitrile, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control, we present robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for high specificity, accuracy, and precision, ensuring reliable quantification in complex matrices. The protocols are grounded in the principles of analytical procedure development and validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound (C₁₂H₇ClN₂, MW: 214.65 g/mol ) is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmacologically active compounds.[5][6] The purity and concentration of this intermediate are critical parameters that can influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of reliable and validated analytical methods for its quantification is paramount for quality control and regulatory compliance.

This application note details two primary analytical techniques for the quantification of this compound:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and widely applicable method for the routine quantification and purity assessment of non-volatile and thermally stable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for the identification and quantification of volatile and semi-volatile compounds, particularly for impurity profiling.[7][8]

The protocols provided herein are designed to be a comprehensive guide for researchers, scientists, and drug development professionals, offering a solid foundation for method implementation and validation in a laboratory setting.

Chemical and Physical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₂H₇ClN₂[5]
Molecular Weight 214.65 g/mol [5]
CAS Number 1355247-94-7[5]
Structure This compound
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)

The presence of a polar nitrile group and a non-polar chlorophenyl group suggests that RP-HPLC is a suitable technique. The compound's predicted volatility also makes GC-MS a viable option.

Recommended Analytical Method: RP-HPLC with UV Detection

RP-HPLC is the preferred method for routine quality control due to its robustness, precision, and ease of use. The following protocol is a recommended starting point for method development and validation.

The separation is achieved on a C18 stationary phase where the analyte is retained based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides efficient elution, and quantification is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (pH 3.0 adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_ref Weigh Reference Standard dissolve_ref Dissolve in Methanol (Stock Solution) weigh_ref->dissolve_ref weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute Prepare Working Standards (1-100 µg/mL) dissolve_ref->dilute filter_sample Filter Sample dissolve_sample->filter_sample inject Inject into HPLC System dilute->inject calibrate Generate Calibration Curve dilute->calibrate filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Alternative Method: GC-MS for Identification and Quantification

GC-MS provides higher specificity and is an excellent tool for impurity identification and quantification, especially for trace-level analysis.

The analyte is volatilized in a heated injector and separated on a capillary column. The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and quantification can be achieved by monitoring specific ions.

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

  • Helium (ultra-high purity)

ParameterRecommended Condition
GC-MS System Agilent 7890B GC with 5977A MS or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu (Scan Mode) or monitor specific ions (SIM Mode)

Prepare stock and working standard solutions in ethyl acetate or dichloromethane in a similar manner to the HPLC method, with a typical concentration range of 0.1-10 µg/mL for GC-MS analysis. Sample preparation should also aim for a final concentration within this range.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution in Ethyl Acetate prep_working Prepare Working Standards (0.1-10 µg/mL) prep_stock->prep_working prep_sample Prepare Sample Solution prep_stock->prep_sample inject Inject into GC System prep_working->inject prep_sample->inject separate GC Separation (HP-5ms Column) inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by Mass Spectrum detect->identify integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Method Validation Protocol

To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[2] The following parameters should be evaluated:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][4]

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities. The peak for this compound should be well-resolved from any other peaks. Peak purity analysis using a photodiode array (PDA) detector for HPLC is also recommended.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1][9]

  • Protocol: Prepare at least five concentrations of the reference standard across the desired range (e.g., 50-150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][9]

  • Protocol: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).[1]

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[1]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Protocol: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

System suitability testing is an integral part of many analytical procedures to ensure the system is performing adequately.[2][3]

  • Protocol: Before each run, inject a standard solution multiple times. Evaluate parameters such as peak area repeatability (%RSD ≤ 2.0%), theoretical plates (>2000), and tailing factor (≤ 2.0).

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1
Robustness System suitability parameters met under varied conditions.

Conclusion

The RP-HPLC and GC-MS methods outlined in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC method is recommended for routine quality control, while the GC-MS method offers enhanced specificity for impurity profiling and trace analysis. Adherence to the described validation protocol will ensure that the chosen method is fit for its intended purpose and generates data of high quality and integrity, in line with global regulatory expectations.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • This compound - Data Sheet - United States Biological.
  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • 1355247-94-7|this compound - BLDpharm.
  • Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem.
  • Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol - Benchchem.

Sources

Application Notes & Protocols: Leveraging 3-(4-Chlorophenyl)pyridine-2-carbonitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(4-Chlorophenyl)pyridine-2-carbonitrile, a highly versatile precursor for organic synthesis. Its strategic combination of three distinct reactive centers—the nitrile, the pyridine ring, and the chlorophenyl moiety—offers a rich platform for the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for leveraging this precursor in the synthesis of novel chemical entities, particularly those with therapeutic potential. We will delve into key transformations, including the conversion of the nitrile group into valuable bioisosteres and the functionalization of the aromatic rings through cross-coupling and substitution reactions.

Introduction: A Trifecta of Reactivity

In the landscape of drug discovery and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency and scope of a synthetic route. Drug precursors are essential building blocks for manufacturing a wide range of products, including pharmaceuticals.[1][2] this compound has emerged as a precursor of significant interest due to its unique structural features. The molecule, with a molecular formula of C₁₂H₇ClN₂ and a molecular weight of 214.65 g/mol , incorporates three key functional domains that can be manipulated with a high degree of chemical selectivity[3].

  • The 2-Cyano Group: A versatile functional handle that can be transformed into amides, carboxylic acids, amines, and, most notably, tetrazoles, which are important carboxylic acid bioisosteres in medicinal chemistry.

  • The Pyridine Ring: A nitrogenous heterocycle prevalent in numerous FDA-approved drugs. Its electronic properties can be modulated, and it can participate in various substitution and coupling reactions.

  • The 4-Chlorophenyl Moiety: The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for transition-metal-catalyzed cross-coupling reactions, enabling extensive structural diversification.

The convergence of these features in a single, stable molecule makes this compound a powerful tool for building libraries of compounds for high-throughput screening and for the targeted synthesis of complex, biologically active molecules, including kinase inhibitors and other potential anticancer agents.[4][5][6][7]

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the precursor.

PropertyValue
CAS Number 1355247-94-7[3]
Molecular Formula C₁₂H₇ClN₂[3]
Molecular Weight 214.65 g/mol [3]
Appearance Typically an off-white to yellow solid
Storage Store at -20°C for long-term stability[3]

Safety & Handling:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For maximum recovery of the product, centrifuge the original vial before removing the cap.[3]

Core Synthetic Transformations & Protocols

The true utility of this compound is realized through its diverse reactivity. This section details the protocols for its most critical transformations.

Chemistry of the Nitrile Group

The electron-withdrawing nature of the adjacent pyridine ring activates the nitrile group, making it susceptible to a range of nucleophilic attacks and cycloadditions.

Controlled hydrolysis of the nitrile provides access to either the corresponding primary amide or the carboxylic acid, both of which are valuable functional groups in drug design. The reaction outcome is highly dependent on the conditions employed. Basic hydrolysis, for example, can be controlled to yield the amide or can be driven to completion to form the carboxylate salt.[8][9]

Precursor This compound Amide 3-(4-Chlorophenyl)pyridine-2-carboxamide Precursor->Amide H₂O₂, NaOH (aq) or H₂SO₄ (conc.) Acid 3-(4-Chlorophenyl)picolinic Acid Amide->Acid NaOH (aq), Δ or H₃O⁺, Δ

Caption: Selective hydrolysis pathways of the 2-cyano group.

Protocol: Selective Hydrolysis to 3-(4-Chlorophenyl)pyridine-2-carboxamide

This protocol utilizes basic peroxide, which is generally mild and effective for converting nitriles to primary amides with minimal over-hydrolysis.

ReagentM.W.AmountMoles
This compound214.651.0 g4.66 mmol
Ethanol46.0720 mL-
Sodium Hydroxide (1M aq.)40.002.0 mL2.0 mmol
Hydrogen Peroxide (30% aq.)34.015.0 mL49 mmol

Procedure:

  • Suspend this compound (1.0 g, 4.66 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask.

  • Cool the stirred suspension to 0-5°C using an ice bath.

  • Slowly add 1M aqueous sodium hydroxide (2.0 mL), followed by the dropwise addition of 30% hydrogen peroxide (5.0 mL), ensuring the internal temperature remains below 15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium sulfite until peroxide is no longer detected (test with peroxide strips).

  • Reduce the volume of the solvent in vacuo and extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the desired amide.

The conversion of nitriles to tetrazoles is a cornerstone transformation in medicinal chemistry, as the tetrazole ring serves as a robust bioisostere for the carboxylic acid group, often improving metabolic stability and pharmacokinetic properties. The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide source.[10]

Precursor This compound Tetrazole 5-(3-(4-Chlorophenyl)pyridin-2-yl)-1H-tetrazole Precursor->Tetrazole NaN₃, ZnCl₂ or Bu₃SnCl DMF or Toluene, Δ

Caption: Synthesis of a tetrazole derivative via cycloaddition.

Protocol: Zinc-Catalyzed Synthesis of 5-(3-(4-Chlorophenyl)pyridin-2-yl)-1H-tetrazole

This method avoids the use of toxic organotin reagents and provides good yields for a variety of aromatic nitriles.[11]

ReagentM.W.AmountMoles
This compound214.651.0 g4.66 mmol
Sodium Azide (NaN₃)65.010.61 g9.32 mmol
Zinc Chloride (ZnCl₂)136.300.64 g4.66 mmol
N,N-Dimethylformamide (DMF)73.0915 mL-

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 4.66 mmol), sodium azide (0.61 g, 9.32 mmol), and zinc chloride (0.64 g, 4.66 mmol).

  • Add anhydrous DMF (15 mL) and heat the mixture to 120-130°C under a nitrogen atmosphere.

  • Stir the reaction at this temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of water.

  • Acidify the aqueous mixture to pH ~2-3 with 3M HCl. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water.

  • Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol or ethanol.

Functionalization of the Aromatic Core

The 4-chlorophenyl group is primed for functionalization via modern cross-coupling chemistry, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples the chlorophenyl group with a boronic acid or ester. This enables the introduction of new aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, dramatically increasing molecular complexity.

Precursor This compound CoupledProduct 3-(4-R-biphenyl)pyridine-2-carbonitrile Precursor->CoupledProduct Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent, Δ BoronicAcid R-B(OH)₂ BoronicAcid->CoupledProduct

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol provides a general method for aryl-aryl bond formation.

ReagentM.W.AmountMoles
This compound214.650.5 g2.33 mmol
Phenylboronic Acid121.930.34 g2.80 mmol
Pd(PPh₃)₄1155.5681 mg0.07 mmol
Potassium Carbonate (K₂CO₃)138.210.97 g7.00 mmol
Toluene/Ethanol/Water-12 mL(8:2:2 ratio)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine this compound (0.5 g, 2.33 mmol), phenylboronic acid (0.34 g, 2.80 mmol), and potassium carbonate (0.97 g, 7.00 mmol).

  • Add the solvent mixture (Toluene: 8 mL, Ethanol: 2 mL, Water: 2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (81 mg, 0.07 mmol).

  • Heat the reaction to 80-90°C and stir under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the coupled product.

Case Study: Application in Kinase Inhibitor Synthesis

Derivatives of 3-aryl-2-cyanopyridine are frequently investigated as scaffolds for kinase inhibitors, which are a critical class of anticancer drugs. For example, various cyanopyridine derivatives have shown potent inhibitory activity against kinases like PIM-1, a proto-oncogene implicated in several cancers.[4][5] The synthesis often involves a multi-component reaction to build the core, followed by functionalization.

Let's consider a hypothetical pathway inspired by published research where our precursor is used to synthesize a potential PIM-1 inhibitor.

cluster_0 Synthetic Pathway to a Potential Kinase Inhibitor A This compound B Step 1: Suzuki Coupling (e.g., with 4-methoxyphenylboronic acid) A->B C 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyridine-2-carbonitrile B->C D Step 2: Nitrile to Tetrazole Conversion (NaN₃, ZnCl₂) C->D E Final Product: Potential PIM-1 Inhibitor Scaffold D->E

Caption: A potential synthetic route to a kinase inhibitor scaffold.

This two-step sequence demonstrates the power of the precursor. The Suzuki reaction first installs a bi-aryl system, a common feature in kinase inhibitors that targets the hydrophobic regions of the ATP-binding pocket. The subsequent conversion of the nitrile to a tetrazole introduces a key hydrogen bond donor/acceptor group that can interact with the hinge region of the kinase, anchoring the molecule in the active site. This strategic combination of reactions allows for the rapid construction of a drug-like molecule from a single, versatile precursor.

Conclusion

This compound stands out as a robust and versatile precursor for advanced organic synthesis. Its strategically placed functional groups provide independent chemical handles for a variety of high-yield, selective transformations. The protocols and applications detailed in this guide underscore its value in constructing complex molecules, particularly for the fields of medicinal chemistry and drug discovery. By enabling rapid diversification through nitrile chemistry and cross-coupling reactions, this precursor allows researchers to efficiently explore chemical space and accelerate the development of novel therapeutic agents.

References

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Synthesis of Novel Kinase Inhibitors from 3-(4-Chlorophenyl)pyridine-2-carbonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Motif in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors, commencing from the versatile starting material, 3-(4-chlorophenyl)pyridine-2-carbonitrile. This compound offers several strategic advantages: the nitrile group serves as a versatile handle for various chemical transformations, including the construction of fused heterocyclic systems, while the chlorophenyl moiety can be exploited for structure-activity relationship (SAR) studies to enhance potency and selectivity.[5] We will explore the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit potent inhibitory activity against various kinases, including the PIM-1 kinase, which is implicated in several cancers.[6]

Strategic Approach: From Pyridinecarbonitrile to Fused Heterocyclic Kinase Inhibitors

Our synthetic strategy centers on the elaboration of the this compound core to construct a fused pyrido[2,3-d]pyrimidine ring system. This is achieved through a series of well-established organic reactions, culminating in a molecule designed to interact with the ATP-binding site of target kinases. The general workflow is depicted below.

G A This compound B Intermediate Pyridone Derivative A->B Gewald Reaction or similar C Pyrido[2,3-d]pyrimidine Core B->C Cyclization with Amidines or Guanidine D Functionalized Kinase Inhibitors C->D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) E Biological Evaluation D->E Kinase Assays, Cell-based Assays

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Part 1: Synthesis of a Key Pyridone Intermediate

The initial step involves the conversion of this compound into a more functionalized pyridone intermediate. A plausible approach is a variation of the Gewald reaction, which is a multicomponent reaction used to synthesize substituted 2-aminothiophenes, but the principles can be adapted for the synthesis of highly substituted pyridones. A more direct approach involves the hydrolysis of the nitrile to an amide, followed by cyclization. For the purpose of this guide, we will focus on a reaction that introduces functionality for subsequent cyclization.

A key transformation is the introduction of an amino or a related functional group at the 2-position and a carboxamide at the 3-position of a newly formed ring, which will then be cyclized to the desired pyrido[2,3-d]pyrimidine. While a direct transformation from the starting material is not explicitly detailed in the provided search results, a logical synthetic route can be constructed based on established pyridine chemistry. A plausible first step would be the functionalization of the pyridine ring to enable the subsequent annulation of the pyrimidine ring.

A more direct and documented approach for a similar scaffold involves the reaction of an appropriately substituted precursor. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (a key intermediate for pyrido[2,3-d]pyrimidines) has been reported.[7] This suggests a multi-step synthesis might be required to transform this compound into a suitable precursor for the final cyclization.

However, for the purpose of a direct and instructive protocol, we will outline a well-established method for the construction of a related pyridone, which can then be adapted.

Part 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

With a suitable o-aminonicotinonitrile derivative in hand, the construction of the fused pyrimidine ring can be achieved through cyclization with various reagents. This approach is a cornerstone in the synthesis of a wide array of biologically active molecules.[8]

Protocol 1: Synthesis of a Dihydropyridine Intermediate

This protocol is adapted from a known procedure for a similar scaffold and serves as a foundational method.[7]

Objective: To synthesize a functionalized dihydropyridine that can be further elaborated into a pyrido[2,3-d]pyrimidine.

Materials:

  • 3-(4-Chlorophenyl)-2-cyano-N-cyclohexylacrylamide (Can be synthesized from 3-(4-chlorophenyl)propenal and N-cyclohexyl-2-cyanoacetamide)

  • Cyanoacetamide

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 3-(4-chlorophenyl)-2-cyano-N-cyclohexylacrylamide (0.01 mol) and cyanoacetamide (0.01 mol) in ethanol (50 mL) is treated with a few drops of piperidine.

  • The reaction mixture is refluxed for 6-8 hours (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried.

  • The crude product, 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is recrystallized from an appropriate solvent (e.g., ethanol or DMF/water).

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidine Core

Objective: To construct the fused pyrido[2,3-d]pyrimidine ring system.

Materials:

  • 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (from Protocol 1)

  • Formamide or Triethyl orthoformate/Ammonium acetate

  • Acetic anhydride

  • Appropriate acid chloride (e.g., benzoyl chloride) for further derivatization

  • Pyridine (as solvent and base)

Procedure A: Cyclization with Formamide

  • A mixture of the dihydropyridine intermediate (0.01 mol) and formamide (20 mL) is heated at reflux for 10-12 hours.

  • The reaction mixture is cooled, and the precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

Procedure B: Cyclization with an Acid Chloride [7]

  • To a cold solution of the dihydropyridine intermediate (0.01 mol) in pyridine (20 mL), the desired acid chloride (e.g., benzoyl chloride, 0.01 mol) is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for 2 hours (monitored by TLC).

  • The mixture is then diluted with water (20 mL), and stirring is continued for another 30 minutes.

  • The formed precipitate is filtered, washed with water, and recrystallized from ethanol to afford the corresponding 2-substituted-pyrido[2,3-d]pyrimidine derivative.

Table 1: Representative Pyrido[2,3-d]pyrimidine Derivatives and their Biological Activity

Compound IDR Group (at position 2)Target KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀, µM)Citation
4 2,4-dichlorophenylPIM-111.4MCF-70.57[6]
10 (structure not specified)PIM-117.2HepG21.13[6]
11 (structure not specified)--MCF-71.31[6]

Part 3: Target Kinases and Signaling Pathways

The synthesized pyrido[2,3-d]pyrimidine derivatives are expected to exhibit inhibitory activity against a range of protein kinases. A particularly relevant target for this class of compounds is the PIM-1 kinase .[6] PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[9]

G PIM1 PIM-1 Kinase Bad Bad PIM1->Bad phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc stabilizes p27 p27Kip1 PIM1->p27 phosphorylates (promotes degradation) Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 inhibits Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Casp9 Caspase-9 Bcl2->Casp9 inhibits Apoptosis Apoptosis Casp9->Apoptosis activates Proliferation Cell Proliferation & Survival cMyc->Proliferation p27->Proliferation inhibits

Caption: Simplified PIM-1 signaling pathway and the point of intervention by a pyrido[2,3-d]pyrimidine inhibitor.

Inhibition of PIM-1 by the synthesized compounds is expected to induce apoptosis and inhibit cell proliferation in cancer cells. This is often mediated through the modulation of downstream targets such as the pro-apoptotic protein Bad and the cell cycle inhibitor p27Kip1.[6]

Part 4: Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase (e.g., PIM-1).

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Cell culture medium and supplements

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for the development of novel kinase inhibitors derived from this compound. The pyrido[2,3-d]pyrimidine scaffold represents a promising avenue for the discovery of potent and selective inhibitors of kinases such as PIM-1. Future work should focus on expanding the library of derivatives through further functionalization of the core structure. Structure-activity relationship studies will be crucial in optimizing the pharmacological properties of these compounds, with the ultimate goal of identifying lead candidates for further preclinical and clinical development.

References

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  • Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. ResearchGate. Available at: [Link]

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  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vi. University of Dundee. Available at: [Link]

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  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. ResearchGate. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. Available at: [Link]

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  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. Available at: [Link]

  • Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. Available at: [Link]

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers. Available at: [Link]

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Application Note & Protocol: Leveraging 3-(4-chlorophenyl)pyridine-2-carbonitrile for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved anticancer drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" for targeting key biological receptors and enzymes involved in oncogenesis.[1][3] This document provides a detailed protocol for utilizing 3-(4-chlorophenyl)pyridine-2-carbonitrile, a versatile chemical intermediate, as a starting point for the synthesis of a novel series of potential anticancer agents. We detail a robust synthetic methodology, explain the chemical rationale behind the protocol, and outline a standard workflow for subsequent biological evaluation.

Introduction and Strategic Rationale

Pyridine derivatives have demonstrated remarkable efficacy against a wide range of cancers by inhibiting critical targets such as kinases, tubulin polymerization, and topoisomerase enzymes.[1][3][4] Marketed drugs like Sorafenib and Crizotinib underscore the therapeutic value of this heterocyclic system.[2] The starting material, This compound (Molecular Formula: C₁₂H₇ClN₂, Molecular Weight: 214.65 g/mol ), is a strategic choice for developing new chemical entities.[5] It possesses three key features for diversification:

  • The Pyridine Ring: A core structure known for favorable interactions with biological targets.

  • The 2-Carbonitrile Group: A versatile functional group that can be transformed into various other moieties or used as an anchor for building fused heterocyclic systems. The presence of a nitrile group has been shown to enhance anticancer activity in certain molecular contexts.[1]

  • The 3-(4-chlorophenyl) Group: This bulky, lipophilic group can be crucial for establishing van der Waals interactions within a target's binding pocket. The chloro-substituent provides an additional point for potential metabolic stability or specific electronic interactions.

Our strategy focuses on the direct transformation of the carbonitrile group into N-aryl/alkyl-imidoyl chlorides, which are then converted to novel thiatriazole derivatives. This approach rapidly increases molecular complexity and introduces a heterocyclic system known for a wide range of biological activities.

Synthetic Workflow Overview

The overall process involves a multi-step synthesis followed by purification, characterization, and biological screening. This workflow is designed for efficiency and adaptability, allowing for the creation of a focused library of compounds to explore structure-activity relationships (SAR).

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening A Start: 3-(4-chlorophenyl) pyridine-2-carbonitrile B Step 1: Reaction with Thionyl Chloride (Formation of Imidoyl Chloride) A->B SOCl₂ C Step 2: Cyclization with Ammonium Thiocyanate B->C NH₄SCN, Acetone D Final Product: 5-(3-(4-chlorophenyl)pyridin-2-yl)-1,2,3,4- thiatriazole Derivative C->D Heat E Purification (Column Chromatography) D->E F Structural Characterization (NMR, MS, IR) E->F Purified Compound G In Vitro Cytotoxicity Screening (MTT Assay) F->G H Data Analysis (IC₅₀ Determination) G->H

Sources

Application Notes and Protocols: The Emerging Role of 3-(4-Chlorophenyl)pyridine-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block in drug design. Within this class, nicotinonitrile (pyridine-2-carbonitrile) derivatives have garnered significant attention for their diverse biological activities, serving as crucial components in therapeutics ranging from kinase inhibitors to cardiovascular agents.[1] The strategic incorporation of a 4-chlorophenyl moiety at the 3-position of the pyridine-2-carbonitrile core introduces a combination of lipophilicity and potential for specific halogen bonding interactions, making 3-(4-Chlorophenyl)pyridine-2-carbonitrile a highly attractive starting point for the development of novel therapeutic agents. This document provides an in-depth guide for researchers on the application of this scaffold, particularly in the realm of anticancer drug discovery, supported by detailed protocols and mechanistic insights.

Core Application: A Scaffold for Novel Kinase Inhibitors in Oncology

The this compound scaffold has emerged as a valuable framework for the design of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern oncology. The structural features of this compound make it an ideal candidate for targeting the ATP-binding site of various kinases.

Anticipated Biological Activities:

Derivatives of the this compound scaffold are being investigated for a range of anticancer activities, including:

  • VEGFR-2 and HER-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key drivers of tumor angiogenesis and proliferation. Compounds incorporating the 4-chlorophenyl-cyanopyridine motif have shown promise as dual inhibitors of these critical targets.[2]

  • AKT/PKBβ Inhibition: The AKT signaling pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in cancers like glioblastoma. The 4-chlorophenyl group has been a key feature in related heterocyclic scaffolds that exhibit inhibitory activity against AKT2/PKBβ.[3][4]

  • PIM-1 Kinase Inhibition: PIM-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in various hematological and solid tumors. The cyanopyridine core is a recognized pharmacophore for PIM-1 inhibitors.[5][6]

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their inhibitors are being explored as anticancer therapeutics. The chlorophenyl-substituted pyrimidine scaffold, a close structural relative, has yielded potent Aurora kinase inhibitors.[7][8]

Data Presentation: Representative Anticancer Activity of Related Scaffolds

The following table summarizes the in vitro cytotoxic activity of representative compounds that share the core 4-chlorophenyl-cyanopyridine or a closely related scaffold, highlighting their potential in targeting various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
CyanopyridoneUnsubstituted Phenyl DerivativeHepG22.71 ± 0.15[2]
CyanopyridoneUnsubstituted Phenyl DerivativeMCF-71.77 ± 0.10[2]
Pyrido[2,3-d]pyrimidine4-chlorophenyl DerivativeHepG22.68 ± 0.14[2]
Pyrano[2,3-c]pyrazoleN-(4-chlorophenyl) Derivative (4j)GL261 (Glioma)Potent Activity[3][4]
Pyrido[2,3-d]pyrimidinePIM-1 Inhibitor (Compound 4)MCF-70.57[5]
Pyrido[2,3-d]pyrimidinePIM-1 Inhibitor (Compound 11)HepG20.99[5]

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative

This protocol describes a general method for the synthesis of a 2-pyridone derivative, a common intermediate for further functionalization, based on established literature procedures.[9][10]

Workflow for the Synthesis of a 2-Pyridone Derivative

reagents 4-chlorobenzaldehyde + Ethyl Cyanoacetate + 2-Acetylthiophene + Ammonium Acetate reaction One-pot Multicomponent Reaction (Reflux in Ethanol) reagents->reaction product 4-(4-chlorophenyl)-6-(thiophen-2-yl) -2-oxo-1,2-dihydropyridine-3-carbonitrile reaction->product workup Cooling, Filtration, Washing, and Recrystallization product->workup final_product Purified Product workup->final_product

Caption: Synthetic workflow for a representative 2-pyridone derivative.

Materials:

  • 4-chlorobenzaldehyde

  • Ethyl cyanoacetate

  • 2-Acetylthiophene

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR and IR spectrometers for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-chlorobenzaldehyde, ethyl cyanoacetate, and 2-acetylthiophene in ethanol.

  • Addition of Catalyst: Add an excess of ammonium acetate to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then water to remove any unreacted starting materials and salts. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis. The presence of a nitrile (C≡N) stretch in the IR spectrum (around 2220 cm⁻¹) and the characteristic aromatic and pyridine ring protons in the NMR spectrum are indicative of the desired product.

Causality Behind Experimental Choices:

  • One-Pot Reaction: This approach is chosen for its efficiency, reducing the number of synthetic steps and purification procedures, which is advantageous in library synthesis for drug discovery.

  • Ammonium Acetate: Serves as both a source of ammonia and a catalyst for the condensation and cyclization reactions.

  • Ethanol as Solvent: A common, relatively benign solvent that is suitable for reflux conditions and allows for the precipitation of the product upon cooling.

Protocol 2: In Vitro Kinase Inhibition Assay (Representative)

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against a target kinase, such as VEGFR-2, using a luminescence-based assay.

Workflow for In Vitro Kinase Inhibition Assay

start Prepare Reagents: Kinase, Substrate, ATP, Test Compound incubation Incubate Reagents at 37°C start->incubation detection Add Luminescent Reagent (e.g., Kinase-Glo®) incubation->detection measurement Measure Luminescence (Plate Reader) detection->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Add the luminescent detection reagent to each well. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.

  • Measurement: After a brief incubation with the detection reagent, measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The inclusion of positive and negative controls ensures that the assay is performing as expected. The dose-response curve provides a quantitative measure of the compound's potency, and the reproducibility of the IC50 value across multiple experiments establishes the reliability of the results.

Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway

Derivatives of this compound can exert their anticancer effects by inhibiting key signaling pathways. The diagram below illustrates the VEGFR-2 signaling cascade, a primary target for angiogenesis inhibitors.

VEGFR-2 Signaling Pathway

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor 3-(4-Chlorophenyl)pyridine -2-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway.

By competitively binding to the ATP-binding site of VEGFR-2, derivatives of this compound can block the downstream signaling cascade, thereby inhibiting tumor angiogenesis, proliferation, and survival.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic tractability and the demonstrated biological activities of its derivatives make it a valuable tool for medicinal chemists. Future research should focus on expanding the structure-activity relationship (SAR) studies around this core, exploring different substitutions on both the phenyl and pyridine rings to optimize potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical scaffold.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2023). Molecules, 28(11), 4349. Retrieved from [Link]

  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2397–2407. Retrieved from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). Future Medicinal Chemistry, 15(16), 1435-1456. Retrieved from [Link]

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  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2397-2407. Retrieved from [Link]

  • Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7583-7600. Retrieved from [Link]

  • Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695–12713. Retrieved from [Link]

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  • Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2011). European Journal of Medicinal Chemistry, 46(9), 4293-4300. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). Molecules, 28(23), 7820. Retrieved from [Link]

  • Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. (2006). Journal of Medicinal Chemistry, 49(26), 7584-7587. Retrieved from [Link]

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Application Notes and Protocols for Reactions Involving 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

3-(4-Chlorophenyl)pyridine-2-carbonitrile is a substituted heterocyclic compound featuring a pyridine core, a nitrile functional group, and a chlorophenyl substituent. Its molecular formula is C₁₂H₇ClN₂ and it has a molecular weight of 214.65 g/mol .[1][2] This molecule serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The pyridine ring is a common scaffold in biologically active compounds, while the nitrile group offers a reactive handle for a variety of chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions.[3]

The strategic positioning of the nitrile and chlorophenyl groups on the pyridine ring creates a unique electronic and steric environment, influencing the molecule's reactivity. The electron-withdrawing nature of the nitrile and the pyridine nitrogen makes the aromatic system electron-deficient, which dictates its behavior in various chemical reactions.[4] This guide provides detailed, field-proven protocols for three fundamental transformations of this compound, explaining the causality behind experimental choices to ensure reproducibility and success.

Safety, Handling, and Storage

Before commencing any experimental work, a thorough risk assessment is mandatory.

2.1 Hazard Identification: While specific toxicological data for this compound is not extensively published, compounds of this class (chlorinated aromatic nitriles) should be handled with care. Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[5]

  • Irritation: May cause skin, eye, and respiratory irritation.

2.2 Recommended Precautions and Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental contact, but materials like Viton® or butyl rubber should be considered for prolonged handling.[5][7]

  • Eye Protection: Chemical splash goggles or a face shield are required.[7]

  • Skin and Body Protection: A flame-resistant lab coat should be worn.

2.3 Storage and Stability:

  • Store the compound in a tightly sealed container at -20°C for long-term stability.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

Core Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process monitoring and purification to ensure the integrity of the results.

Protocol 1: Catalytic Hydrogenation of the Nitrile Group to an Aminomethyl Group

3.1.1 Rationale and Mechanistic Insight: The reduction of a nitrile to a primary amine is a cornerstone transformation in medicinal chemistry, yielding a versatile functional group for amide coupling, sulfonylation, or reductive amination. Heterogeneous catalytic hydrogenation is a clean and efficient method for this conversion. We utilize Palladium on Carbon (Pd/C) as the catalyst, which is highly effective for nitrile reduction under hydrogen pressure.[9] The reaction proceeds through the adsorption of the nitrile and hydrogen onto the palladium surface, followed by sequential addition of hydrogen atoms across the carbon-nitrogen triple bond.

3.1.2 Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Ethanol B Add Pd/C Catalyst to solution A->B C Transfer to Hydrogenation Reactor B->C D Purge Reactor with N₂ then H₂ C->D E Pressurize with H₂ (6 bar) Heat to 30-50°C D->E F Monitor by TLC/LC-MS (approx. 12-24 h) E->F G Cool and Vent Reactor Purge with N₂ F->G H Filter through Celite® to remove catalyst G->H I Concentrate Filtrate under vacuum H->I J Purify via Column Chromatography I->J

Caption: Workflow for Catalytic Hydrogenation.

3.1.3 Step-by-Step Methodology:

  • Vessel Preparation: To a hydrogenation vessel, add this compound (1.0 g, 4.66 mmol, 1.0 equiv) and 25 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg, 10% w/w) to the solution. Causality: 10% w/w is a standard catalytic loading that balances reaction rate with cost and ease of removal. Ethanol is an excellent solvent that is relatively inert under these hydrogenation conditions.

  • Reaction Setup: Seal the hydrogenation vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker).

  • Inerting: Purge the vessel with nitrogen gas three times to remove all oxygen, which can poison the catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 6 bar with hydrogen and begin vigorous stirring. Heat the reaction to 30-50°C.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Work-up: Cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product, 3-(4-Chlorophenyl)-2-(aminomethyl)pyridine, can be purified by silica gel column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile to a Carboxylic Acid

3.2.1 Rationale and Mechanistic Insight: Hydrolysis converts the nitrile group into a carboxylic acid, another key functional handle for derivatization, particularly for forming amides.[10] Base-catalyzed hydrolysis is effective and proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[11][12] This forms an intermediate that tautomerizes to an amide, which is then further hydrolyzed under the reaction conditions to a carboxylate salt.[13] A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.[14]

3.2.2 Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Ethanol, and aq. NaOH B Fit with Reflux Condenser A->B C Heat to Reflux (approx. 100°C) B->C D Monitor by TLC for consumption of starting material C->D E Cool to 0°C in an ice bath D->E F Acidify with conc. HCl until pH ~2-3 E->F G Collect Precipitate by Vacuum Filtration F->G H Wash with Cold Water and Dry G->H I Recrystallize if necessary H->I

Caption: Workflow for Base-Catalyzed Hydrolysis.

3.2.3 Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 g, 4.66 mmol, 1.0 equiv), 15 mL of ethanol, and 15 mL of 6 M aqueous sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Causality: Elevated temperatures are necessary to overcome the activation energy for both the initial hydroxide attack and the subsequent hydrolysis of the intermediate amide.[12]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The reaction may take several hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0°C.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3, check with pH paper). A precipitate should form. Causality: The product exists as a sodium carboxylate salt in the basic solution. Acidification protonates it to the neutral carboxylic acid, which is much less soluble in water and precipitates out.[14]

  • Isolation: Collect the solid product, 3-(4-Chlorophenyl)pyridine-2-carboxylic acid, by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum. If further purification is needed, recrystallization from a suitable solvent like ethanol/water can be performed.

Protocol 3: N-Oxidation of the Pyridine Ring

3.3.1 Rationale and Mechanistic Insight: The pyridine nitrogen atom is basic and can be oxidized to an N-oxide.[4] This transformation is synthetically useful as it alters the electronic properties of the pyridine ring, making positions 2 and 4 more susceptible to nucleophilic attack.[15][16] Meta-chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe oxidizing agent for this purpose. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic peroxide oxygen of m-CPBA.

3.3.2 Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in DCM B Cool solution to 0°C A->B C Add m-CPBA portion-wise B->C D Allow to warm to RT Stir until complete (TLC) C->D E Wash with aq. Na₂S₂O₃ (Quench) D->E F Wash with aq. NaHCO₃ (Remove Acid) E->F G Wash with Brine Dry with Na₂SO₄ F->G H Concentrate and Purify by Column Chromatography G->H

Caption: Workflow for Pyridine N-Oxidation.

3.3.3 Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 g, 4.66 mmol, 1.0 equiv) in 20 mL of dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.26 g, ~5.6 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10°C. Causality: Portion-wise addition at low temperature is crucial to control the exothermic nature of the oxidation reaction and prevent potential side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Quenching: Transfer the reaction mixture to a separatory funnel and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 20 mL) to quench any remaining m-CPBA.

  • Acid Removal: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct.

  • Final Wash and Dry: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, this compound N-oxide, by silica gel column chromatography.

Summary of Experimental Protocols

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Basic HydrolysisProtocol 3: N-Oxidation
Reaction Type Nitrile ReductionNitrile HydrolysisN-Oxidation
Key Reagents H₂, 10% Pd/C6 M NaOH, conc. HClm-CPBA
Solvent EthanolEthanol / WaterDichloromethane (DCM)
Temperature 30-50°CReflux (~100°C)0°C to Room Temp.
Purpose Synthesis of primary amineSynthesis of carboxylic acidActivation of pyridine ring
Product 3-(4-Chlorophenyl)-2-(aminomethyl)pyridine3-(4-Chlorophenyl)pyridine-2-carboxylic acidThis compound N-oxide

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and field-proven insights.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. Achieving a high yield of a pure product is often hampered by challenges inherent to pyridine chemistry, such as catalyst inhibition, side reactions, and purification difficulties. This guide will focus on a common and effective synthetic strategy: the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming the C-C bond between the pyridine and chlorophenyl rings. We will explore the critical parameters of this reaction and provide solutions to frequently encountered problems.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Approach

A prevalent method for synthesizing the target molecule involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine precursor with a boronic acid derivative. A typical reaction scheme is the coupling of 3-bromo-2-cyanopyridine with 4-chlorophenylboronic acid.

Reaction Scheme:

Below are common issues encountered during this synthesis and their respective solutions.

Problem Potential Causes Solutions & Explanations
Low or No Product Formation 1. Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] 2. Ineffective Base: The choice of base is crucial for the transmetalation step in the Suzuki coupling mechanism.[2] 3. Poor Solvent Choice: The solvent must be appropriate for the reaction conditions and facilitate the dissolution of all reactants. 4. Low Reaction Temperature: Insufficient thermal energy may lead to a slow or stalled reaction.1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as RuPhos or SPhos. These ligands can promote the formation of monoligated palladium complexes, which are less susceptible to inhibition by the pyridine substrate.[1][3] 2. Base Optimization: Screen different bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly effective. The base activates the boronic acid for transmetalation.[4] 3. Solvent System: A mixture of a non-polar solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic substrates and the inorganic base.[4] 4. Temperature Adjustment: Gradually increase the reaction temperature, typically to 80-110 °C, while monitoring the reaction progress by TLC or LC-MS.
Significant Side Product Formation (e.g., Homocoupling) 1. Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Suboptimal Catalyst/Ligand Ratio: An incorrect ratio can lead to undesired catalytic cycles.1. Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and flushing the reaction vessel. 2. Ratio Optimization: A typical starting point is a 1:2 to 1:4 ratio of palladium catalyst to ligand. This should be optimized for your specific reaction.
Protodeborylation of Boronic Acid 1. Presence of Protic Impurities: Water or other protic sources can lead to the cleavage of the C-B bond in the boronic acid. 2. Prolonged Reaction Times at High Temperatures: These conditions can promote the degradation of the boronic acid.1. Anhydrous Conditions: While some water is often necessary for the base to be effective, excessive water should be avoided. Use dry solvents and reagents. 2. Reaction Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
Difficulty in Product Purification 1. Residual Palladium Catalyst: The final product can be contaminated with palladium residues. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can be an issue.1. Palladium Scavenging: After the reaction, treat the crude mixture with a palladium scavenger (e.g., thiol-functionalized silica gel) or perform an aqueous wash with a solution of a chelating agent like EDTA. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for crystalline products.[5]

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to this compound?

A1: Besides the Suzuki-Miyaura coupling, other viable methods include:

  • Negishi Cross-Coupling: This involves the reaction of an organozinc reagent with a halo-pyridine.[3][6][7] Negishi couplings are often tolerant of a wide range of functional groups.[8]

  • Direct C-H Arylation: This method involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide. While atom-economical, achieving the desired regioselectivity can be challenging.

  • Multi-component Reactions: One-pot syntheses starting from simpler precursors like an aldehyde, a ketone, and a cyanide source can be highly efficient.[5][9]

Q2: How can I introduce the nitrile group?

A2: The nitrile group can be introduced at different stages of the synthesis:

  • Starting with a Cyanated Pyridine: Using a pre-functionalized starting material like 3-bromo-2-cyanopyridine is a common strategy.

  • Post-Coupling Cyanation: The cyano group can be introduced after the C-C bond formation. This can be achieved by converting a corresponding halide or other leaving group using a cyanide source like KCN or Zn(CN)₂.[10][11] Direct cyanation of the pyridine ring is also possible but may lack regioselectivity.[10]

Q3: What is the role of the ligand in the palladium-catalyzed cross-coupling reaction?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing its deactivation. For electron-deficient substrates like pyridines, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and can prevent the pyridine nitrogen from strongly coordinating to the palladium center, which would otherwise inhibit the catalytic cycle.[1][3]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

  • Cyanide Salts: If using cyanide salts (e.g., KCN, NaCN), handle them with extreme care in a well-ventilated fume hood. Acidic conditions will release highly toxic hydrogen cyanide gas.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Solvents: Many organic solvents used in these reactions are flammable and toxic. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Experimental Workflow & Visualization

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-bromo-2-cyanopyridine, 4-chlorophenylboronic acid, Pd catalyst, ligand, and base solvent Add degassed solvent reagents->solvent inert Establish inert atmosphere (N2 or Ar) solvent->inert heat Heat to reaction temperature (e.g., 80-110 °C) inert->heat monitor Monitor progress by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous workup and extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify product product purify->product Pure Product

Caption: A generalized workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate? start->check_catalyst optimize_catalyst Switch to a bulky, electron-rich ligand (e.g., RuPhos). Optimize Pd/ligand ratio. check_catalyst->optimize_catalyst No check_base Is the base effective? check_catalyst->check_base Yes optimize_base Screen different bases (K2CO3, Cs2CO3). Ensure adequate solubility. check_base->optimize_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes optimize_conditions Increase temperature. Ensure inert atmosphere. check_conditions->optimize_conditions No side_products Significant side products observed? check_conditions->side_products Yes homocoupling Degas solvent thoroughly. Optimize catalyst loading. side_products->homocoupling Homocoupling? protodeborylation Use anhydrous solvents. Monitor reaction time. side_products->protodeborylation Protodeborylation?

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Hédou, D., & Voisin-Chiret, A. S. (2020).
  • Knochel, P., & Perea, J. J. A. (Year). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks.
  • Anderson, K. W., & Buchwald, S. L. (Year).
  • Al-Issa, S. A. (2012).
  • PrepChem. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Anderson, K. W., & Buchwald, S. L. (Year).
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Friis, S. D., & Skrydstrup, T. (Year). Optimization of the one-jar, two-step reaction for mechanochemical Negishi cross-coupling reactions.
  • Asati, V., Srivastava, S., & Singh, P. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Pyridine.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2015). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.
  • Senturk, M., Ekinci, D., & Kufrevioglu, O. I. (2012). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
  • Yoo, W.-J., & Yoon, C. H. (2022).
  • Douglas, J., & MacMillan, D. W. C. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (Year).
  • Google Patents. (n.d.).
  • Radomski, J. A., & Uyeda, C. (Year). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–)
  • Watson, D. A., & Farrell, J. R. (Year). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Google Patents. (n.d.). CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • MDPI. (2023).
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

Sources

common side reactions in the synthesis of substituted pyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridine-2-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions I should be aware of when synthesizing substituted pyridine-2-carbonitriles?

A1: The synthesis of substituted pyridine-2-carbonitriles is susceptible to several classes of side reactions. The most prevalent issues include hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, formation of regioisomers, dimerization or polymerization of starting materials or products, and incomplete cyclization in multi-component reactions, leading to a mixture of intermediates and the final product.[1][2] The specific side reactions you might encounter will largely depend on your chosen synthetic route and reaction conditions.

Q2: How does the electronic nature of substituents on the pyridine ring influence the formation of side products?

A2: The electronic properties of substituents play a critical role in the reactivity of the pyridine ring and can dictate the propensity for certain side reactions. Electron-donating groups (EDGs) increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack and potentially leading to undesired side products if multiple reactive sites are available.[3] Conversely, electron-withdrawing groups (EWGs) decrease the ring's nucleophilicity, making it more prone to nucleophilic attack.[3][4] This can be advantageous in some synthetic strategies but may also promote unwanted reactions with nucleophilic reagents or solvents.

Q3: My reaction to form a substituted pyridine-2-carbonitrile is not going to completion. What are the likely causes?

A3: Incomplete reactions are a common issue and can stem from several factors. These include suboptimal reaction temperature, where the energy barrier for the reaction is not being overcome, or temperatures that are too high, leading to degradation of reactants or products.[1] Poor quality or impure reagents can also inhibit the reaction. It is crucial to ensure that your starting materials are of high purity and stored under appropriate conditions to prevent degradation.[1] Additionally, catalyst deactivation by impurities or reaction byproducts can cause the reaction to stall.[1]

Q4: I am observing a complex mixture of products in my crude reaction mixture. What is a general strategy to begin troubleshooting?

A4: A complex product mixture suggests that multiple reaction pathways are competing. A systematic approach to troubleshooting is essential. First, carefully analyze the crude mixture using techniques like LC-MS and NMR to identify the major side products. Understanding the structures of these byproducts will provide clues about the undesired reaction pathways. Next, consider the reaction mechanism and how changes in reaction parameters (temperature, solvent, catalyst, concentration) could favor the desired pathway over the side reactions. For example, in multi-component reactions, adjusting the concentration of reactants can sometimes minimize the formation of dimers or other side products.[1]

II. Troubleshooting Guide: Common Side Reactions

Issue 1: Hydrolysis of the Nitrile Group

Q: I am consistently isolating the corresponding pyridine-2-carboxamide or pyridine-2-carboxylic acid instead of my target pyridine-2-carbonitrile. What is causing this, and how can I prevent it?

Plausible Cause: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to the primary amide and then to the carboxylic acid. This is a very common side reaction, especially if water is present in the reaction mixture or during the work-up procedure.[2][5][6] The presence of strong acids or bases, even in catalytic amounts, can significantly accelerate this process.[2][7] Certain metal catalysts used in the synthesis can also promote nitrile hydrolysis.[8]

Identification:

  • Mass Spectrometry (MS): Look for masses corresponding to your product +18 (for the carboxylic acid) or +18 (for the amide, though the mass change is the same, the fragmentation pattern may differ).

  • Infrared (IR) Spectroscopy: The presence of a strong C=O stretch (around 1650-1750 cm⁻¹) and N-H stretches (for the amide, around 3200-3400 cm⁻¹) or a broad O-H stretch (for the carboxylic acid, around 2500-3300 cm⁻¹) are indicative of hydrolysis. The characteristic C≡N stretch (around 2220-2260 cm⁻¹) will be diminished or absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of broad N-H signals (for the amide) or a broad O-H signal (for the carboxylic acid) in the ¹H NMR spectrum, and a carbonyl carbon signal (around 160-180 ppm) in the ¹³C NMR spectrum are key indicators.

Preventive Measures & Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use.[9] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH: If possible, conduct the reaction under neutral or near-neutral conditions. During the work-up, avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.[6] If your desired reaction allows, try running it at a lower temperature.

  • Choice of Reagents: If using a base, consider a non-nucleophilic base to minimize direct attack on the nitrile group.

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of isomers, with the cyano group at a different position on the pyridine ring than desired. How can I improve the regioselectivity for the 2-carbonitrile isomer?

Plausible Cause: The formation of regioisomers is a common challenge in pyridine chemistry, governed by a delicate balance of steric and electronic factors.[10][11] The pyridine ring has inherent electronic properties that direct substitution reactions. For instance, nucleophilic aromatic substitution on an unsubstituted pyridine ring generally favors the 2- and 4-positions.[12] The directing effects of existing substituents on the ring will also strongly influence the position of the incoming cyano group.[3]

Identification:

  • Chromatography: Isomers often have slightly different polarities and may be separable by Thin Layer Chromatography (TLC) or column chromatography.[13] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for separating and quantifying isomeric mixtures.[14]

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between regioisomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. 2D NMR techniques like COSY and HMBC can be invaluable for unambiguous structure elucidation.

Preventive Measures & Solutions:

  • Directing Groups: Utilize existing substituents on your starting materials that sterically or electronically favor the formation of the 2-substituted product. Bulky groups at the 3- or 5-positions can sterically hinder attack at adjacent positions, favoring the 2-position.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence regioselectivity.[10] It is often necessary to screen a range of conditions to find the optimal parameters for your specific substrate.

  • Named Reactions: Employ a synthetic route known to favor the desired regiochemistry. For example, certain multi-component reactions are designed to yield specific substitution patterns.[15]

  • Protecting Groups: In some cases, a protecting group can be used to block a more reactive site on the ring, directing the cyanation to the desired position. The protecting group is then removed in a subsequent step.

Issue 3: Dimerization and Polymerization

Q: My reaction is producing a significant amount of high molecular weight, insoluble material, and my desired product yield is low. What is happening?

Plausible Cause: Dimerization and polymerization can occur when reactive intermediates or the final product self-react.[16][17] This is particularly common in reactions involving radical intermediates or highly reactive species. For example, in some multi-component reactions, if the cyclization step is slow, intermediates can build up and react with each other.[1] The pyridine ring itself can participate in dimerization reactions under certain conditions.[16][18][19]

Identification:

  • Physical Observation: The formation of an insoluble precipitate or a tar-like substance in the reaction flask is a strong indicator of polymerization.

  • NMR Spectroscopy: The ¹H NMR spectrum of the crude product may show broad, unresolved signals in the aromatic region, characteristic of polymeric material.

  • Mass Spectrometry (MS): While high molecular weight polymers may not be readily observed by standard MS techniques, you may see evidence of dimers or trimers.

Preventive Measures & Solutions:

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization and polymerization, which are often higher order in reactant concentration, while the desired intramolecular cyclization is first order.[1]

  • Temperature Control: Both excessively high and low temperatures can sometimes promote side reactions. Careful optimization of the reaction temperature is crucial.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading or participating in subsequent side reactions.

  • Radical Scavengers: If you suspect a radical-mediated polymerization, the addition of a radical scavenger (in a small, experimental batch) can help diagnose and potentially mitigate the problem.

III. Data Presentation and Visualization

Table 1: Influence of Reaction Conditions on a Hypothetical Pyridine-2-Carbonitrile Synthesis
EntrySolventTemperature (°C)BaseYield of 2-carbonitrile (%)Yield of 2-carboxamide (%)
1Toluene110K₂CO₃7515
2DMF110K₂CO₃6030
3Toluene80K₂CO₃855
4Toluene110DBU7020

This table illustrates how solvent, temperature, and base can influence the yield of the desired product and the formation of the hydrolysis side product.

Diagrams

G cluster_0 Troubleshooting Workflow for Low Yield cluster_1 Possible Scenarios cluster_2 Solutions Start Low Yield of Pyridine-2-carbonitrile Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify Identify Major Components Analyze->Identify Hydrolysis Hydrolysis Product(s) (Amide, Carboxylic Acid) Identify->Hydrolysis Mass +18 Isomers Regioisomers Identify->Isomers Same Mass, Different Retention Time/NMR SM Unreacted Starting Material Identify->SM Starting Material Detected Polymer Dimer/Polymer Identify->Polymer Insoluble Material/Broad NMR Sol_Hydrolysis Use Anhydrous Conditions Control pH Hydrolysis->Sol_Hydrolysis Sol_Isomers Screen Solvents/Catalysts Use Directing Groups Isomers->Sol_Isomers Sol_SM Increase Temperature/Time Check Reagent Purity SM->Sol_SM Sol_Polymer Decrease Concentration Optimize Temperature Polymer->Sol_Polymer

Caption: A decision tree for troubleshooting low yields in pyridine-2-carbonitrile synthesis.

G reagents Starting Materials Anhydrous Solvent Catalyst/Base reaction Reaction Setup Inert Atmosphere (N₂/Ar) Controlled Temperature reagents->reaction Combine workup Work-up Quench Reaction Extraction (Avoid prolonged acid/base exposure) reaction->workup After Completion purification Purification Column Chromatography Recrystallization workup->purification Crude Product product Final Product | Pyridine-2-carbonitrile purification->product Pure Product

Caption: A generalized workflow for minimizing side reactions during synthesis.

IV. Experimental Protocol

Protocol 1: General Procedure for Reaction Optimization to Minimize Side Products

This protocol outlines a systematic approach to optimize a reaction for the synthesis of a substituted pyridine-2-carbonitrile, with the goal of minimizing the formation of a hydrolysis byproduct.

Materials:

  • Substituted pyridine precursor

  • Cyanating agent

  • Anhydrous solvents (e.g., Toluene, Dioxane, Acetonitrile)

  • Bases (e.g., K₂CO₃, Cs₂CO₃, DBU)

  • Small scale reaction vials with stir bars

  • Heating block with temperature control

  • TLC plates and developing chamber

  • LC-MS system for analysis

Procedure:

  • Establish a Baseline: Set up the reaction under your initial conditions in a 1.0 mmol scale. After the reaction is complete, take a small aliquot of the crude reaction mixture for LC-MS analysis to determine the ratio of product to the hydrolysis side product.

  • Solvent Screen: Set up parallel reactions in a series of anhydrous solvents (e.g., Toluene, Dioxane, Acetonitrile, THF). Keep the temperature, base, and concentration constant. Monitor the reactions by TLC and analyze the crude product ratios by LC-MS.

  • Temperature Screen: Using the best solvent identified in step 2, set up a series of reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Keep the solvent, base, and concentration constant. Analyze the product ratios by LC-MS.

  • Base Screen: Using the optimal solvent and temperature, screen a variety of bases (e.g., a mild inorganic base like K₂CO₃, a stronger inorganic base like Cs₂CO₃, and a non-nucleophilic organic base like DBU). Keep all other parameters constant and analyze the product ratios by LC-MS.

  • Analysis: Compare the product-to-side-product ratios from all experiments to identify the optimal conditions that maximize the yield of the desired pyridine-2-carbonitrile while minimizing hydrolysis.

V. References

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. Retrieved from

  • Wikipedia. (n.d.). Pyridine. Retrieved from

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. Retrieved from

  • Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Retrieved from

  • Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Retrieved from

  • ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group | Inorganic Chemistry. Retrieved from

  • PubMed. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Retrieved from

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from

  • ResearchGate. (n.d.). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity | Request PDF. Retrieved from

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF. Retrieved from

  • 元素有机化学全国重点实验室. (n.d.). 【Xiaochen Wang】C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Retrieved from

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from

  • Jordan Journal of Chemistry. (2020). Di(imino)pyridine Complexes as Catalysts for Homogeneous Olefin Oligomerization Reactions. Retrieved from

  • PubMed. (2023). Pyridine Dimers and Their Low-Temperature Isomerization: A High-Resolution Matrix-Isolation Spectroscopy Study. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • ACS Publications. (2017). Synthesis and Reactivity of Pyridine(diimine) Molybdenum Olefin Complexes: Ethylene Dimerization and Alkene Dehydrogenation | Organometallics. Retrieved from

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Chlorophenyl)pyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(4-chlorophenyl)pyridine-2-carbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through multi-component reactions, can present challenges ranging from low yields to difficult purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and scientifically-grounded protocols to help you optimize your reaction conditions and overcome common experimental hurdles.

Section 1: Synthesis Overview and Reaction Mechanism

The formation of the this compound scaffold is efficiently achieved via a one-pot, multi-component reaction. A common and effective strategy involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde), an active methylene nitrile (malononitrile), a ketone (e.g., acetone or acetophenone), and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source for the pyridine ring.

The reaction proceeds through a cascade of classical organic reactions: a Knoevenagel condensation, followed by a Michael addition, and concluding with a cyclization and aromatization sequence. The efficiency of this process is highly dependent on the chosen catalyst, solvent, and temperature.

Plausible Reaction Pathway

The diagram below illustrates the generally accepted mechanism for this multi-component synthesis. Understanding these steps is crucial for diagnosing and resolving issues during the reaction.

G cluster_reactants Initial Reactants cluster_pathway Reaction Pathway R1 4-Chlorobenzaldehyde S1 Knoevenagel Condensation R1->S1 + Catalyst (e.g., Piperidine) R2 Malononitrile R2->S1 + Catalyst (e.g., Piperidine) R3 Ketone (e.g., Acetophenone) S2 Michael Addition R3->S2 + NH3 (from NH4OAc) R4 Ammonium Acetate R4->S2 I1 2-(4-chlorobenzylidene)malononitrile (Knoevenagel Adduct) S1->I1 I1->S2 + NH3 (from NH4OAc) I2 Michael Adduct S2->I2 S3 Cyclization & Dehydration I2->S3 - H2O I3 Dihydropyridine Intermediate S3->I3 S4 Oxidation (Aromatization) I3->S4 - H2 Product This compound S4->Product

Caption: Generalized reaction pathway for the multi-component synthesis of 3-Aryl-2-cyanopyridines.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing this compound? A1: The most prevalent and efficient methods involve multi-component reactions (MCRs).[1] A typical and highly effective approach is a one-pot synthesis using 4-chlorobenzaldehyde, malononitrile, a simple ketone like acetone or acetophenone, and ammonium acetate.[2] Variations exist in the choice of catalyst (e.g., piperidine, L-proline, or solid acids like Amberlyst-15) and reaction conditions (e.g., conventional heating, microwave irradiation) to optimize yield and reaction time.[1][3]

Q2: What is a typical yield, and what are the key factors for improvement? A2: Reported yields for analogous pyridine syntheses can vary widely, from moderate to excellent (over 85% in some optimized procedures).[1][3] Key factors for improving yield include:

  • Catalyst Choice: The basicity or acidity of the catalyst is critical. Amine bases like piperidine are common, but Lewis or Brønsted acids can also accelerate the reaction.[3][4]

  • Solvent Selection: The solvent affects reactant solubility and reaction rates. Polar protic solvents like ethanol are common, but aprotic solvents like DMF or acetonitrile can be advantageous in certain cases.[4][5]

  • Temperature Control: Finding the optimal temperature is a balance between reaction rate and byproduct formation. Higher temperatures can sometimes lead to increased impurities.[1][6]

  • Reagent Purity: Using pure, dry starting materials and solvents is essential to prevent side reactions and catalyst deactivation.[1][6]

Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to track the consumption of the limiting starting material (usually the aldehyde) and the formation of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q4: What are the recommended purification techniques for the final product? A4: The two most common purification methods are recrystallization and column chromatography.[1][6]

  • Recrystallization: This is often the most efficient method if the crude product is relatively clean. Ethanol, isopropanol, or mixtures with water are frequently used solvents.[1][7]

  • Column Chromatography: If the crude product contains significant impurities or is an oil, flash column chromatography on silica gel is necessary.[8] A gradient elution with a hexane/ethyl acetate system is typically effective.

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield
  • Q: My reaction shows little to no formation of the desired product on TLC. What should I check first?

    • A: Catalyst Inactivity. Ensure your catalyst is fresh or has been properly activated/stored. If using a base like piperidine, ensure it hasn't degraded. For solid catalysts, ensure they are not poisoned.[1][6]

    • A: Incorrect Reaction Temperature. The reaction may require heating to proceed at a reasonable rate. Systematically increase the temperature (e.g., from room temperature to 50 °C, then to reflux) and monitor via TLC to find the optimal point.[1]

    • A: Poor Reagent Quality. Impurities in starting materials, especially water, can inhibit the reaction. Use freshly distilled or purified reagents and ensure solvents are anhydrous if required by the specific catalytic system.[1]

Problem 2: Multiple Spots on TLC / Significant Impurity Formation
  • Q: My TLC plate shows multiple product spots and streaking. What are the likely causes?

    • A: Side Reactions from Incorrect Stoichiometry. Ensure the correct molar ratios of the reactants are used. An excess of the aldehyde or malononitrile can lead to self-condensation or other byproducts.[6]

    • A: Unstable Intermediates or Product. The reaction temperature might be too high, causing decomposition or the formation of thermally-induced side products. Try running the reaction at a lower temperature for a longer duration.[6]

    • A: Incomplete Cyclization. Intermediates may not fully cyclize to form the pyridine ring. This can be due to insufficient reaction time, low temperature, or an inefficient catalyst for the cyclization step. Consider extending the reaction time or screening alternative catalysts.[1]

Problem 3: Reaction Stalls or is Sluggish
  • Q: The reaction starts but appears to stop before the starting materials are fully consumed. What can I do?

    • A: Catalyst Deactivation. The catalyst may be deactivated by impurities or byproducts formed during the reaction. In some cases, adding a second portion of the catalyst mid-reaction can help push it to completion.[1]

    • A: Insufficient Mixing. In heterogeneous reactions (e.g., with a solid catalyst or sparingly soluble reagents), poor agitation can limit contact between reactants. Ensure vigorous and consistent stirring throughout the process.[1]

    • A: Reversibility of an Early Step. One of the initial steps, like the Knoevenagel condensation, might be reversible under the current conditions. Removing a byproduct, like water, using a Dean-Stark trap (if the solvent is appropriate, e.g., toluene) can drive the equilibrium forward.

Problem 4: Difficulty in Product Isolation and Purification
  • Q: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

    • A: This happens when the compound's melting point is lower than the boiling point of the solvent. Try using a larger volume of the hot solvent to ensure it fully dissolves rather than melts. Alternatively, switch to a lower-boiling solvent system or attempt purification via column chromatography.[6]

    • A: If the product is an oil at room temperature, purification by column chromatography is the recommended method.[8]

  • Q: The product is a solid, but it seems too soluble in common solvents to recrystallize effectively. What is the solution?

    • A: Try inducing precipitation by adding a co-solvent (an "anti-solvent") in which the product is insoluble. For example, if your product is dissolved in a minimal amount of hot ethanol, slowly add water until persistent cloudiness is observed, then allow it to cool slowly.[6]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for addressing common synthesis issues.

G Start_Yield Problem: Low / No Yield Cause_Yield1 Possible Cause: Inactive Catalyst Start_Yield->Cause_Yield1 Cause_Yield2 Possible Cause: Suboptimal Temp. Start_Yield->Cause_Yield2 Cause_Yield3 Possible Cause: Poor Reagent Quality Start_Yield->Cause_Yield3 Cause_Yield4 Possible Cause: Sluggish Reaction Start_Yield->Cause_Yield4 Start_Impurity Problem: High Impurity Cause_Imp1 Possible Cause: Incorrect Stoichiometry Start_Impurity->Cause_Imp1 Cause_Imp2 Possible Cause: Temp. Too High Start_Impurity->Cause_Imp2 Cause_Imp3 Possible Cause: Incomplete Cyclization Start_Impurity->Cause_Imp3 Sol_Yield1 Solution: Use fresh catalyst; Consider activation Cause_Yield1->Sol_Yield1 Sol_Yield2 Solution: Optimize temperature; Screen range (e.g., RT to reflux) Cause_Yield2->Sol_Yield2 Sol_Yield3 Solution: Purify starting materials; Use dry solvents Cause_Yield3->Sol_Yield3 Sol_Yield4 Solution: Improve agitation; Add more catalyst Cause_Yield4->Sol_Yield4 Sol_Imp1 Solution: Verify molar ratios of reactants Cause_Imp1->Sol_Imp1 Sol_Imp2 Solution: Run reaction at a lower temp. Cause_Imp2->Sol_Imp2 Sol_Imp3 Solution: Prolong reaction time; Try a different catalyst Cause_Imp3->Sol_Imp3

Caption: Troubleshooting workflow for optimizing the synthesis.

Section 4: Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis

This protocol is a representative procedure based on common methodologies for multi-component pyridine synthesis.[1][2]

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Ammonium acetate (6.17 g, 80 mmol)

  • Ethanol (30 mL)

  • Piperidine (catalytic amount, ~5 drops)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), acetophenone (10 mmol), and ammonium acetate (80 mmol).

  • Add 30 mL of ethanol to the flask, followed by a few drops of piperidine.

  • Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 4-6 hours.

  • Upon completion (disappearance of the aldehyde spot), cool the reaction mixture to room temperature.

  • Often, the product will begin to precipitate. Further cooling in an ice bath can increase the amount of precipitate.[3]

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove soluble impurities.

  • Dry the solid under vacuum to obtain the crude 3-(4-chlorophenyl)-6-phenyl-pyridine-2-carbonitrile.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol or isopropanol to the flask, just enough to fully dissolve the solid.[7]

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry under vacuum.

Section 5: Data Summary
Table 1: Influence of Reaction Parameters on Synthesis Outcome

This table summarizes the expected impact of changing key reaction variables, based on established principles for pyridine synthesis.[1][2][4][9]

ParameterCondition ACondition BExpected Outcome & Causality
Catalyst Piperidine (Base)L-Proline (Acid/Base)L-Proline may offer better yields and milder conditions by activating both electrophiles and nucleophiles. Piperidine is a classic, effective base for the Knoevenagel step.
Solvent Ethanol (Protic)DMF (Aprotic, Polar)Ethanol is inexpensive and effective, but higher-boiling DMF can increase reaction rates and improve solubility of intermediates, potentially leading to higher yields.[5]
Temperature 50 °C80 °C (Reflux)Refluxing will significantly increase the reaction rate but may also increase byproduct formation. Lower temperatures may yield a cleaner product but require longer reaction times.[6]
Ketone AcetoneAcetophenoneUsing acetophenone will result in a phenyl group at the 6-position of the pyridine ring, while acetone will result in a methyl group. The choice is dictated by the desired final structure.
Section 6: Visual Workflow
General Experimental Workflow Diagram

G A 1. Reagent Setup B 2. One-Pot Reaction (Heating/Reflux) A->B C 3. Reaction Monitoring (TLC / HPLC) B->C C->B Incomplete D 4. Cooldown & Precipitation C->D Complete E 5. Crude Product Isolation (Filtration) D->E F 6. Purification E->F G Recrystallization F->G High Purity H Column Chromatography F->H Low Purity / Oil I 7. Product Characterization (NMR, MS, m.p.) G->I H->I J Pure Product I->J

Caption: From reagents to final product: a typical experimental workflow.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • PrepChem.com. Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ResearchGate.
  • ResearchGate.
  • PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
  • ResearchGate.
  • BenchChem. (2025). Application Notes and Protocol for the Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.

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Technical Support Center: Troubleshooting Low Yield in Kröhnke Pyridine Synthesis for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we will address common challenges, particularly those leading to low yields, and provide actionable solutions grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My Kröhnke pyridine synthesis has a very low yield, or I'm not getting any product. What are the primary factors to investigate?

A1: Low or no yield in a Kröhnke synthesis can typically be attributed to one of three main areas: reagent quality, reaction conditions, or the intrinsic properties of your substrates. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1]

Start by verifying the integrity of your starting materials. The α,β-unsaturated ketone or aldehyde should be pure and free from any polymeric material.[1] Similarly, the α-pyridinium methyl ketone salt is a key reactant and must be completely dry, as moisture can hinder the reaction.[1] The quality of the ammonium acetate, the most common nitrogen source, is also critical.[1]

Next, scrutinize your reaction conditions. The reaction temperature is a crucial parameter. While the conditions are generally mild, a temperature range of 80-140°C is typical.[1] Insufficient heat may result in an incomplete reaction, whereas excessive temperatures can lead to the decomposition of starting materials or the formation of side products.[1] Finally, ensure the reaction has been given adequate time to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions in a Kröhnke synthesis?

A2: The formation of byproducts is a frequent cause of diminished yields. The most common side product is the 1,5-dicarbonyl intermediate, which arises from the initial Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl.[1] If this intermediate fails to cyclize, it can accumulate in the reaction mixture. Other potential side reactions include self-condensation of the α,β-unsaturated carbonyl or other undesired aldol-type reactions.

To minimize these side products, precise control over stoichiometry is essential. An excess of one reactant can promote undesired reaction pathways.[1] Maintaining the optimal reaction temperature is also critical; a lower temperature with a longer reaction time can often enhance selectivity.[1]

Q3: How do the electronic and steric properties of my substituents affect the reaction yield?

A3: The electronic and steric nature of the substituents on both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound significantly influences the outcome of the Kröhnke synthesis.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) on the α,β-unsaturated carbonyl component generally enhance its reactivity as a Michael acceptor, which can lead to faster reaction rates.

  • Electron-donating groups (EDGs) on the α-pyridinium methyl ketone can increase the nucleophilicity of the corresponding ylide intermediate, facilitating the initial Michael addition.

  • Conversely, EDGs on the α,β-unsaturated carbonyl or EWGs on the pyridinium salt can decrease reactivity and may require more forcing conditions (higher temperatures or longer reaction times).

Steric Effects:

  • Bulky substituents on either reactant can sterically hinder the approach of the nucleophile to the Michael acceptor, slowing down the reaction rate. In severe cases, this can lead to very low or no product formation.

  • Steric hindrance can also influence the regioselectivity of the reaction when unsymmetrical reagents are used.

In general, the Kröhnke synthesis is quite robust and tolerates a wide range of functional groups, including both electron-donating and electron-withdrawing groups on aromatic rings.[2][3]

In-Depth Troubleshooting Guides

Issue 1: Consistently Low or No Product Yield

A persistent low yield, even after optimizing reaction conditions, often points to a fundamental issue with your reagents or experimental setup.

Diagnostic Workflow:

Troubleshooting_Low_Yield Start Low or No Yield Reagent_Check Re-evaluate Reagent Quality Start->Reagent_Check Condition_Check Optimize Reaction Conditions Reagent_Check->Condition_Check Reagents OK Purity_Salt Synthesize & Purify α-Pyridinium Salt Reagent_Check->Purity_Salt Problem Found Purity_Enone Purify α,β-Unsaturated Carbonyl (Distillation/Recrystallization) Reagent_Check->Purity_Enone Problem Found Purity_NH4OAc Use High-Purity Ammonium Acetate Reagent_Check->Purity_NH4OAc Problem Found Substrate_Check Assess Substrate Reactivity Condition_Check->Substrate_Check Conditions Optimized Temp_Time Systematically Vary Temperature & Time Condition_Check->Temp_Time Problem Found Solvent Test Alternative Solvents (e.g., Methanol, Solvent-Free) Condition_Check->Solvent Problem Found Purification_Check Review Workup & Purification Substrate_Check->Purification_Check Substrates Suitable Sterics Consider Less Hindered Analogs or More Forcing Conditions Substrate_Check->Sterics Problem Found Success Improved Yield Purification_Check->Success Purification Optimized Loss Optimize Extraction & Recrystallization Solvents Purification_Check->Loss Problem Found

Caption: A troubleshooting decision tree for low yield in Kröhnke pyridine synthesis.

Detailed Protocols:

  • Protocol 1: Synthesis and Purification of N-Phenacylpyridinium Bromide

    • Dissolve 2-bromoacetophenone in a minimal amount of acetone at room temperature.

    • To this solution, add pyridine dropwise with stirring. A precipitate will form almost immediately.[2]

    • Continue stirring for 1-2 hours to ensure the reaction goes to completion.[2]

    • Collect the solid product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials.[2]

    • Dry the resulting white solid under vacuum. The purity can be checked by NMR spectroscopy.

  • Protocol 2: Purification of α,β-Unsaturated Carbonyls

    • Liquid Carbonyls: Purify by vacuum distillation.

    • Solid Carbonyls: Purify by recrystallization from a suitable solvent (e.g., ethanol, hexanes). The absence of polymeric impurities should be confirmed by NMR.

Issue 2: Difficulty in Product Purification

Even with a good crude yield, purification can be challenging.

Common Purification Hurdles and Solutions:

HurdlePotential CauseRecommended Solution
Oily Product Incomplete reaction or presence of low-melting byproducts.Try to triturate the oil with a non-polar solvent like hexanes or ether to induce crystallization. If that fails, column chromatography is the next step.
Product Insoluble in Common Recrystallization Solvents Highly crystalline, non-polar product.Use higher boiling point solvents like toluene, xylenes, or consider a Soxhlet extraction for purification.
Product Contaminated with Starting Material Similar polarity of product and starting material.Optimize the reaction to drive it to completion. For purification, a carefully optimized column chromatography with a shallow solvent gradient is recommended.

General Purification Protocol for Substituted Pyridines:

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring to precipitate the crude product.[2]

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol).[1][2]

  • If recrystallization is ineffective, purify by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is key to effective troubleshooting. The synthesis proceeds through a cascade of reactions, as illustrated below.

Kröhnke_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide + Base (-H⁺) Ylide Formation Enone α,β-Unsaturated Carbonyl Compound Dicarbonyl 1,5-Dicarbonyl Intermediate Enone->Dicarbonyl NH4OAc Ammonium Acetate (Nitrogen Source) Dihydropyridine Dihydropyridine Intermediate NH4OAc->Dihydropyridine Ylide->Dicarbonyl + Enone Michael Addition Dicarbonyl->Dihydropyridine + NH₃ Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine - H₂O Aromatization

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

The key steps are the formation of a pyridinium ylide, a Michael addition to form a 1,5-dicarbonyl intermediate, and subsequent cyclization and dehydration with ammonia to yield the final substituted pyridine.[2]

References

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
  • Kröhnke pyridine synthesis. Wikipedia.
  • Technical Support Center: Kröhnke Pyyridine Synthesis. Benchchem.

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Technical Support Center: Purification of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be non-trivial due to the presence of structurally similar impurities and byproducts from its synthesis.[1][2] Achieving high purity is critical for downstream applications, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide will address these challenges head-on, providing practical and scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Impurities After Initial Purification

Q: I've performed an initial purification of my crude this compound, but analytical techniques like HPLC and GC-MS still show the presence of significant impurities. What are the likely culprits and how can I remove them?

A: This is a common challenge. The impurities are often isomers or unreacted starting materials from the synthesis.

Probable Causes & Solutions:

  • Unreacted Starting Materials: Depending on the synthetic route, common starting materials like 2-cyano-3-picoline or 3-chlorobenzaldehyde may persist.[4]

    • Solution: A well-optimized reaction work-up, including aqueous washes, can often remove a significant portion of these. For instance, washing with a dilute sodium carbonate solution can help remove acidic starting materials.[4]

  • Isomeric Byproducts: The synthesis of substituted pyridines can sometimes lead to the formation of isomers.[5][6] These can be particularly challenging to separate due to similar polarities.

    • Solution: High-performance column chromatography is often the most effective method. A careful selection of the stationary and mobile phases is crucial.

Workflow for Troubleshooting Persistent Impurities:

Caption: Decision workflow for addressing persistent impurities.

Issue 2: Difficulty with Recrystallization

Q: I'm trying to recrystallize this compound, but I'm either getting poor recovery or the product is oiling out. What am I doing wrong?

A: Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and procedural details.[7][8]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][9]

    • Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities. For pyridine derivatives, solvents like isopropanol, ethanol, or mixtures involving ethyl acetate and hexanes are often good starting points.[4][10]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the product crashing out of solution as an oil or forming very small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[8]

  • Supersaturation: The solution may be too concentrated, leading to oiling out.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool slowly again.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility at Room TempSolubility at RefluxCrystal Formation on Cooling
IsopropanolLowHighGood, well-formed crystals
EthanolLowHighGood, needle-like crystals
Ethyl Acetate/Hexane (1:3)Very LowModerateFine powder
TolueneModerateHighOiled out
WaterInsolubleInsolubleN/A

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at -20°C for long-term stability.[11] For short-term storage, refrigeration at 2-8°C is also acceptable. Like many pyridine derivatives, it should be protected from moisture and light.

Q2: What analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis and detecting non-volatile impurities.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can provide information on impurities if they are present in sufficient concentration.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[8]

Q3: Are there any known safety concerns when handling this compound?

Q4: Can I use column chromatography for large-scale purification?

A4: Yes, column chromatography can be scaled up for larger quantities.[14] For industrial-scale purification, techniques like flash chromatography or preparative HPLC are often employed. The choice of stationary phase (e.g., silica gel) and mobile phase will need to be optimized for the specific impurity profile of your crude material.[14]

Workflow for Purification Method Selection:

Caption: General workflow for selecting a purification method.

References

  • 3-(2-(3-Chlorophenyl)ethyl)-2-pyridinecarbonitrile - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents. (n.d.).
  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15). Retrieved from [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. (n.d.). Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]

  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • A possible mechanism for the synthesis of substituted pyridines. - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018, August 23). Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved from [Link]

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents. (n.d.).
  • Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents - ResearchGate. (n.d.). Retrieved from [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (n.d.). Retrieved from [Link]

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

  • (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - ResearchGate. (2023, June 8). Retrieved from [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • CAS NO. 478043-04-8 | 3-[(4-Chlorophenyl)sulfanyl]pyridine-4-carbonitrile - Arctom. (n.d.). Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved from [Link]

  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - ResearchGate. (2017, September 5). Retrieved from [Link]

  • 3-(4-Amino-2-fluorophenyl)pyridine-2-carbonitrile - PubChem. (n.d.). Retrieved from [Link]

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Technical Support Center: Purification of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Chlorophenyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in obtaining this key intermediate with high purity. The intrinsic basicity of the pyridine nucleus and the reactivity of the nitrile group present unique purification challenges. This document provides field-proven insights, troubleshooting guides, and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities found in crude this compound?

A: Impurities typically fall into four categories:

  • Unreacted Starting Materials: Such as 4-chlorobenzaldehyde or precursors to the pyridine ring.

  • Side-Reaction Products: Arising from incomplete cyclization, dimerization, or alternative reaction pathways. A common impurity is the vinyl intermediate if the synthesis involves a condensation followed by reduction[1].

  • Hydrolysis Products: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid, particularly if exposed to harsh acidic or basic conditions during workup or purification.

  • Process-Related Impurities: Residual solvents (e.g., DMF, Acetone) and reagents used in the synthesis[2].

Q2: My isolated product is a persistent yellow or brown oil/solid. What is the likely cause?

A: Discoloration is often due to polymeric impurities or highly conjugated side-products formed during the reaction, especially if high temperatures were used[3]. The vinyl intermediate, 3-[2-(4-chlorophenyl)vinyl]-2-pyridinecarbonitrile, is often a colored solid[1]. Inadequate removal of these impurities during initial workup is the primary cause.

Q3: What is the most effective initial purification strategy for this compound?

A: For crude material of moderate purity (>85%), recrystallization is the most efficient first step. It is cost-effective and scalable. A common and effective solvent for this is ethanol or isopropanol[1][4]. If the material is oily or has significant impurities, a liquid-liquid extraction exploiting the basicity of the pyridine ring should be performed first, followed by chromatography or recrystallization.

Troubleshooting Purification Challenges

This section provides in-depth solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Separation and Tailing during Silica Gel Chromatography

Q: My compound streaks severely on the TLC plate and the column chromatography gives broad peaks with significant tailing. Why is this happening and how can I prevent it?

A: Causality: This is a classic problem when purifying basic compounds like pyridines on standard silica gel. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). The basic lone pair of electrons on the pyridine's nitrogen atom[5] interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, leading to tailing and poor separation.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This competitively binds to the acidic sites on the silica, preventing your target compound from interacting strongly.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonia solution to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA is generally preferred for its volatility.

  • Change of Stationary Phase: If tailing persists, consider switching to a less acidic or inert stationary phase.

    • Alumina (basic or neutral): An excellent alternative to silica for basic compounds.

    • Treated Silica: Use end-capped silica gel or polymer-based columns which have fewer free silanol groups[6].

  • pH Adjustment: In some HPLC applications, adjusting the mobile phase pH to >8 can neutralize the pyridine, leading to better peak shape. However, this requires pH-stable columns as traditional silica will dissolve[6].

Issue 2: Presence of Hydrolyzed Impurities (Amide/Carboxylic Acid)

Q: My NMR/LC-MS analysis shows impurities corresponding to the molecular weight of 3-(4-Chlorophenyl)pyridine-2-carboxamide or the corresponding carboxylic acid. How can I remove these?

A: Causality: The nitrile group (-CN) is susceptible to hydrolysis under either strong acidic or basic conditions, which may be present during reaction workup. The carboxylic acid impurity is acidic, while the amide is largely neutral but highly polar. The starting material, this compound, is basic. This difference in acidity/basicity is the key to their separation.

Solution: Acid-Base Extraction This is a highly effective method to separate basic, acidic, and neutral compounds. A refined process can be adapted from purification strategies for other pyridine derivatives[7][8].

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Issue 3: Recrystallization Fails or Product "Oils Out"

Q: I'm trying to recrystallize my crude product, but it either crashes out of solution immediately as a powder or forms an oil that won't crystallize. What adjustments can I make?

A: Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is common when the purity is low, as impurities can suppress the melting point and interfere with crystal lattice formation. Crashing out suggests the solvent is a very poor solvent even when hot, or the cooling is too rapid.

Solutions & Protocol Adjustments:

Problem ScenarioProbable CauseRecommended Solution
Oiling Out Solvent is too good; Purity is too low.1. Add a co-solvent (anti-solvent) in which the product is less soluble (e.g., add hexanes dropwise to a hot ethanol solution until turbidity appears, then clarify with a drop of ethanol).2. Re-dissolve the oil in more hot solvent and allow it to cool much more slowly, perhaps in a warm water bath.3. First, purify the material by column chromatography to >90% purity, then attempt recrystallization.
Crashing Out Solvent is too poor; Cooling is too fast.1. Switch to a solvent system with slightly higher solvating power.2. Use a larger volume of the hot solvent to ensure the product is fully dissolved.3. Let the solution cool to room temperature slowly and undisturbed before moving to an ice bath.
No Crystals Form Solution is not supersaturated.1. Reduce the solvent volume by gentle heating.2. Scratch the inside of the flask with a glass rod at the solvent-air interface.3. Add a seed crystal from a previous pure batch.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve the product in a minimal amount of a polar solvent (e.g., Dichloromethane or Ethyl Acetate), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Wet-pack a column with your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the mobile phase is pre-mixed with 0.5% triethylamine .

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring by TLC. The addition of triethylamine should result in symmetrical spots and sharper peaks.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, the residue can be co-evaporated with a solvent like toluene.

Protocol 2: Optimized Recrystallization from Isopropanol

This procedure is adapted from a documented synthesis of a similar compound[4].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (near boiling) portion-wise while stirring until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (Darco), swirl for a few minutes, and perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial phase to encourage the growth of larger crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath (0-5 °C) for at least 30 minutes to an hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under vacuum at a temperature below 50 °C to remove residual solvent.

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References

  • BenchChem Technical Support Team. (2025).
  • Ohlsson, S., et al. (1972).
  • Warner, B. P., et al. (2007). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Unknown. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Huebner, C. F. (1951).
  • Unknown. (n.d.). Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com.
  • O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Al-Zaydi, K. M. (2009). Synthesis of pyridine ring from some enamine derivatives.
  • Gaur, R., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
  • CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile. (2017).
  • Unknown. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.
  • Unknown. (2013). Impurities in Pharmaceuticals- A Review. SciSpace.
  • Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Various Authors. (n.d.). Pyridine synthesis. Organic Chemistry Portal.
  • Unknown. (n.d.). Pyridines.
  • Unknown. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.

Sources

stability issues of 3-(4-Chlorophenyl)pyridine-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing this compound. The stability and purity of this compound are paramount for reproducible experimental outcomes and regulatory compliance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during storage and handling. Our protocols are designed as self-validating systems to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the official recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] The container should be opaque or stored in a dark environment to protect it from light. Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which could accelerate hydrolysis.

Q2: My sample has changed color from white/off-white to a yellowish or brownish tint. Is it degraded?

A2: A visible color change is a strong indicator of potential degradation. This is often caused by exposure to light (photodegradation) or elevated temperatures, leading to the formation of chromophoric impurities. We strongly recommend performing a purity analysis using a validated HPLC method before using a discolored sample.

Q3: What are the primary degradation pathways for this molecule?

A3: Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The 2-carbonitrile group is susceptible to hydrolysis, especially under acidic or basic conditions. This occurs in a stepwise manner, first forming the corresponding amide (3-(4-Chlorophenyl)pyridine-2-carboxamide) and subsequently the carboxylic acid (3-(4-Chlorophenyl)picolinic acid).[2][3]

  • Photodegradation: The presence of aromatic rings (chlorophenyl and pyridine) makes the molecule susceptible to degradation upon exposure to UV or visible light. The ICH Q1B guidelines provide a framework for assessing photostability.[4][5]

  • Thermal Degradation: Exposure to high temperatures can induce decomposition. For some 2-cyanopyridine derivatives, temperatures exceeding 135°C can lead to decarboxylation of the hydrolyzed carboxylic acid product.[2][6]

Q4: What analytical methods are best for assessing the purity and stability of my sample?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A typical setup would involve a reversed-phase C18 column with a UV detector.[7][8] This method should be capable of separating the intact parent compound from its potential degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[8]

Q5: Are there any known chemical incompatibilities I should be aware of?

A5: Yes, avoid contact with strong oxidizing agents, as they can lead to oxidative degradation of the molecule.[9] Additionally, prolonged exposure to strong acids or bases should be avoided as they will catalyze the hydrolysis of the nitrile group.

Part 2: Troubleshooting and Investigation Guides

This section provides structured workflows and protocols to diagnose and manage stability issues.

Troubleshooting Workflow for Suspected Degradation

If you suspect your sample of this compound has degraded, follow this logical workflow to assess its viability for use.

TroubleshootingWorkflow start Suspected Degradation (e.g., color change, unexpected results) visual_inspection Step 1: Visual Inspection - Check for color change - Look for precipitation/cloudiness in solution start->visual_inspection purity_check Step 2: Purity Analysis (HPLC) - Run sample against a reference standard - Quantify parent peak and impurities visual_inspection->purity_check decision Is Purity > Specification? purity_check->decision use_sample Proceed with Experiment decision->use_sample Yes investigate Step 3: Investigate Cause - Review storage history (temp, light) - Conduct forced degradation study decision->investigate No discard Discard Sample & Procure New Lot investigate->discard

Caption: Troubleshooting Decision Workflow.

Potential Hydrolytic Degradation Pathway

The nitrile group is the most probable site for hydrolytic degradation. Understanding this pathway is crucial for interpreting chromatograms from stability studies.

HydrolysisPathway parent This compound (Parent Compound) amide 3-(4-Chlorophenyl)pyridine-2-carboxamide (Amide Intermediate) parent->amide + H2O (Acid/Base) acid 3-(4-Chlorophenyl)picolinic acid (Acid Degradant) amide->acid + H2O (Acid/Base)

Caption: Stepwise Hydrolysis of the Nitrile Group.

Part 3: Experimental Protocols

These detailed protocols provide step-by-step methodologies for conducting stability assessments.

Protocol 3.1: HPLC Purity Assessment

This protocol outlines a general method for determining the purity of a this compound sample. Note: This method may require optimization for your specific equipment and reference standards.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: A buffered aqueous phase (A) and an organic solvent (B) are standard for reversed-phase chromatography, allowing for the effective separation of moderately polar compounds and their impurities.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of a certified reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

    • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard using the diluent.

    • Causality: Preparing both the sample and standard at the same concentration allows for a direct comparison of peak areas for purity calculation by area percent.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Flow Rate 1.0 mL/min
    Injection Vol. 10 µL
    Column Temp. 35°C
    UV Detection 234 nm

    | Gradient | 70% A / 30% B, hold for 5 min; ramp to 100% B over 15 min; hold for 5 min |

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the Working Standard (to establish retention time and peak shape), and then the Sample Preparation.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

Protocol 3.2: Forced Degradation Study

This study is essential for understanding degradation pathways and validating that your analytical method is "stability-indicating," as per ICH Q1A(R2) and Q1B guidelines.[4][10]

ForcedDegradation start Prepare 1 mg/mL Stock Solution of Compound in Diluent acid Acid Hydrolysis Add 1M HCl, Heat 60°C start->acid base Base Hydrolysis Add 1M NaOH, Heat 60°C start->base oxidative Oxidative Add 3% H2O2, RT start->oxidative thermal Thermal Heat Solid & Solution, 80°C start->thermal photo Photolytic (ICH Q1B) Expose Solid & Solution to Light (Include Dark Control) start->photo quench Quench Reaction (if needed) Neutralize Acid/Base acid->quench base->quench analyze Analyze All Samples by HPLC (vs. Untreated Control) oxidative->analyze thermal->analyze photo->analyze quench->analyze

Caption: Forced Degradation Experimental Workflow.

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and confirm the analytical method can resolve them from the parent peak.

  • Procedure:

    • Prepare five separate aliquots of the compound (e.g., 1 mg/mL in solution) and one aliquot of solid material.

    • Control Sample: An untreated aliquot stored at -20°C.

    • Acid Hydrolysis: Add 1M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 1M NaOH. Heat at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24-48 hours.

    • Thermal Degradation: Store one aliquot of the solution and one aliquot of the solid material in an oven at 80°C for 48 hours.

    • Photodegradation: Expose one aliquot of the solution and one of the solid material to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 W·h/m²).[4][11] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis.

    • Analyze all stressed samples, dark controls, and the untreated control by the validated HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Aim for 5-20% degradation of the parent compound.

    • Verify that all new impurity peaks are well-resolved from the parent peak (Resolution > 2.0). This confirms the method is stability-indicating.

Stress ConditionReagent/ConditionTypical DurationPotential Degradant
Acid Hydrolysis 1M HCl @ 60°C24-48 hrsAmide, Carboxylic Acid
Base Hydrolysis 1M NaOH @ 60°C24-48 hrsAmide, Carboxylic Acid
Oxidation 3% H₂O₂ @ RT24-48 hrsN-oxides, Ring-opened products
Thermal 80°C (Solid & Soln)48 hrsVarious decomposition products
Photolytic ICH Q1B LightPer GuidelinePhotodegradation products

References

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Kayan, B., & Gürü, M. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641–648. [Link]

  • Kosower, E. M., & Patton, J. W. (1961). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of the Chemical Society, 7, 3319-3323. [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Photostability Testing. SGS. [Link]

  • Singh, S., et al. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Rahman, M. M., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 3-(4-chlorophenyl)pyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific synthetic transformation. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only successfully synthesize your target compound but also to understand the underlying principles that govern catalyst selection and reaction optimization.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key scaffold in medicinal chemistry, typically involves a cross-coupling reaction to form the C-C bond between the pyridine and chlorophenyl rings. While several palladium-catalyzed methods exist, the Suzuki-Miyaura coupling is often the preferred route due to its high functional group tolerance and the relatively low toxicity of boronic acid reagents. However, the presence of both a pyridine nitrogen and a cyano group on the same aromatic ring presents unique challenges, including potential catalyst inhibition and competing side reactions. This guide will focus on navigating these challenges through strategic catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly recommended and robust method for this transformation. It involves the reaction of a 3-halopyridine-2-carbonitrile (e.g., 3-bromo- or 3-chloropyridine-2-carbonitrile) with 4-chlorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Why is catalyst selection so critical for this specific reaction?

A2: Catalyst selection is paramount due to two main factors:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or "poisoning." A well-chosen ligand can sterically shield the palladium and prevent this inhibitory interaction.

  • Cyano Group Influence: The electron-withdrawing nature of the cyano group at the 2-position can influence the electronic properties of the pyridine ring, affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.

Q3: Which palladium precursor is best to start with?

A3: While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, it is often more practical and economical to use a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃, which is then reduced in situ to the active Pd(0) species. These precursors are generally more stable to air and moisture.

Q4: What are the key considerations for choosing a ligand?

A4: The ligand is arguably the most critical component of the catalyst system. For this particular synthesis, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are highly effective. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle. N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which can enhance the rate of oxidative addition.

Q5: How does the choice of base impact the reaction?

A5: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions. For challenging couplings, a stronger, non-nucleophilic base might be beneficial, but this needs to be balanced with the stability of the starting materials and product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Catalyst Inactivity: The palladium catalyst may be poisoned by the pyridine nitrogen or impurities. 2. Inefficient Oxidative Addition: The C-X bond (where X is Br or Cl) of the 3-halopyridine-2-carbonitrile is not being effectively activated. 3. Poor Quality Reagents: Degradation of the boronic acid or impurities in the solvent or starting materials.1. Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to protect the palladium center and enhance its activity. 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 3 mol%). 3. Change Halide: If using 3-chloropyridine-2-carbonitrile, consider switching to the more reactive 3-bromopyridine-2-carbonitrile. 4. Reagent Quality Check: Use freshly purchased or purified reagents and ensure solvents are anhydrous and degassed.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[1] 2. Suboptimal Base or Solvent: The reaction conditions may favor the homocoupling pathway.1. Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period before heating. 2. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).
Formation of Dehalogenated Starting Material 1. Protodeboronation of Boronic Acid: The boronic acid can be cleaved by residual water or protic solvents, leading to the formation of a hydride species that can reduce the aryl halide. 2. Presence of Hydride Sources: Certain additives or impurities can act as hydride sources.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves. 2. Optimize Base: A weaker base might reduce the rate of protodeboronation.
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may have a similar polarity to starting materials or byproducts like the homocoupled boronic acid. 2. Residual Palladium: The final product may be contaminated with palladium residues.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Palladium Scavenging: Treat the crude product with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before final purification.

Experimental Protocols

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization of the ligand, base, and temperature may be required for optimal results.

Materials:

  • 3-Bromopyridine-2-carbonitrile

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine-2-carbonitrile (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Under a positive pressure of argon, add the Pd(OAc)₂ and XPhos to the Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the Catalyst System Appropriate? Start->Check_Catalyst Optimize_Ligand Screen Bulky, Electron-Rich Phosphine or NHC Ligands Check_Catalyst->Optimize_Ligand No Check_Conditions Are the Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Optimize_Base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) Check_Conditions->Optimize_Base No Check_Reagents Are the Reagents of High Quality? Check_Conditions->Check_Reagents Yes Optimize_Solvent Vary Solvent System (Dioxane/H2O, Toluene/H2O) Optimize_Base->Optimize_Solvent Optimize_Solvent->Check_Reagents Purify_Reagents Use Freshly Purified Reagents and Solvents Check_Reagents->Purify_Reagents No Success Successful Synthesis Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting a low-yielding synthesis.

References

  • Stille, J. K. Angewandte Chemie International Edition in English. 1986 , 25(6), 508-524. [Link]

  • Littke, A. F.; Fu, G. C. Angewandte Chemie International Edition. 2002 , 41(22), 4176-4211. [Link]

  • Lima, C. F. R. A. C., et al. ChemCatChem. 2014 , 6(5), 1291-1302. [Link]

  • Miyaura, N.; Suzuki, A. Chemical Reviews. 1995 , 95(7), 2457-2483. [Link]

  • Martin, R.; Buchwald, S. L. Accounts of Chemical Research. 2008 , 41(11), 1461-1473. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Journal of the American Chemical Society. 2007 , 129(11), 3358-3366. [Link]

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Technical Support Center: Solvent Effects on the Synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this synthetic transformation. The formation of substituted pyridine-2-carbonitriles often involves multi-component reactions where the solvent does more than just dissolve reactants; it actively influences reaction rates, intermediate stability, and the final product yield and purity. This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and why is solvent choice so critical?

A1: The synthesis of this and related polysubstituted pyridines is often achieved through a one-pot, multi-component reaction. A prevalent strategy involves the condensation of a chalcone derivative (or its precursors), an active methylene nitrile (like malononitrile or 3-aminobut-2-enenitrile), and an ammonium source (typically ammonium acetate).[1] This approach is a variation of established pyridine syntheses like the Kröhnke or Hantzsch methods.[2][3]

Solvent choice is paramount for several reasons:

  • Solubility: All reactants, especially the chalcone and ammonium acetate, must remain in solution for the reaction to proceed efficiently.

  • Reaction Temperature: The solvent's boiling point dictates the accessible temperature range, which is crucial for overcoming activation energy barriers. Many of these condensations require elevated temperatures, often at reflux.[4]

  • Intermediate Stabilization: The reaction proceeds through several intermediates (e.g., Michael adducts, enamines, dihydropyridines).[3] The polarity and protic/aprotic nature of the solvent can stabilize or destabilize these transient species, directly impacting reaction pathways and the formation of side products.

  • Catalyst Activity: If a catalyst is used, its efficacy can be highly solvent-dependent.

Q2: Which solvents are generally recommended for this type of pyridine synthesis?

A2: The choice is highly substrate-dependent, but a good starting point is to consider polar solvents that can handle the ionic nature of ammonium acetate and the organic character of the other reactants.

  • Polar Protic Solvents: Ethanol, methanol, and glacial acetic acid are frequently used.[4] Ethanol is a common choice for its good dissolving power and appropriate boiling point for reflux.[1] Glacial acetic acid can serve as both a solvent and a Brønsted acid catalyst, often leading to good yields.[3][4]

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices when reactant solubility is a major challenge. However, their high boiling points can sometimes lead to byproduct formation if not carefully controlled.

  • Mixed Solvent Systems: An ethanol/water mixture can be a greener and effective alternative, sometimes improving yields by favorably influencing reactant solubility and reaction kinetics.[5][6]

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, solvent-free conditions have been successfully applied to related pyridine syntheses, particularly for 2,4,6-triarylpyridines.[4][7][8] This approach typically involves heating a mixture of the solid reactants at high temperatures (e.g., 120-140 °C).[8] The benefits include simplified workup, reduced waste, and potentially shorter reaction times. However, this method requires thermally stable reactants and may not be suitable for all substrate combinations.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific experimental problems with a focus on how the solvent may be the root cause.

Problem 1: Low to No Product Yield
Possible CauseScientific Rationale & Troubleshooting Steps
Poor Reactant Solubility Rationale: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates. This is a common issue with ammonium acetate in less polar solvents. Solution: 1. Observe the Reaction: Check for undissolved solids at the reaction temperature. 2. Switch to a More Polar Solvent: Transition from ethanol to a solvent with higher dissolving power like DMF. 3. Consider a Solvent Mixture: A small amount of water added to ethanol can sometimes dramatically increase the solubility of ammonium acetate.[6]
Suboptimal Reaction Temperature Rationale: The reaction may have a high activation energy that is not being met. Conversely, a temperature that is too high can cause decomposition of reactants or intermediates. Solution: 1. Match Solvent to Temperature: Ensure you are refluxing if the protocol calls for it. If the reaction is sluggish in refluxing ethanol (78 °C), consider switching to a higher-boiling solvent like n-butanol (118 °C) or toluene (111 °C) if solubility permits.[2] 2. Monitor for Decomposition: If the reaction mixture darkens significantly at high temperatures, it may indicate decomposition. In this case, a lower temperature for a longer duration may be necessary.
Solvent Interference (Protic Solvents) Rationale: Protic solvents like ethanol or acetic acid can interfere with base-catalyzed steps or react with sensitive intermediates. For reactions that proceed via a Thorpe-Ziegler type mechanism, a strong base is used to deprotonate the nitrile, and protic solvents can quench the carbanion.[9][10] Solution: 1. Switch to an Aprotic Solvent: If you suspect interference, try a polar aprotic solvent like acetonitrile or DMF.[11] Modern protocols for Thorpe-type reactions often favor aprotic solvents like THF with strong, non-nucleophilic bases.[10]
Problem 2: Formation of Significant Impurities or Side Products
Possible CauseScientific Rationale & Troubleshooting Steps
Incomplete Cyclization/Aromatization Rationale: The final step in the synthesis is the aromatization of a dihydropyridine intermediate. This step is often an oxidation. In some solvent systems, this oxidation can be slow or incomplete, leading to a mixture of products.[2] Solution: 1. Solvent as Oxidant Promoter: Glacial acetic acid can sometimes promote the final oxidation step. 2. Air Oxidation: Ensuring the reaction is open to the air (using a reflux condenser, not a sealed tube) can facilitate oxidation, especially at higher temperatures. 3. Introduce an Oxidant: If isolation of the dihydropyridine is a persistent issue, a mild oxidant may need to be added during workup, though this complicates the procedure.
Michael Addition Reversibility Rationale: The initial Michael addition step can be reversible. The solvent polarity can influence the position of this equilibrium. A solvent that poorly stabilizes the Michael adduct could lead to the accumulation of starting materials or alternative reaction pathways. Solution: 1. Optimize Polarity: Systematically screen solvents of varying polarity (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF) in small-scale trials to find conditions that favor the forward reaction. Monitoring by TLC or LC-MS is crucial.
Side Reactions of Nitrile Group Rationale: In highly protic or aqueous environments under prolonged heating, the nitrile group (-CN) is susceptible to hydrolysis, first to an amide and then to a carboxylic acid. Solution: 1. Use Anhydrous Solvents: Ensure your solvents are dry, especially for long reactions at high temperatures.[4] 2. Minimize Reaction Time: Optimize the temperature to complete the reaction as quickly as possible to reduce the time the product is exposed to potentially hydrolyzing conditions.
Solvent Comparison for Pyridine-2-Carbonitrile Synthesis

The following table summarizes the characteristics of common solvents and their typical performance in related pyridine syntheses.

SolventTypeBoiling Point (°C)Key AdvantagesPotential Drawbacks & Considerations
Ethanol Polar Protic78Good general-purpose solvent, readily available, easy to remove, suitable for reflux.[1]May not dissolve all reactants effectively; proticity can interfere with some mechanisms.
Glacial Acetic Acid Polar Protic118Acts as both solvent and acid catalyst, often promoting high yields.[3][4]Can be corrosive, requires careful neutralization during workup, high boiling point.
DMF Polar Aprotic153Excellent dissolving power for a wide range of reactants.High boiling point can lead to side reactions; difficult to remove under vacuum; requires anhydrous conditions.
Acetonitrile Polar Aprotic82Good solvent for many organic compounds; its methyl protons can be acidic, potentially participating in reactions.[12]Lower boiling point may not provide enough energy for some reactions.
Ethanol/Water Polar Protic~80-100"Green" solvent system, can enhance solubility of salts like ammonium acetate.[5][6]Risk of nitrile hydrolysis at high temperatures and long reaction times.
None (Solvent-Free) N/AN/AEnvironmentally friendly, simplifies purification, can be faster.[7][8]Requires thermally stable reactants; risk of localized overheating and decomposition.

Experimental Protocols & Visual Guides

Protocol: Optimized Synthesis in Ethanol

This protocol is a representative starting point for the synthesis, utilizing ethanol as a widely accessible solvent.

Materials:

  • 4-Chlorobenzaldehyde

  • Acetophenone

  • Malononitrile (or 3-aminobut-2-enenitrile)

  • Ammonium Acetate

  • Absolute Ethanol

Procedure:

  • Chalcone Formation (if necessary): In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equiv.) and acetophenone (1 equiv.) in ethanol. Add a catalytic amount of aqueous NaOH and stir at room temperature until TLC indicates consumption of the aldehyde. Neutralize with dilute HCl and extract the chalcone product.

  • Cyclocondensation: To a clean, dry round-bottom flask equipped with a reflux condenser, add the chalcone (1 equiv.), malononitrile (1 equiv.), and ammonium acetate (excess, ~4-6 equiv.).

  • Solvent Addition: Add sufficient absolute ethanol to fully dissolve the reactants upon gentle warming. Scientist's Note: Visual confirmation of dissolution is key. If solids remain, the reaction will be inefficient.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Once complete, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure and induce crystallization or proceed with an extractive workup.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[13]

Diagrams
General Reaction Pathway

The synthesis typically proceeds through a multi-step cascade within a single pot. The solvent's role is to facilitate each of these transformations.

G cluster_start Starting Materials cluster_reaction Reaction Cascade in Solvent A 4-Chlorobenzaldehyde + Ketone Chalcone Knoevenagel/Claisen-Schmidt (Chalcone Formation) A->Chalcone B Malononitrile Michael Michael Addition B->Michael Base/Heat C Ammonium Acetate Chalcone->Michael Base/Heat Cyclize Cyclization/ Dehydration Michael->Cyclize + NH3 Oxidize Aromatization (Oxidation) Cyclize->Oxidize Product 3-(4-Chlorophenyl) pyridine-2-carbonitrile Oxidize->Product caption Fig. 1: Simplified reaction cascade for pyridine synthesis.

Caption: A simplified reaction cascade for pyridine synthesis.

Troubleshooting Flowchart for Low Yield

This logical diagram provides a step-by-step diagnostic approach when encountering low product yields, starting with solvent-related checks.

G Start Low Yield Observed Q1 Are all reactants fully dissolved at reaction temp? Start->Q1 S1 Switch to a more polar solvent (e.g., DMF) or use a co-solvent. Q1->S1 No Q2 Is the reaction temp optimal? (e.g., refluxing?) Q1->Q2 Yes S1->Start Re-run S2 Increase temp by switching to a higher boiling solvent. (e.g., Ethanol -> n-Butanol) Q2->S2 No Q3 Is a protic solvent (EtOH, AcOH) potentially interfering? Q2->Q3 Yes S2->Start Re-run S3 Switch to a polar aprotic solvent (e.g., Acetonitrile, DMF). Q3->S3 Yes End Re-evaluate other parameters (reagent purity, stoichiometry, reaction time). Q3->End No S3->Start Re-run caption Fig. 2: Diagnostic workflow for troubleshooting low yield.

Caption: A diagnostic workflow for troubleshooting low yield.

References

  • Benchchem. (n.d.). Technical Support Center: Kröhnke Pyridine Synthesis.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.
  • Grokipedia. (n.d.). Thorpe reaction.
  • ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines.
  • Benchchem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction.
  • MDPI. (2021). Computational Revision of the Mechanism of the Thorpe Reaction.
  • Benchchem. (n.d.). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis.
  • JOCPR. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile.
  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(4-Chlorophenyl)pyridine-2-carbonitrile is a valuable scaffold in medicinal chemistry and materials science, necessitating efficient and scalable synthetic routes. This guide provides a comprehensive comparison of validated methods for its synthesis, offering in-depth technical analysis and experimental data to inform researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs. We will delve into the mechanistic intricacies, practical considerations, and performance metrics of prominent synthetic strategies, including cross-coupling reactions and multicomponent condensation pathways.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions: A Convergent Approach

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, represent a powerful and versatile strategy for the construction of the C-C bond between the pyridine and chlorophenyl moieties. These methods offer a convergent approach, allowing for the late-stage introduction of the aryl group.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be envisioned through two primary disconnection strategies:

  • Coupling of (4-chlorophenyl)boronic acid with a 3-halo-2-cyanopyridine.

  • Coupling of a 2-cyano-3-pyridylboronic acid with a 4-chloro-halobenzene.

The first approach is often more practical due to the commercial availability and stability of (4-chlorophenyl)boronic acid. The key challenge lies in the synthesis and stability of the 3-halo-2-cyanopyridine coupling partner.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 3-Bromo-2-cyanopyridine, (4-chlorophenyl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Toluene, Water.

  • Procedure:

    • To a reaction vessel, add 3-bromo-2-cyanopyridine (1.0 eq.), (4-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Add a solution of Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in toluene.

    • Add water to the mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used, cost-effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. More advanced and efficient catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can also be employed to improve yields and reaction times, especially with less reactive chlorides.

  • Base: Potassium carbonate is a widely used inorganic base that is effective in activating the boronic acid and facilitating the transmetalation step. Other bases such as sodium carbonate, cesium carbonate, or potassium phosphate can also be used, and the choice may depend on the specific substrates and catalyst system.

  • Solvent System: The use of a biphasic solvent system like toluene/water is common in Suzuki reactions. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating their removal during workup.

Figure 1: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

B. Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. This method is often complementary to the Suzuki coupling and can be advantageous in certain cases due to the high reactivity and functional group tolerance of organozinc reagents. The preparation of the required (4-chlorophenyl)zinc reagent is a key step.

Conceptual Workflow: Negishi Coupling

The synthesis would typically involve the in situ preparation of a (4-chlorophenyl)zinc halide reagent from 4-chloro-bromobenzene or 4-chloro-iodobenzene and activated zinc. This organozinc reagent is then reacted with a 3-halo-2-cyanopyridine in the presence of a palladium or nickel catalyst. The Negishi coupling is known for its high efficiency and tolerance to a wide range of functional groups.[1]

Figure 2: Conceptual overview of the Negishi cross-coupling approach.

Method 2: Palladium-Catalyzed Cyanation: Introducing the Nitrile Functionality

An alternative strategy involves the introduction of the cyano group onto a pre-formed 3-(4-chlorophenyl)pyridine core. This is typically achieved through a palladium-catalyzed cyanation of a 3-(4-chlorophenyl)-2-halopyridine.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Materials: 3-(4-Chlorophenyl)-2-bromopyridine, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, combine 3-(4-chlorophenyl)-2-bromopyridine (1.0 eq.), potassium ferrocyanide (0.2 eq. of Fe), and potassium carbonate (0.2 eq.).

    • Add palladium(II) acetate (0.005 eq.) to the mixture.

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Protect the reaction mixture with an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 120-140 °C and monitor its progress.

    • After completion, cool the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Cyanide Source: Potassium ferrocyanide is a less toxic and more easily handled source of cyanide compared to reagents like sodium or potassium cyanide.[2] It serves as a cyanide reservoir in the reaction.

  • Catalyst: A ligand-free palladium acetate catalyst can be effective for this transformation, which simplifies the reaction setup and reduces costs.[2]

  • Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.

Figure 3: Schematic of the palladium-catalyzed cyanation of a 2-halopyridine.

Method 3: One-Pot Multicomponent Condensation: A Step-Economic Approach

One-pot multicomponent reactions offer an attractive alternative for the synthesis of highly substituted pyridines in a single, efficient step. For the synthesis of this compound, a variation of the Guareschi-Thorpe reaction or a similar condensation approach can be employed.

Experimental Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative

A relevant one-pot synthesis of a related 2-amino-3-cyanopyridine derivative involves the microwave-assisted reaction of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under solvent-free conditions.[3] To synthesize the target molecule, one could envision a similar reaction followed by deamination and potentially other functional group manipulations.

  • Conceptual Materials: 4-Chlorobenzaldehyde, an appropriate methyl ketone (e.g., acetone or acetophenone), Malononitrile, Ammonium acetate.

  • Conceptual Procedure:

    • Combine 4-chlorobenzaldehyde, the methyl ketone, malononitrile, and ammonium acetate in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor for a specified time and at a set temperature.

    • After the reaction, purify the resulting 2-amino-3-cyanopyridine derivative.

    • Subsequent deamination would be required to obtain the final target molecule.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[3]

  • Solvent-Free Conditions: Performing the reaction without a solvent is environmentally friendly and simplifies the workup procedure.[3]

  • One-Pot Nature: This approach is highly atom- and step-economical, as multiple bond-forming events occur in a single reaction vessel without the need for isolating intermediates.

Figure 4: Conceptual workflow for a one-pot synthesis followed by deamination.

Performance Comparison of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsReagents and Conditions
Suzuki-Miyaura Coupling High functional group tolerance; Commercially available starting materials; Well-established and reliable.Requires pre-functionalized starting materials; Potential for palladium contamination in the final product.Good to ExcellentPd catalyst, phosphine ligand, base, boronic acid, halo-cyanopyridine.
Negishi Coupling High reactivity of organozinc reagents; Good for sterically hindered substrates.Organozinc reagents can be sensitive to air and moisture; Requires preparation of the organozinc reagent.Good to ExcellentPd or Ni catalyst, organozinc reagent, halo-cyanopyridine.
Palladium-Catalyzed Cyanation Direct introduction of the cyano group; Can use less toxic cyanide sources.Requires a pre-formed 3-aryl-2-halopyridine; High reaction temperatures may be needed.GoodPd catalyst, cyanide source (e.g., K₄[Fe(CN)₆]), polar aprotic solvent.
One-Pot Condensation High atom and step economy; Environmentally friendly (microwave, solvent-free options).May produce a mixture of products; The direct synthesis of the target molecule might not be straightforward and may require subsequent steps (e.g., deamination).Good to Excellent (for the initial pyridine product)Aldehyde, ketone, malononitrile, ammonium acetate, often with microwave irradiation.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and cost.

  • For small-scale laboratory synthesis and derivatization , the Suzuki-Miyaura coupling offers a reliable and versatile approach due to the wide availability of boronic acids and well-established protocols.

  • For large-scale production , a palladium-catalyzed cyanation using a less toxic cyanide source like potassium ferrocyanide on a readily available 3-(4-chlorophenyl)-2-halopyridine precursor could be a cost-effective and scalable option.

  • The one-pot multicomponent condensation presents an elegant and environmentally friendly strategy. While it may require further optimization and subsequent functional group manipulation to arrive at the final target, its step-economy makes it a highly attractive route for process development and green chemistry applications.

Ultimately, the selection of the most appropriate method will involve a careful evaluation of the trade-offs between convergence, step economy, cost, and the specific expertise and resources available to the research team.

References

  • Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]2002:14%3C2292::AID-EJOC2292%3E3.0.CO;2-D)
  • CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (2010).
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

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A Comparative Analysis of Synthetic Routes to 3-(4-chlorophenyl)pyridine-2-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-chlorophenyl)pyridine-2-carbonitrile is a key structural motif found in a variety of pharmacologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in drug development and materials science. The strategic placement of the chlorophenyl and cyano groups on the pyridine ring offers multiple points for further functionalization, making it a versatile building block. This guide provides a comparative analysis of several prominent synthetic routes to this target molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a summary of the relative merits of each approach.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies: A) construction of the pyridine ring from acyclic precursors, and B) functionalization of a pre-existing pyridine ring . This guide will delve into three primary methodologies: two well-established palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Negishi) that fall under the functionalization strategy, and a highly efficient multicomponent reaction (MCR) representing the ring construction approach. A fourth, mechanistically distinct method involving cyanation of a pyridine N-oxide will also be discussed.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Negishi CouplingRoute 3: Multicomponent Reaction
Starting Materials 3-Bromo-2-cyanopyridine, 4-Chlorophenylboronic acid3-Bromo-2-cyanopyridine, 4-Chlorophenylzinc chloride4-Chlorobenzaldehyde, Malononitrile, Enaminone/Ammonium Acetate
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)Basic or acidic catalyst (e.g., piperidine, NaOH)
Reaction Conditions Typically 80-110 °C, inert atmosphereRoom temperature to 100 °C, strictly anhydrous/anaerobicRoom temperature to reflux, often microwave-assisted
Reported Yield (%) 80-95% (estimated for this reaction)80-95% (estimated for this reaction)70-90% (for analogous systems)
Advantages High functional group tolerance, commercially available reagents, well-established and reliable.High reactivity and functional group tolerance, organozinc reagents are generally more reactive than organoborons.High atom economy, operational simplicity (one-pot), rapid access to complex molecules.
Disadvantages Potential for catalyst poisoning by the pyridine nitrogen, boronic acids can be sensitive to protodeboronation.Organozinc reagents are moisture and air-sensitive, requiring stringent anhydrous/anaerobic techniques.Substrate scope can be limited, and optimization of conditions for a specific target may be required.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds.[1] This pathway involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of our target molecule, this translates to the coupling of 3-bromo-2-cyanopyridine with 4-chlorophenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is critical. The reaction is initiated by the oxidative addition of the palladium catalyst to the C-Br bond of 3-bromo-2-cyanopyridine. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the 4-chlorophenyl group is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 3-Bromo-2-cyanopyridine PdII Br-Pd(II)Ln(Py-CN) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl (4-ClPh)-Pd(II)Ln(Py-CN) Transmetalation->PdII_Aryl Boronate (4-ClPh)B(OH)3- Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Boronate 4-Chlorophenylboronic acid RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol

Materials:

  • 3-Bromo-2-cyanopyridine (1.0 mmol, 1.0 equiv.)

  • 4-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-cyanopyridine, 4-chlorophenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[3]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Route 2: Negishi Cross-Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organozinc compound and an organic halide.[4][5] This method is often complementary to the Suzuki coupling and can be advantageous in certain situations. The synthesis of our target molecule via this route would involve the coupling of 3-bromo-2-cyanopyridine with (4-chlorophenyl)zinc chloride.

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] A key difference is the use of an organozinc reagent. Organozinc compounds are generally more reactive than their organoboron counterparts, which can lead to faster reaction times and milder reaction conditions. However, they are also sensitive to air and moisture, necessitating the use of anhydrous and anaerobic techniques. The transmetalation step in a Negishi coupling does not require a base, which can be an advantage for substrates with base-sensitive functional groups.

Negishi_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 3-Bromo-2-cyanopyridine PdII Br-Pd(II)Ln(Py-CN) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl (4-ClPh)-Pd(II)Ln(Py-CN) Transmetalation->PdII_Aryl Organozinc (4-ClPh)ZnCl Organozinc->Transmetalation RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product

Figure 2: Catalytic cycle of the Negishi coupling reaction.
Experimental Protocol

Materials:

  • 4-Chloro-1-iodobenzene (1.1 mmol, 1.1 equiv.)

  • Activated Zinc dust (1.5 mmol, 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • 3-Bromo-2-cyanopyridine (1.0 mmol, 1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust. Add a solution of 4-chloro-1-iodobenzene in anhydrous THF. Stir the mixture at room temperature until the aryl iodide is consumed (typically 2-4 hours), forming (4-chlorophenyl)zinc iodide.

  • Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-2-cyanopyridine and Pd(PPh₃)₄ in anhydrous THF.[7]

  • To this solution, add the freshly prepared (4-chlorophenyl)zinc iodide solution via cannula.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a few hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Route 3: Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation.[8] The Hantzsch pyridine synthesis and related methodologies are classic examples of MCRs for pyridine ring formation.[9] A plausible MCR for our target molecule would involve the condensation of 4-chlorobenzaldehyde, malononitrile, and an enaminone or a related 1,3-dicarbonyl compound in the presence of ammonium acetate.

Mechanistic Rationale

The mechanism of such a multicomponent pyridine synthesis generally involves a series of condensation and cyclization reactions.[10] A likely pathway begins with a Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile to form an electrophilic ylidene intermediate. Concurrently, the 1,3-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form an enamine. A Michael addition of the enamine to the ylidene intermediate, followed by intramolecular cyclization and subsequent aromatization (often via oxidation or elimination), leads to the formation of the substituted pyridine ring.

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Enamine Formation Aldehyde 4-Chlorobenzaldehyde Ylidene 2-(4-chlorobenzylidene)malononitrile Aldehyde->Ylidene Malononitrile Malononitrile Malononitrile->Ylidene Michael Michael Addition Ylidene->Michael Dicarbonyl 1,3-Dicarbonyl Compound Enamine Enamine Dicarbonyl->Enamine Ammonia Ammonia (from NH4OAc) Ammonia->Enamine Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Figure 3: Plausible mechanism for the multicomponent synthesis of the target pyridine.
Experimental Protocol

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv.)

  • Malononitrile (1.0 mmol, 1.0 equiv.)

  • Acetylacetone (1.0 mmol, 1.0 equiv.)

  • Ammonium acetate (1.5 mmol, 1.5 equiv.)

  • Ethanol (5 mL)

Procedure:

  • In a microwave reaction vial, combine 4-chlorobenzaldehyde, malononitrile, acetylacetone, and ammonium acetate in ethanol.[11]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.

  • Suzuki-Miyaura coupling is a robust and reliable method, particularly well-suited for laboratory-scale synthesis due to the stability and commercial availability of the starting materials.[12]

  • Negishi coupling offers the advantage of higher reactivity of the organometallic partner, potentially allowing for milder conditions, but requires more stringent handling due to the air and moisture sensitivity of organozinc reagents.[13]

  • Multicomponent reactions represent a highly efficient and "green" approach, ideal for rapid library synthesis and process development due to its one-pot nature and high atom economy.[14]

Each of these methods provides a viable pathway to the target molecule, and the detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1647–1648. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]

  • Imtiaz, S., Singh, B., & Khan, M. M. (2023). Synthesis of pyridine derivatives using multicomponent reactions. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 299-330). Elsevier. [Link]

  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

  • Kumar S, L., Tabassum, S., Sagar K S, & Govindaraju, S. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. Bohrium. [Link]

  • Lee, C. H., & Lee, J. Y. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(15), 5789. [Link]

  • Wikipedia. (2023). Negishi coupling. [Link]

  • Liao, X., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. The Journal of Organic Chemistry, 85(1), 431-441. [Link]

  • Karadeniz, E., Zora, M., & Kılıçaslan, N. Z. (2015). Facile synthesis of aryl-substituted pyridines via Suzuki–Miyaura approach. Tetrahedron, 71(47), 8943-8952. [Link]

  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Stanetty, P., & Krumpak, B. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]

  • NROChemistry. (n.d.). Negishi Coupling. [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

  • Xin, X., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(12), 2905-2911. [Link]

  • American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Navigating the Structure-Activity Landscape of 3-(4-Chlorophenyl)pyridine-2-carbonitrile Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine-2-carbonitrile scaffold, particularly when substituted with a 3-(4-chlorophenyl) group, represents a promising framework in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various derivatives of this core structure, with a focus on their anticancer activities. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how structural modifications influence biological outcomes, supported by experimental data and detailed protocols.

The 3-(4-Chlorophenyl)pyridine-2-carbonitrile Core: A Privileged Scaffold in Anticancer Research

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a cyano group at the 2-position and a 4-chlorophenyl group at the 3-position creates a unique electronic and steric environment, making these compounds attractive candidates for targeting various biological pathways implicated in cancer. The 4-chlorophenyl moiety, in particular, is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme. This guide will explore how modifications to this core structure impact its therapeutic potential.

Comparative Analysis of Anticancer Activity: A Tale of Two Series

Series A: 2-Methoxy-6-(2,5-dichlorothiophen-3-yl)-4-(aryl)pyridine-3-carbonitrile Derivatives

In a study by Al-Ghorbani et al., a series of 2-methoxypyridine-3-carbonitriles with a fixed 6-(2,5-dichlorothiophen-3-yl) substituent were synthesized and evaluated for their in vitro cytotoxicity against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MDA-MB-231).[1] The 4-aryl group was varied to probe the SAR.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Methoxy-6-(2,5-dichlorothiophen-3-yl)-4-(aryl)pyridine-3-carbonitrile Derivatives [1]

Compound4-Aryl SubstituentHepG2DU145MDA-MB-231
5c 4-Chlorophenyl>10>10>10
5d 4-Bromophenyl1.5 ± 0.22.1 ± 0.31.8 ± 0.2
5g 4-Methylphenyl1.2 ± 0.11.9 ± 0.21.5 ± 0.1
5h 4-Nitrophenyl1.1 ± 0.11.7 ± 0.21.3 ± 0.1
5i 3-Bromo-4-methoxyphenyl1.0 ± 0.11.5 ± 0.11.2 ± 0.1

Structure-Activity Relationship Insights for Series A:

  • Impact of the 4-Aryl Substituent: The nature of the substituent on the 4-aryl ring plays a critical role in the cytotoxic activity. Interestingly, the parent compound with a 4-chlorophenyl group (5c) showed weak activity (IC50 > 10 µM) in this particular series.

  • Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing groups (4-bromo in 5d, 4-nitro in 5h) and an electron-donating group (4-methyl in 5g) at the para position of the aryl ring resulted in a significant enhancement of cytotoxic activity compared to the 4-chloro analog. This suggests that electronic effects, in combination with steric factors, are key determinants of activity.

  • Enhanced Potency with Combined Substituents: The most potent compound in this series was 5i, which features a 3-bromo and a 4-methoxy substituent on the phenyl ring. This combination of a halogen and a methoxy group appears to be highly favorable for cytotoxic activity against the tested cell lines.

Series B: 2-Chloro-6-(naphthalen-1-yl)-4-(aryl)nicotinonitrile Derivatives

El-Sayed et al. synthesized a series of 2-chloronicotinonitrile derivatives with a bulky naphthalen-1-yl group at the 6-position and evaluated their antiproliferative activity against a panel of cancer cell lines.[2]

Table 2: In Vitro Antiproliferative Activity (IC50, nM) of 2-Chloro-6-(naphthalen-1-yl)-4-(aryl)nicotinonitrile Derivatives [2]

Compound4-Aryl SubstituentNCIH460 (Lung)RKOP27 (Colon)HeLa (Cervical)U937 (Lymphoma)SKMEL28 (Melanoma)
6a 4-Chlorophenyl25 ± 2.616 ± 2127 ± 25422 ± 26255 ± 2

Further derivatives in this series were synthesized, but the focus here is on the 4-chlorophenyl analog as a benchmark.

Structure-Activity Relationship Insights for Series B:

  • Potent Activity with the 4-Chlorophenyl Group: In this series, the presence of the 4-chlorophenyl group at the 4-position, in combination with a 2-chloro and a 6-naphthalen-1-yl substituent, resulted in a highly potent compound (6a) against lung and colon cancer cell lines, with IC50 values in the nanomolar range.[2]

  • Influence of Substituents at Positions 2 and 6: The potent activity of compound 6a highlights the significant contribution of the substituents at the 2 and 6 positions of the pyridine ring. The chloro group at the 2-position and the bulky, hydrophobic naphthalen-1-yl group at the 6-position likely play crucial roles in the binding of the molecule to its biological target.

Mechanistic Insights: Targeting Kinases

Many cyanopyridine derivatives have been reported to exert their anticancer effects through the inhibition of protein kinases.[3][4] The Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers, has been identified as a target for cyanopyridine-based inhibitors.[3][4] The general structure of these inhibitors often allows for key interactions within the ATP-binding pocket of the kinase.

G cluster_0 This compound Derivative cluster_1 Pim-1 Kinase ATP-Binding Pocket Derivative Derivative Hinge_Region Hinge Region (Hydrogen Bonding) Derivative->Hinge_Region Pyridine N Hydrophobic_Pocket Hydrophobic Pocket Derivative->Hydrophobic_Pocket 4-Chlorophenyl Phosphate_Binding_Region Phosphate-Binding Region Derivative->Phosphate_Binding_Region Cyano Group

Caption: Proposed binding mode of a this compound derivative in the ATP-binding pocket of Pim-1 kinase.

The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, the 4-chlorophenyl group can occupy a hydrophobic pocket, and the cyano group can interact with the phosphate-binding region. This model provides a rationale for the observed anticancer activity and a basis for the design of more potent and selective inhibitors.

Experimental Methodologies: Ensuring Scientific Rigor

To enable researchers to replicate and build upon the findings discussed in this guide, we provide detailed protocols for the synthesis of the core scaffold and the evaluation of its biological activity.

General Synthesis of 4-Aryl-pyridine-3-carbonitrile Derivatives

The synthesis of the 4-aryl-pyridine-3-carbonitrile scaffold is typically achieved through a one-pot, multi-component reaction.

G Start Aryl Aldehyde + Malononitrile + Ketone Reaction Base (e.g., piperidine, ammonium acetate) Solvent (e.g., ethanol) Reflux Start->Reaction Product Substituted Pyridine-3-carbonitrile Reaction->Product

Caption: General workflow for the synthesis of substituted pyridine-3-carbonitrile derivatives.

Step-by-Step Protocol:

  • A mixture of an appropriate aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and a ketone (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

  • A basic catalyst, such as piperidine or ammonium acetate, is added to the mixture.

  • The reaction mixture is heated to reflux for a specified period (typically 2-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization or column chromatography to afford the desired 4-aryl-pyridine-3-carbonitrile derivative.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in complete cell culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel anticancer agents. The comparative analysis of different series of derivatives reveals that the biological activity is highly sensitive to the nature and position of substituents on the pyridine and the 4-aryl rings.

Key takeaways for future drug design efforts include:

  • The 4-chlorophenyl group is a favorable substituent for anticancer activity, likely due to its ability to occupy hydrophobic pockets in target enzymes.

  • Modifications at the 2 and 6 positions of the pyridine ring can dramatically influence potency, with both electron-withdrawing groups and bulky hydrophobic moieties showing promise.

  • Systematic exploration of a wider range of substituents on the 4-aryl ring is warranted to further optimize the electronic and steric properties of these derivatives.

Future research should focus on the synthesis and evaluation of a more focused library of this compound derivatives with systematic variations to establish a more definitive and quantitative structure-activity relationship. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as clinical candidates.

References

  • Al-Ghorbani, M.; et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules2020 , 25(1), 126. [Link]

  • El-Sayed, A. A.; et al. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules2021 , 26(5), 1435. [Link]

  • Abouzid, K. A. M.; et al. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry2017 , 134, 357-365. [Link]

  • Hassan, A. S.; et al. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega2023 , 8(22), 19782-19799. [Link]

  • Hafez, H. N.; et al. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry2009 , 17(16), 5946-5955. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Testing of 3-(4-Chlorophenyl)pyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of in vitro testing protocols for evaluating the therapeutic potential of 3-(4-Chlorophenyl)pyridine-2-carbonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind experimental choices, ensuring a robust and logical approach to screening this promising class of compounds.

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The this compound core represents a particularly interesting pharmacophore, and a systematic in vitro evaluation is the critical first step in identifying lead compounds for further development.

I. Foundational Pillar: Assessing Cytotoxicity and Therapeutic Index

Before exploring specific therapeutic activities, it is paramount to establish the cytotoxicity profile of the derivatives. This foundational data informs the concentration ranges for subsequent assays and provides an early indication of the therapeutic window. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[3]

The Causality Behind the MTT Assay

The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is rooted in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability. It is crucial to test the derivatives on both cancerous and normal cell lines to determine the selectivity index (SI), a measure of a compound's relative toxicity towards cancer cells versus healthy cells. A higher SI value is a strong indicator of a promising therapeutic candidate.[3]

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and a normal cell line like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity of Pyridine Derivatives
DerivativeTarget Cell LineIncubation Time (h)IC₅₀ (µM)Selectivity Index (SI)Reference
Compound A MCF-7 (Breast Cancer)481.77-[7]
HepG2 (Liver Cancer)482.71-[7]
Compound B SKOV3 (Ovarian Cancer)720.85-[8]
A2780 (Ovarian Cancer)725.40-[8]
Compound C HCT-116 (Colon Cancer)721.98-[9]
Doxorubicin (Control) HCT-116 (Colon Cancer)722.11-[9]

Note: The data presented are for illustrative purposes and represent the activity of various pyridine derivatives. Specific results for this compound derivatives should be generated and compared.

II. Probing Anticancer Activity: Targeting Key Signaling Pathways

Several pyridine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] Inhibition of this pathway can effectively starve the tumor and prevent its growth and metastasis. The key downstream effects of VEGFR-2 activation include cell proliferation (via the PLCγ-PKC-MAPK pathway), survival (via the PI3K-Akt pathway), and migration.[10][11]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK/ERK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[3] It is regulated by the JAK/STAT pathway and exerts its effects by phosphorylating downstream targets such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[2]

PIM1_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Transcriptional Activation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Apoptosis BAD->Apoptosis

Caption: PIM-1 Kinase Signaling Pathway.

III. Assessing Antimicrobial Potential

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The in vitro antimicrobial efficacy of this compound derivatives can be quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC).

The Gold Standard: Broth Microdilution Method

The broth microdilution method is a standardized and reproducible technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay.

Step-by-Step Protocol: Broth Microdilution for MIC Determination
  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Data Presentation: Comparative Antimicrobial Activity
DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Compound D 31.2562.531.25
Compound E 183118
Ampicillin (Control) 0.254--
Ketoconazole (Control) --0.5

Note: The data presented are for illustrative purposes and represent the activity of various pyridine derivatives. Specific results for this compound derivatives should be generated and compared.

IV. Evaluating Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Certain pyridine derivatives have shown potential as anti-inflammatory agents. A key in vitro assay to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale for the Nitric Oxide (NO) Inhibition Assay

In response to pro-inflammatory stimuli like LPS, macrophages produce large amounts of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its anti-inflammatory potential. The Griess reaction provides a simple and sensitive colorimetric method for measuring nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.

Step-by-Step Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ value for NO inhibition.

Data Presentation: Comparative Anti-inflammatory Activity
DerivativeNO Inhibition IC₅₀ (µM)Reference
Compound F 15.2-
Compound G 21.8-
Indomethacin (Control) 10.5

Note: The data presented are for illustrative purposes. Specific results for this compound derivatives should be generated and compared.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives. By systematically assessing cytotoxicity, anticancer, antimicrobial, and anti-inflammatory activities through robust and well-validated protocols, researchers can efficiently identify promising lead compounds for further preclinical and clinical development. The experimental choices outlined herein are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

Future studies should focus on elucidating the precise molecular mechanisms of action of the most potent derivatives, including target identification and validation, to pave the way for the development of novel therapeutics based on this versatile chemical scaffold.

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A Spectroscopic Guide to the Isomers of (4-Chlorophenyl)pyridine-carbonitrile: Distinguishing Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and pharmacokinetic profile. For researchers working with substituted heterocyclic compounds, such as the (4-chlorophenyl)pyridine-carbonitrile series, the ability to unequivocally distinguish between positional isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 3-(4-chlorophenyl)pyridine-2-carbonitrile and its key positional isomers, offering insights into how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be leveraged for their unambiguous identification.

The isomers under consideration are:

  • This compound (Target Compound)

  • 2-(4-chlorophenyl)pyridine-3-carbonitrile

  • 4-(4-chlorophenyl)pyridine-2-carbonitrile

  • 5-(4-chlorophenyl)pyridine-2-carbonitrile

This guide will delve into the predicted spectroscopic features of these molecules, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Experimental Methodologies: A Foundation of Trustworthiness

The reliability of any spectroscopic analysis hinges on the integrity of the experimental protocol. The following sections outline the standardized procedures for acquiring high-quality IR, NMR, and Mass Spectra for the compounds discussed in this guide. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed roadmap of the molecular framework.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the analyte without reacting with it.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity for the specific sample.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed for ¹³C NMR to produce a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good quality spectrum.[1]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for FT-IR Spectroscopy (ATR Method):

The Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining IR spectra of solid samples with minimal preparation.[2]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.[3]

Caption: Workflow for FT-IR analysis using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation, providing a molecular fingerprint.[4]

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for solid samples. The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[5]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Comparative Spectroscopic Analysis

The following sections detail the predicted spectroscopic characteristics for this compound and its isomers. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Molecular Structures

isomers This compound 2-(4-chlorophenyl)pyridine-3-carbonitrile 4-(4-chlorophenyl)pyridine-2-carbonitrile 5-(4-chlorophenyl)pyridine-2-carbonitrile

Caption: Structures of the (4-chlorophenyl)pyridine-carbonitrile isomers.

¹H NMR Spectroscopy: A Tale of Chemical Environments

The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton. The relative positions of the substituents on the pyridine ring will create distinct chemical shifts and coupling patterns for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundPyridine Protons (δ, ppm, multiplicity, J)Chlorophenyl Protons (δ, ppm, multiplicity, J)
This compound H4: ~7.8 (dd), H5: ~7.5 (dd), H6: ~8.8 (dd)H2', H6': ~7.6 (d, J ≈ 8.5 Hz), H3', H5': ~7.4 (d, J ≈ 8.5 Hz)
2-(4-chlorophenyl)pyridine-3-carbonitrile H4: ~8.0 (dd), H5: ~7.6 (dd), H6: ~8.9 (dd)H2', H6': ~7.9 (d, J ≈ 8.5 Hz), H3', H5': ~7.5 (d, J ≈ 8.5 Hz)
4-(4-chlorophenyl)pyridine-2-carbonitrile H3: ~7.9 (d), H5: ~7.7 (d), H6: ~8.8 (s)H2', H6': ~7.7 (d, J ≈ 8.5 Hz), H3', H5': ~7.5 (d, J ≈ 8.5 Hz)
5-(4-chlorophenyl)pyridine-2-carbonitrile H3: ~7.9 (d), H4: ~8.2 (dd), H6: ~8.9 (d)H2', H6': ~7.6 (d, J ≈ 8.5 Hz), H3', H5': ~7.4 (d, J ≈ 8.5 Hz)

Rationale for Predictions:

  • Protons on the Pyridine Ring: The chemical shifts of the pyridine protons are influenced by the anisotropic effect of the ring and the electronic effects of the substituents. Protons ortho to the nitrogen atom (e.g., H6) are significantly deshielded and appear at the lowest field. The electron-withdrawing nature of the nitrile group will further deshield adjacent protons. The position of the chlorophenyl group will also have a notable effect on the chemical shifts of the pyridine protons.

  • Protons on the Chlorophenyl Ring: The protons on the 4-chlorophenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The exact chemical shifts will be subtly influenced by the electronic interaction with the pyridine ring, which varies with the point of attachment.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their chemical environments. The positions of the substituents will lead to distinct chemical shifts for the pyridine and chlorophenyl carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundPyridine Carbons (δ, ppm)Chlorophenyl Carbons (δ, ppm)Cyano Carbon (δ, ppm)
This compound C2: ~135, C3: ~140, C4: ~138, C5: ~124, C6: ~152C1': ~135, C2', C6': ~130, C3', C5': ~129, C4': ~136~117
2-(4-chlorophenyl)pyridine-3-carbonitrile C2: ~155, C3: ~115, C4: ~139, C5: ~125, C6: ~151C1': ~137, C2', C6': ~129, C3', C5': ~129, C4': ~135~116
4-(4-chlorophenyl)pyridine-2-carbonitrile C2: ~145, C3: ~123, C4: ~150, C5: ~123, C6: ~151C1': ~136, C2', C6': ~130, C3', C5': ~129, C4': ~136~117
5-(4-chlorophenyl)pyridine-2-carbonitrile C2: ~140, C3: ~122, C4: ~138, C5: ~135, C6: ~153C1': ~134, C2', C6': ~130, C3', C5': ~129, C4': ~136~117

Rationale for Predictions:

  • Pyridine Carbons: The carbons directly attached to the nitrogen (C2 and C6) are typically the most deshielded. The carbon bearing the nitrile group will also have a characteristic chemical shift. The position of the chlorophenyl group will significantly alter the chemical shifts of the pyridine carbons due to its electronic and steric effects.

  • Chlorophenyl Carbons: The chemical shifts of the chlorophenyl carbons will be relatively consistent across the isomers, with the carbon attached to the chlorine (C4') and the carbon attached to the pyridine ring (C1') being the most deshielded.

  • Cyano Carbon: The nitrile carbon typically appears in the range of 115-120 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum is dominated by the vibrational frequencies of the functional groups. The key distinguishing features for these isomers will be the C≡N stretch and the aromatic C-H bending patterns.

Predicted Key IR Absorptions (cm⁻¹)

CompoundC≡N StretchAromatic C-H StretchC-Cl StretchAromatic C=C and C=N StretchesAromatic C-H Bending (Out-of-plane)
All Isomers ~2220-2240~3050-3100~750-850~1400-1600~800-900

Rationale for Predictions:

  • C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption band in the region of 2220-2240 cm⁻¹. Conjugation with the aromatic pyridine ring slightly lowers this frequency compared to aliphatic nitriles.[6] While the exact position may vary slightly between isomers due to subtle electronic differences, it will be a prominent feature in all spectra.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings. Each isomer will have a unique substitution pattern on the pyridine ring, which should lead to distinct patterns in this region of the spectrum, aiding in their differentiation.

Mass Spectrometry: Deciphering Fragmentation Pathways

Under electron ionization, the molecular ion will undergo fragmentation, providing a unique fingerprint for each isomer. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Key Fragments (m/z)

CompoundMolecular Ion (M⁺•)[M-Cl]⁺[M-CN]⁺[C₆H₄Cl]⁺Pyridyl or Cyanopyridyl Cations
All Isomers 214/216179188111/113Varies

Rationale for Predictions:

  • Molecular Ion: The molecular ion peak will be observed at m/z 214 for the ³⁵Cl isotope and m/z 216 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.

  • Loss of Chlorine: A common fragmentation pathway for chloroaromatic compounds is the loss of a chlorine radical, leading to a fragment at m/z 179.[7]

  • Loss of Nitrile: Loss of the nitrile group as a radical will result in a fragment at m/z 188.

  • Chlorophenyl Cation: Cleavage of the bond between the two rings can lead to the formation of a chlorophenyl cation at m/z 111/113.

  • Isomer-Specific Fragments: The relative abundances of these fragments and the formation of other specific pyridyl or cyanopyridyl cations will depend on the stability of the resulting ions, which is dictated by the substitution pattern. For example, the stability of the pyridyl cation formed after cleavage will vary depending on the position of the bond to the chlorophenyl ring.

fragmentation M Molecular Ion (M⁺•) m/z 214/216 M_minus_Cl [M-Cl]⁺ m/z 179 M->M_minus_Cl - •Cl M_minus_CN [M-CN]⁺ m/z 188 M->M_minus_CN - •CN Chlorophenyl [C₆H₄Cl]⁺ m/z 111/113 M->Chlorophenyl - C₅H₃N(CN) Pyridyl Pyridyl/Cyanopyridyl Cations M->Pyridyl - C₆H₄Cl

Caption: General fragmentation pathways for (chlorophenyl)pyridine-carbonitriles.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of positional isomers like those in the (4-chlorophenyl)pyridine-carbonitrile series requires a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS that allows for confident characterization. The predicted differences in chemical shifts and coupling patterns in NMR, the unique fingerprint of C-H bending vibrations in IR, and the characteristic fragmentation patterns in MS, when taken together, provide a robust framework for distinguishing between these closely related molecules. This guide serves as a foundational resource for researchers in drug development and related fields, empowering them to tackle the analytical challenges posed by isomeric compounds with scientific rigor and confidence.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Context: Synthesis and the Origin of Impurities

To effectively assess purity, one must first understand the potential impurities that can arise. The synthesis of 3-(4-Chlorophenyl)pyridine-2-carbonitrile often involves a multi-step process. A common route involves the reaction of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde, followed by a reduction step.[1]

Given this synthetic pathway, potential impurities can be categorized as:

  • Starting Materials: Unreacted 2-cyano-3-methylpyridine or 3-chlorobenzaldehyde.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Intermediates: Such as the vinyl intermediate before the final reduction step.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on Carbon) or reagents used in the process.[2][3][4]

  • Degradation Products: Formed during synthesis, work-up, or storage.[2][3]

The goal of a robust purity assessment strategy is to separate, detect, and quantify the main compound from all these potential impurities.

A Multi-Faceted Approach to Purity Determination

No single analytical technique is sufficient to declare a compound "pure." A comprehensive assessment relies on an orthogonal approach, using multiple techniques that measure different physicochemical properties of the molecule. This provides a more complete and trustworthy purity profile.[5][6]

Initial Screening: The First Line of Defense

Causality Behind the Choice: The melting point is a fundamental physical property highly sensitive to impurities.[7] The presence of impurities disrupts the crystal lattice of a solid, weakening the intermolecular forces.[8] This leads to two observable effects: a depression of the melting point and a broadening of the melting range compared to the pure substance.[8][9] Therefore, a sharp melting point within a narrow range (typically 0.5–1°C) is a strong, albeit qualitative, indicator of high purity.

Experimental Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.[9][10]

  • Place the capillary tube in a calibrated melting point apparatus.[10]

  • Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate determination.[9]

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.[7]

  • For 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, a reported melting point is 71.6-73.0°C.[1][11] A significant deviation or a broad range would suggest the presence of impurities.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Causality Behind the Choice: HPLC is the cornerstone of purity analysis in the pharmaceutical industry for non-volatile organic compounds.[5][12][13] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] For a compound like this compound, which contains both polar (nitrile, pyridine) and non-polar (chlorophenyl) moieties, Reversed-Phase HPLC (RP-HPLC) is exceptionally effective. The use of a photodiode array (PDA) or UV detector allows for the quantification of the main peak and any impurities that contain a chromophore.[13]

Experimental Protocol (RP-HPLC):

  • System Preparation: Use an HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for initial method development.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • The acidic modifier helps to ensure sharp peaks for the basic pyridine nitrogen.[15][16]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[14][16]

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, with PDA scanning from 200-400 nm to assess peak purity.[14]

    • Injection Volume: 5 µL.

    • Gradient Elution: A typical gradient might be 10% B to 95% B over 20 minutes, followed by a hold and re-equilibration. This ensures elution of both polar and non-polar impurities.

  • Data Analysis: Purity is typically calculated by area percent (Area %), assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Self-Validation and Trustworthiness: The protocol's validity is ensured by running a solvent blank to check for system contamination, and by assessing system suitability parameters (e.g., peak tailing, theoretical plates) before sample analysis. According to guidelines like ICH Q3A, impurities present at a level of 0.1% or higher should be identified and reported.[2]

Structural Confirmation and Absolute Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Choice: While HPLC is excellent for separation, NMR spectroscopy provides unambiguous structural information. A ¹H NMR spectrum can confirm the identity of the main compound by showing the expected chemical shifts, integration values, and coupling patterns for each proton. More importantly, Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the compound itself.[17][18] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful quantitative tool.[17]

Experimental Protocol (¹H qNMR):

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and an internal standard (e.g., maleic anhydride, dimethyl sulfone) of known high purity into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and standard are fully soluble and have non-overlapping peaks.[17]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Key parameters for quantification include:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full relaxation.

    • A calibrated 90° pulse.

    • Sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

  • Purity Calculation: The purity is calculated using the following formula[17]: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.[17]

Identification of Volatile Impurities and Unknowns: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind the Choice: For assessing volatile organic impurities (e.g., residual solvents from synthesis or purification), GC-MS is the ideal technique.[12] The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer, providing both retention time for quantification and a mass spectrum for identification.[12][19]

Experimental Protocol (GC-MS):

  • System: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector with an Electron Impact (EI) source).

  • Column: A low-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for general screening.[19][20]

  • Sample Preparation: Dissolve a weighed amount of the sample in a high-purity solvent (e.g., Dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify based on peak area relative to an internal or external standard.

Orthogonal and Complementary Techniques

To build a complete and trustworthy purity profile, other techniques should be employed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of functional groups. For this compound, key stretches would be the sharp C≡N peak around 2230-2240 cm⁻¹ (aromatic nitrile) and C-Cl stretches in the fingerprint region.[21][22] The absence of other significant peaks (e.g., a broad O-H from a carboxylic acid impurity) provides evidence of purity.

  • Elemental Analysis (CHN Analysis): This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound.[23][24] The experimental values should match the theoretical values for the empirical formula C₁₂H₉ClN₂ within an acceptable margin (typically ±0.4%).[23][25][26] A deviation suggests the presence of an impurity with a different elemental composition.[24]

Data Summary and Method Comparison

Technique Principle Information Provided Strengths Limitations
Melting Point Disruption of crystal lattice by impuritiesPhysical purity indicatorFast, inexpensive, simple equipment[8][9][10]Qualitative; insensitive to amorphous or isomeric impurities[6]
RP-HPLC-UV/PDA Differential partitioningQuantitative purity (Area %), impurity profileHigh resolution and sensitivity, widely applicable[5][14]Requires chromophores; assumes equal response factors for Area %[13]
qNMR Nuclear spin resonanceAbsolute purity (% w/w), structural confirmationPrimary method, no reference standard of analyte needed, highly accurate[17][27]Lower sensitivity than HPLC, requires expensive equipment, potential peak overlap[17]
GC-MS Volatility and mass-to-charge ratioIdentification/quantification of volatile impuritiesExcellent for residual solvents and volatile by-products[12]Not suitable for non-volatile or thermally labile compounds
FTIR Infrared light absorption by molecular bondsFunctional group identificationFast, non-destructive, confirms key structural features[21]Not quantitative, provides limited information on minor impurities
Elemental Analysis Combustion and detection of C, H, NElemental composition (% w/w)Confirms empirical formula, good for detecting inorganic impurities[24][25]Does not distinguish between isomers[6]; requires specialized equipment

Recommended Purity Assessment Workflow

The following workflow provides a logical and robust sequence for assessing the purity of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Definitive & Orthogonal Checks A Synthesized Sample B Melting Point Analysis A->B C FTIR Analysis A->C D ¹H NMR (Qualitative) A->D E Check: Correct Structure & Sharp MP? B->E C->E D->E F RP-HPLC-PDA Analysis E->F Yes L Final Purity Report E->L No (Re-purify/Re-synthesize) G Calculate Purity (Area %) Identify Impurity Peaks F->G H Check: Purity > 99%? Unknowns < 0.1%? G->H I qNMR Analysis H->I Yes H->L No (Identify impurities, re-evaluate) I->L J Elemental Analysis J->L K GC-MS (for Solvents) K->L

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

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  • Patel, D. et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

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Navigating the Bioactive Landscape of 3-Arylpyridine-2-carbonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the biological activities of 3-(4-Chlorophenyl)pyridine-2-carbonitrile and its structurally related analogs. By synthesizing available experimental data, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for future drug discovery efforts in this chemical space.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial effects.[1] The introduction of a cyano group at the 2-position and an aryl substituent at the 3-position of the pyridine ring gives rise to a class of compounds with significant therapeutic potential. This guide focuses on this compound as a lead compound and compares its biological profile with analogs featuring modifications on the phenyl ring and the pyridine core.

Comparative Analysis of Anticancer Activity

The anticancer potential of 3-arylpyridine-2-carbonitrile derivatives has been a primary focus of research. The cytotoxic effects of these compounds are typically evaluated through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing their potency against various cancer cell lines.

The Influence of Phenyl Ring Substitution

The nature and position of substituents on the 3-phenyl ring play a crucial role in modulating the anticancer activity. Generally, the presence of electron-withdrawing groups on the phenyl ring, such as a chloro or nitro group, tends to enhance cytotoxic activity.[2][3]

For instance, studies on a series of 3-cyanopyridin-2-one derivatives revealed that compounds bearing a 4-chlorophenyl or a 2,4-dichlorophenyl group at the 4-position of the pyridine ring exhibited potent anticancer activity.[2] In one study, a 3-cyano-1-methylpyrid-2-one derivative with a 4-chlorophenyl group displayed notable cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 2.05 µM.[4] Another study on cyanopyridinone and cyanopyridine derivatives showed that compounds with a 4-chlorophenyl or 4-nitrophenyl substituent at the 6-position of the pyridine ring had significant cytotoxic activity against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), PC3 (prostate), and HCT-116 (colon).[5] Specifically, a cyanopyridine derivative with a 4-nitrophenyl group (compound 4d) was found to be more potent than the reference drug 5-fluorouracil against the HepG2 cell line, with an IC50 value of 6.95 µM.[5]

Conversely, the introduction of electron-donating groups, such as a methoxy group, can have a variable effect. While a 4-methoxy substitution in one series of 2-oxo-3-cyanopyridine derivatives resulted in the most active compound against PC-3, MDA-MB-231, and HepG2 cell lines,[6] in other series, electron-donating groups led to decreased activity compared to their electron-withdrawing counterparts.[2]

The following table summarizes the in vitro cytotoxic activity of representative 3-arylpyridine-2-carbonitrile analogs, highlighting the impact of phenyl ring substitution.

Compound IDCore StructureR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
9d 3-Cyano-1-methylpyrid-2-one4-ClMCF-72.05[4]
4c 2-Chloro-3-cyanopyridine4-ClHepG28.02[5]
4c 2-Chloro-3-cyanopyridine4-ClHCT-1167.15[5]
4d 2-Chloro-3-cyanopyridine4-NO2HepG26.95[5]
4d 2-Chloro-3-cyanopyridine4-NO2HCT-1168.35[5]
5e 2-Oxo-3-cyanopyridine4-OCH3PC-3< 5-FU[6]
5e 2-Oxo-3-cyanopyridine4-OCH3MDA-MB-231< 5-FU[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship: A Visual Representation

The structure-activity relationship for the anticancer activity of 3-arylpyridine-2-carbonitrile derivatives can be visualized as follows:

SAR Core 3-Arylpyridine-2-carbonitrile Core Phenyl 3-Phenyl Ring Core->Phenyl Substitution at C3 Pyridine Pyridine Ring Core->Pyridine Modifications Activity Anticancer Activity Phenyl->Activity Electron-withdrawing groups (e.g., Cl, NO2) generally increase activity Pyridine->Activity Modifications at other positions influence potency

Caption: Key structural features influencing the anticancer activity of 3-arylpyridine-2-carbonitrile derivatives.

Comparative Analysis of Antimicrobial Activity

While the primary focus of research on 3-arylpyridine-2-carbonitriles has been on their anticancer properties, some studies have also explored their potential as antimicrobial agents. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Several studies have reported the synthesis of cyanopyridine derivatives with promising antimicrobial activities.[7] For example, a series of 2-amino-4,6-diphenylpyridine-3-carbonitriles were synthesized and evaluated for their activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[7] Some of these compounds displayed good activity against S. aureus.[7]

Experimental Methodologies

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial. The following are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of these compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.

MTT_Workflow cluster_day1 Day 1 cluster_day2_4 Day 2-4 cluster_day5 Day 5 seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The available evidence strongly suggests that 3-arylpyridine-2-carbonitrile derivatives, including this compound, are a promising class of compounds with significant anticancer activity. The structure-activity relationship studies indicate that the nature of the substituent on the 3-phenyl ring is a key determinant of their cytotoxic potency, with electron-withdrawing groups often leading to enhanced activity.

While the antimicrobial potential of this class of compounds has been explored to a lesser extent, the pyridine and cyanopyridine moieties are known to be present in various antimicrobial agents. Therefore, a systematic investigation into the antimicrobial properties of a well-defined series of 3-arylpyridine-2-carbonitriles is warranted.

Future research in this area should focus on:

  • Synthesis of diverse libraries: Expanding the library of analogs with a wider range of substituents on both the phenyl and pyridine rings to further refine the structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their anticancer effects.

  • Comprehensive antimicrobial screening: Evaluating the antimicrobial spectrum of these compounds against a broad panel of pathogenic bacteria and fungi.

  • In vivo studies: Progressing the most promising candidates from in vitro assays to in vivo animal models to assess their efficacy and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of novel and effective anticancer and antimicrobial agents.

References

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A Comparative Guide to the Kinase Inhibitory Potential of 3-(4-chlorophenyl)pyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the kinase inhibitory potential of derivatives based on the 3-(4-chlorophenyl)pyridine-2-carbonitrile scaffold. As a privileged structure in medicinal chemistry, the pyridine-2-carbonitrile core has been explored for its therapeutic potential, particularly in the realm of oncology. This document synthesizes available data on structurally related compounds to project the promise of this specific chemical series, offers detailed experimental protocols for validation, and provides insights into the underlying structure-activity relationships that govern their biological activity.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved that significantly improve patient outcomes.

Among the myriad of kinases, non-receptor tyrosine kinases such as the Src family, and receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are of particular interest. Src kinases are implicated in signaling pathways that control cell proliferation, survival, and metastasis.[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and dissemination.[2] Consequently, the discovery of novel chemical scaffolds that can potently and selectively inhibit these kinases is an ongoing effort in drug discovery. The pyridine ring is a core component of many approved kinase inhibitors, and its derivatives, including those with a 2-carbonitrile substitution, have shown significant promise.[3][4] This guide focuses on the potential of the this compound scaffold as a template for the design of next-generation kinase inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step reaction sequence. A common approach involves the construction of the substituted pyridine ring, followed by functionalization. The following is a generalized protocol based on established methods for similar pyridine derivatives.[5][6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • To a solution of 4-chlorobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (20 mL), add ammonium acetate (8 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the 2-pyridone intermediate.

Step 2: Chlorination of the 2-pyridone

  • Suspend the 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 mmol) in phosphorus oxychloride (POCl₃, 5 mL).

  • Reflux the mixture for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-chloro-3-(4-chlorophenyl)pyridine-3-carbonitrile.

Step 3: Suzuki Coupling to Introduce the Phenyl Group at the 3-position

  • To a solution of the 2-chloro-3-(4-chlorophenyl)pyridine-3-carbonitrile (1 mmol) and a suitable boronic acid (e.g., phenylboronic acid, 1.2 mmol) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., Na₂CO₃, 2 mmol).

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the desired this compound derivative.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and choice of catalyst and base, may need to be optimized for specific derivatives.

Comparative Kinase Inhibitory Potential

While specific kinase inhibition data for a broad series of this compound derivatives are not extensively available in the public domain, we can infer their potential by examining structurally related compounds. The pyridine-2-carbonitrile scaffold is a key feature in a number of potent kinase inhibitors.

Potential Kinase Targets: Src and VEGFR-2

The 3-phenylpyridine-2-carbonitrile core is structurally analogous to known inhibitors of both Src and VEGFR-2. For instance, pyridine-derived compounds have been reported as potent VEGFR-2 inhibitors, with some exhibiting IC₅₀ values in the low nanomolar range.[7] Similarly, pyrazolopyrimidine derivatives, which share structural similarities with the pyridine core of our topic, are known inhibitors of the Src family of kinases.[8]

Structure-Activity Relationship (SAR) Insights from Analogs

Based on studies of related pyridine and pyrazole-based kinase inhibitors, we can hypothesize the following SAR trends for this compound derivatives:

  • The 4-chlorophenyl group: The presence and position of the chloro substituent on the phenyl ring are likely to be critical for activity. Halogen atoms can engage in halogen bonding with the kinase active site and influence the overall electronic properties and lipophilicity of the molecule.[4]

  • Substituents on the pyridine ring: Modifications at other positions of the pyridine ring can be explored to enhance potency and selectivity. For example, introducing small alkyl or alkoxy groups could modulate the compound's interaction with the hydrophobic pockets of the kinase active site.

  • The 2-carbonitrile group: The nitrile group is a common feature in many kinase inhibitors and can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket.

The following table summarizes the inhibitory activities of some representative pyridine-based kinase inhibitors against relevant targets, providing a benchmark for the potential of this compound derivatives.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyridine-derivedVEGFR-2120[7]
Pyrazolo[3,4-b]pyridineTRKA56[9]
Pyrano[2,3-c]pyrazoleAKT2low µM[5]
Pyrazine-2-carbonitrileCHK11[10]
Pyridine-basedPIM-114.3[11]

Experimental Protocols for Biological Evaluation

To validate the kinase inhibitory potential of newly synthesized this compound derivatives, the following standardized assays are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., Src, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO vehicle control.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (sigmoidal dose-response curve).

Cell Viability Assay (MTT Assay)

This assay assesses the antiproliferative effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Kinase Signaling Pathway

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor Inhibitor->Raf Inhibition

Caption: A simplified representation of a kinase signaling cascade.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of 3-(4-chlorophenyl)pyridine- 2-carbonitrile Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (IC₅₀ Determination) Purification->KinaseAssay CellAssay Cell-Based Viability Assay (Antiproliferative Effect) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

References

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(4-Chlorophenyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-(4-Chlorophenyl)pyridine-2-carbonitrile (CAS No. 1355247-94-7). As a research chemical, specific toxicological data for this compound is not extensively available.[1] Therefore, a conservative approach is mandated, treating it as a potentially hazardous substance. The recommendations herein are grounded in the known hazard profiles of its constituent chemical moieties: the pyridine ring, the organochlorine (chlorophenyl) group, and the nitrile functional group.

The pyridine backbone, common in many pharmaceuticals and agrochemicals, can cause significant health issues upon exposure, including skin, eye, and respiratory irritation.[2][3] Organochlorine compounds are known for their potential toxicity and environmental persistence. The nitrile group, while covalently bound, necessitates caution due to the potential for hazardous decomposition or metabolic pathways. Consequently, all handling procedures must be designed to minimize any possibility of exposure through inhalation, dermal contact, or ingestion.

Core Safety & Handling Protocol

This protocol is designed to establish a self-validating system of safety, ensuring that each step minimizes risk and protects the integrity of your research.

Engineering Controls: Your Primary Barrier

Engineering controls are the most critical layer of protection. All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[4][5]

  • Rationale: A fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route for powdered chemicals. The constant airflow directs contaminants away from the operator.

  • Verification: Ensure the fume hood has a current inspection sticker and that the airflow monitor indicates normal operation before beginning work.

Personal Protective Equipment (PPE): A Necessary Last Defense

PPE is not a substitute for robust engineering controls but is essential to protect against accidental splashes, spills, and residual contamination.[4] Always inspect PPE for damage before each use.[6]

Protection TypeSpecific RecommendationsRationale
Hand Protection Wear two pairs of nitrile gloves (double-gloving). Ensure gloves have a minimum thickness of 4 mil. Change gloves immediately if contamination is suspected.[7]Nitrile provides good chemical resistance against a range of organic compounds, including those with pyridine structures.[2][4] Double-gloving provides an extra layer of protection against tears and minimizes contamination when removing the outer pair.
Eye & Face Protection Wear chemical splash goggles that conform to ANSI Z87.1 standards. When handling larger quantities or if there is a significant splash risk, also wear a full-face shield over the goggles.Protects against accidental splashes of solutions and airborne powder from entering the eyes, which are highly susceptible to chemical damage.[2][5]
Body Protection Wear a chemical-resistant laboratory coat with long sleeves and a fully fastened front. Ensure cuffs are snug. For large-scale operations, a chemical-resistant apron is also advised.[8]Prevents incidental skin contact from spills or contaminated surfaces. A lab coat is the minimum requirement for body protection.[9]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood. For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters is mandatory.[5]Protects against inhalation of fine dust particles and potential vapors, especially in emergency situations where primary engineering controls may be compromised.[9]
Step-by-Step Operational Plan

Preparation:

  • Verify that the chemical fume hood is operational.

  • Don all required PPE as specified in the table above.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the hood to minimize movement in and out of the controlled area.

Handling the Solid Compound:

  • Since the compound is stored at -20°C, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]

  • Carefully open the container inside the fume hood.

  • Use a spatula to gently transfer the required amount to a weigh boat. Avoid any actions that could create airborne dust, such as dropping or vigorous scraping.

  • Close the primary container tightly and return it to its designated storage location.

Post-Handling & Decontamination:

  • Wipe down all external surfaces of equipment used (e.g., glassware, spatulas) with a suitable solvent (such as 70% ethanol) and a disposable wipe.

  • Dispose of all contaminated disposables (gloves, bench paper, wipes) into a dedicated, sealed hazardous waste container located within the fume hood.[10]

  • Wash hands thoroughly with soap and water after removing PPE.[11]

PPE Selection & Handling Workflow

The following diagram outlines the decision-making process for ensuring safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_emergency Contingency / Emergency cluster_disposal Disposal & Decontamination start Task: Handle this compound check_fume_hood Is a certified chemical fume hood available? start->check_fume_hood don_ppe Don Full PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat check_fume_hood->don_ppe Yes no_hood STOP WORK Consult EHS check_fume_hood->no_hood No work_in_hood Perform all manipulations inside the fume hood don_ppe->work_in_hood add_face_shield Add Face Shield (Splash Hazard) work_in_hood->add_face_shield if splash risk spill_procedure Spill Occurs: Evacuate & Call EHS work_in_hood->spill_procedure decontaminate Decontaminate surfaces & equipment work_in_hood->decontaminate add_face_shield->decontaminate dispose_waste Segregate and dispose of all waste as hazardous decontaminate->dispose_waste remove_ppe Remove PPE correctly (Outer gloves first) dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for PPE selection and safe handling of this compound.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4][10]

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.

Chemical Waste Disposal

Proper disposal is paramount to ensure laboratory and environmental safety.

  • Waste Classification: All materials contaminated with this compound must be treated as hazardous chemical waste.[2][12] This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., gloves, pipette tips, weigh boats, bench paper, wipes).

  • Waste Segregation & Storage:

    • Do not mix this waste stream with other incompatible waste.

    • Solid Waste: Collect in a clearly labeled, puncture-resistant, and sealable container.

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, state, and federal regulations. Consult your institution's EHS department for specific guidelines and waste pickup schedules.[12] Never dispose of this chemical down the drain.[10]

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • SAFETY DATA SHEET. (2024, June 19). Lab Alley. [Link]

  • Personal safety and protective clothing. Food and Agriculture Organization of the United Nations. [Link]

  • The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]

  • Personal Protective Equipment for Handling Pesticides. (2019, January 3). UF/IFAS EDIS. [Link]

  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension. [Link]

  • MSDS of 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. (2008, November 6). Capot Chemical. [Link]

  • Personal Protective Equipment for Pesticide Handlers. (2025, August 6). US EPA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.